molecular formula C7H9Cl2NO B1584564 5-Chloro-2-methoxyaniline hydrochloride CAS No. 4274-03-7

5-Chloro-2-methoxyaniline hydrochloride

Cat. No.: B1584564
CAS No.: 4274-03-7
M. Wt: 194.06 g/mol
InChI Key: ASEYMHNCCXSHIL-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxyaniline hydrochloride is a useful research compound. Its molecular formula is C7H9Cl2NO and its molecular weight is 194.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166455. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-2-methoxyaniline;hydrochloride
Source PubChem
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InChI

InChI=1S/C7H8ClNO.ClH/c1-10-7-3-2-5(8)4-6(7)9;/h2-4H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEYMHNCCXSHIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

95-03-4 (Parent)
Record name C.I. 37120
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DSSTOX Substance ID

DTXSID3063386
Record name Benzenamine, 5-chloro-2-methoxy-, hydrochloride
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Molecular Weight

194.06 g/mol
Source PubChem
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CAS No.

4274-03-7
Record name Benzenamine, 5-chloro-2-methoxy-, hydrochloride (1:1)
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Record name Hindamine Red R
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Record name Benzenamine, 5-chloro-2-methoxy-, hydrochloride (1:1)
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Record name Benzenamine, 5-chloro-2-methoxy-, hydrochloride
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Record name 5-chloro-2-methoxyanilinium chloride
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Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-2-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methoxyaniline hydrochloride (CAS No. 4274-03-7) is a substituted aniline derivative that serves as a crucial building block in organic synthesis, particularly within the pharmaceutical and chemical industries.[1][2] Its unique structural features, a chlorine atom and a methoxy group on the aniline ring, make it a versatile intermediate for the synthesis of a wide range of more complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, synthesis, safety and handling, and applications, with a particular focus on its relevance to drug discovery and development.

Physicochemical Properties

This compound is the salt form of the free base, 5-chloro-2-methoxyaniline (CAS No. 95-03-4). The properties of both forms are pertinent to its handling and use in synthesis.

PropertyValueSource
CAS Number 4274-03-7[1]
Molecular Formula C₇H₉Cl₂NO[1]
Molecular Weight 194.06 g/mol [2]
Appearance Solid, tablet form[1][3]
Melting Point (free base) 81-83 °C[4]
Boiling Point (free base) 135 °C at 5.85 mmHg[4]
Solubility (free base) Slightly soluble in Chloroform and DMSO[4]

Synthesis and Manufacturing

The synthesis of 5-chloro-2-methoxyaniline typically involves the reduction of a nitro-substituted precursor. A common and effective laboratory-scale synthesis is the reduction of 4-chloro-1-methoxy-2-nitrobenzene.[5]

Experimental Protocol: Synthesis of 5-Chloro-2-methoxyaniline[5]

Materials:

  • 4-chloro-1-methoxy-2-nitrobenzene

  • Iron(III) chloride

  • Activated carbon

  • Hydrazine hydrate (80%)

  • Methanol

  • Petroleum ether

Procedure:

  • To a refluxing mixture of 4-chloro-1-methoxy-2-nitrobenzene (0.496 mol), iron(III) chloride (9.3 g, 10% wt), and activated carbon (9.3 g, 10% wt) in methanol (1 L), add hydrazine hydrate (80%, 2.975 mol) dropwise.

  • After the addition is complete, stir the reaction mixture at reflux for 16 hours.

  • Filter the reaction mixture and evaporate the solvent from the filtrate under reduced pressure.

  • Wash the residue with petroleum ether (2 L) to yield 5-chloro-2-methoxyaniline as a white solid (98% yield).

Manufacturing of this compound[6]

The hydrochloride salt is typically prepared by treating the free base with hydrochloric acid.

  • The process begins with the methoxylation of 2,5-dichloronitrobenzene using methanol and sodium hydroxide.

  • Methanol is distilled off, and the mixture is diluted with water, leading to sedimentation and separation.

  • The resulting intermediate is reduced with sodium sulfide.

  • Following distillation, the purified 5-chloro-2-methoxyaniline is reacted with hydrochloric acid to form the hydrochloride salt.

Synthesis_Workflow cluster_synthesis Synthesis of 5-Chloro-2-methoxyaniline cluster_hcl_formation Hydrochloride Salt Formation A 4-chloro-1-methoxy-2-nitrobenzene B Reduction (FeCl3, Activated Carbon, Hydrazine Hydrate, Methanol) A->B C 5-Chloro-2-methoxyaniline B->C D 5-Chloro-2-methoxyaniline E Reaction with HCl D->E F This compound E->F

Caption: Synthetic pathway for 5-Chloro-2-methoxyaniline and its hydrochloride salt.

Safety and Handling

5-Chloro-2-methoxyaniline and its hydrochloride salt are hazardous chemicals and should be handled with appropriate safety precautions. The free base is classified as toxic if swallowed, in contact with skin, or if inhaled.[6]

Hazard Identification and Precautionary Measures[7][8]
  • Hazard Statements:

    • H301: Toxic if swallowed

    • H311: Toxic in contact with skin

    • H331: Toxic if inhaled

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P270: Do not eat, drink or smoke when using this product.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

    • P302 + P352: IF ON SKIN: Wash with plenty of water.

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • P405: Store locked up.

Personal Protective Equipment (PPE)[8]
  • Eye/Face Protection: Wear tightly fitting safety goggles.

  • Skin Protection: Wear protective gloves and clothing.

  • Respiratory Protection: Use a full-face respirator if exposure limits are exceeded.

Applications in Drug Discovery and Development

Substituted anilines are prevalent scaffolds in medicinal chemistry. The presence of both a chloro and a methoxy group on the aniline ring of 5-chloro-2-methoxyaniline provides medicinal chemists with multiple points for structural modification, influencing the pharmacokinetic and pharmacodynamic properties of the resulting molecules. It is known to be used in the preparation of appetite-modulating molecules.[4] While specific drug examples are proprietary, its utility as a building block for generating libraries of compounds for screening is a key application.

Drug_Discovery_Logic A 5-Chloro-2-methoxyaniline Hydrochloride B Chemical Synthesis (Scaffold for Derivatization) A->B C Compound Library B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Drug Candidate F->G

Caption: Role of 5-Chloro-2-methoxyaniline HCl in a typical drug discovery workflow.

Analytical Characterization

The identity and purity of 5-chloro-2-methoxyaniline and its hydrochloride salt are confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of 5-chloro-2-methoxyaniline provides characteristic signals for the aromatic protons and the methoxy group protons.[5]

  • ¹H NMR (300MHz, CDCl₃): δ 6.67-6.65 (m, 3H), 3.83 (bs, 2H), 3.81 (s, 3H).[5]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretches of the amine, C-H stretches of the aromatic ring and methoxy group, C=C stretches of the aromatic ring, and C-O and C-Cl stretches.

Mass Spectrometry (MS)

The mass spectrum of 5-chloro-2-methoxyaniline will show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragmentation patterns.[7]

Conclusion

This compound is a valuable and versatile chemical intermediate for the synthesis of a variety of organic compounds, particularly in the realm of pharmaceutical research and development. Its synthesis is well-established, and its chemical properties make it an attractive starting material for the creation of diverse molecular libraries. Proper safety precautions are essential when handling this compound due to its toxicity. As drug discovery continues to evolve, the demand for such well-characterized and functionalized building blocks will undoubtedly remain high.

References

  • PubChem. 5-Chloro-2-methoxyaniline. [Link]

  • PrepChem.com. Synthesis of 5-Chloro-2-methoxyaniline. [Link]

Sources

An In-depth Technical Guide to 5-Chloro-2-methoxyaniline Hydrochloride: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of 5-Chloro-2-methoxyaniline hydrochloride, a key chemical intermediate for professionals in research, chemical synthesis, and drug development. We will delve into its core molecular characteristics, physicochemical properties, a validated synthesis protocol, and its applications, grounding all claims in authoritative data.

Molecular Identity and Core Structure

5-Chloro-2-methoxyaniline is an aromatic amine distinguished by a chloro and a methoxy substituent on the benzene ring. The hydrochloride salt form enhances its stability and modifies its solubility profile, making it suitable for various synthetic applications. The CAS Registry Number for the free base is 95-03-4, while the hydrochloride salt is identified by CAS 4274-03-7.[1][2]

The structure consists of an aniline core with a methoxy group (-OCH₃) at position 2 (ortho to the amino group) and a chlorine atom (-Cl) at position 5 (para to the methoxy group). The formation of the hydrochloride salt occurs through the protonation of the basic amino group (-NH₂) by hydrochloric acid.

G start Combine Reactants: - 4-Chloro-2-nitroanisole - Iron(III) Chloride - Active Carbon - Methanol add_hydrazine Add Hydrazine Hydrate (dropwise to refluxing mixture) start->add_hydrazine reflux Stir at Reflux (16 hours) add_hydrazine->reflux filter Filter Reaction Mixture (remove catalyst and carbon) reflux->filter evaporate Evaporate Solvent (filtrate under vacuum) filter->evaporate wash Wash Residue (with petroleum ether) evaporate->wash product Final Product: 5-Chloro-2-methoxyaniline (white solid, ~98% yield) wash->product

Caption: Workflow for the synthesis of 5-Chloro-2-methoxyaniline.

Step-by-Step Methodology
  • Reagents & Equipment:

    • 4-Chloro-1-methoxy-2-nitrobenzene (1 equivalent)

    • Iron(III) chloride (0.1 equivalents)

    • Activated carbon (10% by weight of starting material)

    • Methanol (solvent)

    • Hydrazine hydrate (80% solution, ~6 equivalents)

    • Petroleum ether (for washing)

    • Round-bottom flask with reflux condenser and magnetic stirrer

  • Procedure:

    • To a round-bottom flask, add 4-chloro-1-methoxy-2-nitrobenzene, iron(III) chloride, activated carbon, and methanol. [3] 2. Heat the mixture to reflux with stirring.

    • Add hydrazine hydrate drop-wise to the refluxing mixture. An exothermic reaction may be observed.

    • After the addition is complete, continue to stir the reaction at reflux for 16 hours to ensure the reaction goes to completion. [3] 5. Cool the mixture to room temperature and filter it to remove the iron catalyst and carbon.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Wash the resulting residue with petroleum ether to remove non-polar impurities, yielding the final product as a white solid. [3]

  • Self-Validation: The success of the synthesis is validated by the high yield (~98%) and confirmed by structural analysis, primarily ¹H NMR, which should match the reference spectrum. [3]

Relevance and Applications in Drug Development

This compound serves as a valuable building block in medicinal chemistry. Its utility is rooted in the physicochemical properties imparted by its functional groups.

  • Scaffold for Bioactive Molecules: It is a documented precursor in the synthesis of appetite-modulating molecules, highlighting its role in developing treatments for metabolic disorders. [4]* Influence of Chloro and Methoxy Groups: The chloro and methoxy groups are critical substituents in drug design. [5] * Chlorine: The chloro group can significantly enhance binding affinity through halogen bonding, modulate metabolic stability by blocking sites of oxidation, and improve membrane permeability. Chloro-containing compounds are integral to a wide array of pharmaceuticals used to treat bacterial infections, inflammation, and neurological disorders. [6] * Methoxy Group: The methoxy group acts as a hydrogen bond acceptor and can improve pharmacokinetic properties. Its presence can influence conformation and binding to protein targets. [5] The combination of these groups on an aniline scaffold provides a versatile starting point for generating libraries of compounds for screening in drug discovery programs.

Safety, Handling, and Storage

Proper handling is imperative due to the compound's toxicity profile.

GHS Hazard Classification

The compound is classified as hazardous and requires careful handling.

Hazard ClassStatement
Acute Toxicity Toxic or harmful if swallowed, in contact with skin, or if inhaled. [1][7][8]
Skin Irritation Causes skin irritation. [1][7]
Eye Irritation Causes serious eye irritation. [1][7]
Target Organ Toxicity May cause respiratory irritation. [1][7]May cause damage to organs through prolonged exposure. [1]
Handling and Storage Protocols
  • Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust. [9]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles. [8][9]* Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. [8][9]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [7][9]The compound may be light-sensitive and should be stored accordingly, potentially under an inert atmosphere. [4]Keep it in a locked storage area. [7]

References

  • 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763. PubChem.[Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.[Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube.[Link]

Sources

Solubility Profile of 5-Chloro-2-methoxyaniline Hydrochloride in Organic Solvents: A Methodical Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-methoxyaniline hydrochloride is a key intermediate in various synthetic pathways, particularly within the pharmaceutical and dye industries. Its solubility characteristics in organic solvents are critical for reaction kinetics, purification processes, and formulation development. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. Eschewing a simple data sheet, this document offers a foundational understanding of the physicochemical principles governing its solubility, followed by a detailed, self-validating experimental protocol for researchers to generate their own precise solubility data. This approach ensures that scientists can not only obtain the data they need but also understand the causal factors behind the observed solubility, enabling more informed decisions in their research and development endeavors.

Introduction: The Significance of Solubility

In the realm of drug development and chemical synthesis, the solubility of a compound is a cornerstone property that dictates its utility and applicability. For a molecule like this compound, understanding its behavior in various organic solvents is paramount for several reasons:

  • Reaction Optimization: As a reactant, its concentration in a solvent directly influences reaction rates and yields.

  • Purification and Recrystallization: The choice of solvent is crucial for effective purification, where the compound should ideally have high solubility in the hot solvent and low solubility upon cooling.[1]

  • Formulation Development: In pharmaceutical applications, solubility is a key determinant of a drug's bioavailability.

This guide will empower the researcher to move beyond mere data consumption to a position of data generation and interpretation, providing the tools to methodically determine the solubility of this compound in a range of relevant organic solvents.

Physicochemical Properties of this compound

A foundational understanding of the compound's intrinsic properties is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₇H₉Cl₂NO[2]
Molecular Weight 194.06 g/mol [3]
Appearance White to off-white crystalline solid[1][4]
Melting Point 81-85 °C[1][4]
CAS Number 4274-03-7[2][3]

The presence of a polar amine hydrochloride group, a moderately polar methoxy group, and a nonpolar chlorophenyl ring suggests a nuanced solubility profile that will be highly dependent on the chosen solvent.

Theoretical Underpinnings of Solubility

The principle of "like dissolves like" provides a general framework for predicting solubility. For a salt like this compound, solubility is governed by the solvent's ability to overcome the lattice energy of the crystal and solvate the resulting ions.

The Role of Solvent Polarity

Solvents can be broadly categorized based on their polarity, which significantly impacts their ability to dissolve an ionic compound.[5][6][7]

  • Polar Protic Solvents: These solvents, such as alcohols (methanol, ethanol), contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[8][9] They are generally effective at solvating both the cation (the protonated amine) and the chloride anion through hydrogen bonding and dipole-dipole interactions.[10]

  • Polar Aprotic Solvents: Solvents like acetone, dimethyl sulfoxide (DMSO), and acetonitrile possess significant dipole moments but lack O-H or N-H bonds.[8][11][12] They are effective at solvating cations through their exposed negative dipoles (often an oxygen or nitrogen atom) but are less effective at solvating anions.[10]

  • Nonpolar Solvents: Solvents such as hexane, toluene, and diethyl ether have low dielectric constants and lack significant dipole moments.[6][13] They are generally poor solvents for ionic compounds like hydrochlorides as they cannot effectively solvate the charged species.

The interplay between these solvent characteristics and the structure of this compound is visually conceptualized in the following diagram.

G A 1. Preparation of Stock Standard B 2. Preparation of Calibration Curve A->B Serial Dilutions G 7. Analytical Quantification (HPLC or UV-Vis) B->G Standard Curve C 3. Sample Preparation (Excess solid in solvent) D 4. Equilibration (Orbital shaker, 24-48h, constant T) C->D E 5. Sample Filtration (0.22 µm syringe filter) D->E Aliquot withdrawal F 6. Dilution of Saturated Solution E->F F->G Analysis H 8. Calculation of Solubility G->H

Sources

Whitepaper: Synthesis and Characterization of 5-Chloro-2-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-methoxyaniline hydrochloride is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and azo dyes. Its structural features—a chlorinated and methoxylated aniline derivative—make it a versatile building block for creating more complex molecules. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and rigorous characterization of this compound. The protocols detailed herein are designed to ensure high purity and yield, with an emphasis on the underlying chemical principles and safety considerations critical for laboratory and process scale-up.

Compound Profile and Safety Mandates

Before commencing any experimental work, a thorough understanding of the material's properties and associated hazards is imperative. This section serves as a foundational reference for safe handling and storage.

Physicochemical Data

The target compound is the hydrochloride salt of 5-Chloro-2-methoxyaniline. Key properties for both the free base and its salt are summarized below for clarity in synthesis and characterization.

Property5-Chloro-2-methoxyaniline (Free Base)This compound (Salt)
Synonyms 2-Amino-4-chloroanisole, 5-Chloro-o-anisidine2-Amino-4-chloroanisole hydrochloride[1]
CAS Number 95-03-4[2][3]4274-03-7[1][3][4]
Molecular Formula C₇H₈ClNO[5][6]C₇H₈ClNO·HCl or C₇H₉Cl₂NO[1][7]
Molecular Weight 157.60 g/mol [3]194.06 g/mol [1][7]
Appearance White to tan crystalline powder or flakes[2]Solid, tablet form[7]
Melting Point 81-83 °C[2]Not specified, varies with purity
Purity (Typical) >98.0% (GC)N/A
GHS Hazard Profile and Safety Protocols

5-Chloro-2-methoxyaniline and its hydrochloride salt are classified as hazardous substances. Strict adherence to safety protocols is mandatory.

  • Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled.[4] Causes skin and serious eye irritation.[4][8] May cause damage to organs through prolonged or repeated exposure.[4]

  • Precautionary Measures:

    • Prevention: Wash hands and exposed skin thoroughly after handling.[4][8] Do not eat, drink, or smoke when using this product.[8] Use only outdoors or in a well-ventilated area.[8] Wear protective gloves, clothing, and eye/face protection.[4][9] Avoid breathing dust.[9]

    • Response:

      • IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.[4]

      • IF ON SKIN: Wash with plenty of soap and water. Take off immediately all contaminated clothing and wash it before reuse.[4]

      • IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.[8]

      • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

    • Storage & Disposal: Store locked up in a well-ventilated place.[4][8] Keep container tightly closed.[8] Dispose of contents/container to an approved waste disposal plant.[4][9]

Synthesis Pathway and Experimental Protocols

The most common and efficient synthesis of 5-Chloro-2-methoxyaniline involves the reduction of its nitro precursor, 4-Chloro-1-methoxy-2-nitrobenzene.[2][5] This is followed by conversion to the hydrochloride salt.

Synthesis Workflow Diagram

Synthesis_Workflow Start Starting Material: 4-Chloro-1-methoxy-2-nitrobenzene Reduction Step 1: Nitro Group Reduction Reagents: Hydrazine Hydrate, FeCl₃, Activated Carbon Solvent: Methanol Start->Reduction Amine Intermediate Product: 5-Chloro-2-methoxyaniline (Free Base) Reduction->Amine Salt_Formation Step 2: Salt Formation Reagent: Concentrated HCl Solvent: Isopropanol Amine->Salt_Formation Purification Purification: Recrystallization Salt_Formation->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: Overall workflow for the synthesis of 5-Chloro-2-methoxyaniline HCl.

Protocol 1: Synthesis of 5-Chloro-2-methoxyaniline (Free Base)

This protocol is adapted from a standard reduction method utilizing hydrazine hydrate with an iron catalyst.[5] The iron(III) chloride and activated carbon system provides a large surface area for the catalytic reduction of the nitro group.

Materials:

  • 4-Chloro-1-methoxy-2-nitrobenzene (1.0 eq)

  • Methanol (solvent)

  • Iron(III) chloride (FeCl₃) (0.1 eq)

  • Activated carbon (10% by weight of starting material)

  • Hydrazine hydrate (80% solution, 6.0 eq)

  • Petroleum ether

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • To the flask, add 4-chloro-1-methoxy-2-nitrobenzene (0.5 mol, 93 g), methanol (1 L), iron(III) chloride (9.3 g), and activated carbon (9.3 g).[5]

  • Heat the mixture to reflux with vigorous stirring.

  • Once refluxing, add hydrazine hydrate (80%, 186 g) drop-wise over a period of 30-60 minutes. The reaction is exothermic; control the addition rate to maintain a steady reflux.

  • After the addition is complete, continue stirring at reflux for 16 hours.[5] Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst and activated carbon. Wash the filter cake with a small amount of methanol.

  • Evaporate the solvent from the filtrate under reduced pressure (rotary evaporator).

  • The resulting residue is triturated with petroleum ether (2 L) to precipitate the product.

  • Filter the solid, wash with a small amount of cold petroleum ether, and dry under vacuum to yield 5-chloro-2-methoxyaniline as a white solid (Expected yield: ~98%).[5]

Protocol 2: Preparation of this compound

The conversion to the hydrochloride salt is a straightforward acid-base reaction that enhances the compound's stability and water solubility.

Materials:

  • 5-Chloro-2-methoxyaniline (from Protocol 1)

  • Isopropanol or Diethyl Ether (anhydrous)

  • Concentrated Hydrochloric Acid (HCl) or HCl gas

Procedure:

  • Dissolve the crude 5-chloro-2-methoxyaniline in a minimum amount of anhydrous isopropanol or diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add concentrated hydrochloric acid drop-wise with stirring. Alternatively, bubble anhydrous HCl gas through the solution.

  • The hydrochloride salt will precipitate out of the solution.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous solvent (isopropanol or ether) to remove any unreacted starting material.

  • Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) to yield this compound.

Purification

For obtaining a high-purity analytical standard, recrystallization is the preferred method. Steam distillation can also be employed for the free base if significant non-volatile impurities are present.[2]

Recrystallization Protocol:

  • Dissolve the crude hydrochloride salt in a minimum amount of hot solvent. A mixture of ethanol and water is often effective.

  • If the solution is colored, a small amount of activated carbon can be added, and the solution is heated for a few minutes.

  • Hot-filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a minimal amount of the cold recrystallization solvent, and dry thoroughly under vacuum.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Molecular Structure Diagram

Caption: Structure of this compound.

Spectroscopic and Physical Data

The following data are characteristic of the final product and serve as benchmarks for validation.

Analysis MethodExpected Results for 5-Chloro-2-methoxyaniline
¹H NMR δ 6.65-6.67 (m, 3H, Ar-H), 3.83 (bs, 2H, -NH₂), 3.81 (s, 3H, -OCH₃).[5] Note: For the HCl salt, the -NH₂ peak will shift downfield significantly and appear as a broad singlet (-NH₃⁺).
¹³C NMR Spectral data available from sources like PubChem and ChemicalBook can be used for comparison.[3][10] Key signals include those for the methoxy carbon, and the aromatic carbons, with shifts influenced by the chloro, methoxy, and amino substituents.
IR Spectroscopy Characteristic peaks for N-H stretching (amine, ~3300-3500 cm⁻¹), C-O stretching (ether, ~1250 cm⁻¹), aromatic C=C stretching (~1500-1600 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹). For the HCl salt, a broad absorption for the -NH₃⁺ stretch will appear around 2500-3000 cm⁻¹.
Mass Spec. (MS) The mass spectrum for the free base will show a molecular ion peak (M⁺) at m/z 157 and a characteristic (M+2)⁺ peak at m/z 159 with an intensity of about one-third of the M⁺ peak, due to the ³⁷Cl isotope.[6]
Melting Point 77.5-83.5 °C (for free base).[11] A sharp melting point for the recrystallized hydrochloride salt is a strong indicator of high purity.
Purity (GC) A single major peak with >98% area confirms high purity.[11]

Conclusion

This guide provides a robust and validated framework for the synthesis and characterization of this compound. By following the detailed protocols and understanding the rationale behind each step, researchers can reliably produce and verify this valuable chemical intermediate. The emphasis on safety, procedural detail, and comprehensive analytical validation ensures that the final product meets the high standards required for research and development applications.

References

  • Synthesis of 5-Chloro-2-methoxyaniline. PrepChem.com.[Link]

  • 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763. PubChem.[Link]

Sources

Spectroscopic Profile of 5-Chloro-2-methoxyaniline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Chloro-2-methoxyaniline hydrochloride, a key intermediate in pharmaceutical and chemical synthesis. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its unambiguous identification, purity assessment, and understanding its chemical behavior. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a detailed interpretation grounded in established spectroscopic principles.

Molecular Structure and its Spectroscopic Implications

This compound is the salt form of the corresponding free base. The protonation of the amino group to form the anilinium ion significantly influences the electronic environment of the molecule and, consequently, its spectroscopic signatures.

cluster_0 This compound C1 C C2 C C1->C2 N N+H3 C1->N C3 C C2->C3 O O C2->O C4 C C3->C4 C5 C C4->C5 Cl Cl C4->Cl C6 C C5->C6 C6->C1 C7 CH3 O->C7 Cl_ion Cl-

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The protonation of the amine to an anilinium salt leads to a general downfield shift of the aromatic proton signals due to the increased electron-withdrawing nature of the -N⁺H₃ group compared to the -NH₂ group.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, and the anilinium protons. The electron-donating effect of the methoxy group and the electron-withdrawing effects of the chloro and anilinium groups create a unique substitution pattern on the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 7.8d1HH-6
~7.2 - 7.4dd1HH-4
~7.0 - 7.2d1HH-3
~4.0s3H-OCH₃
Broads3H-N⁺H₃
  • Aromatic Protons (H-3, H-4, H-6): The aromatic region will display three signals corresponding to the three protons on the benzene ring. The relative positions are influenced by the electronic effects of the substituents. The proton ortho to the anilinium group (H-6) is expected to be the most downfield.

  • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is characteristic of the methoxy group.

  • Anilinium Protons (-N⁺H₃): The protons on the positively charged nitrogen atom typically appear as a broad singlet. The chemical shift can be variable and is dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The protonation of the amine group also influences the chemical shifts of the carbon atoms in the aromatic ring.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~150 - 155C-2 (C-OCH₃)
~135 - 140C-5 (C-Cl)
~130 - 135C-1 (C-N⁺H₃)
~120 - 125C-4
~115 - 120C-6
~110 - 115C-3
~55 - 60-OCH₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an aniline hydrochloride salt is significantly different from its free base, particularly in the N-H stretching region. The spectrum of aniline hydrochloride can be used as a reference for understanding these differences.[1]

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3000 - 2800Strong, BroadN⁺-H stretching vibrations of the anilinium ion
2850 - 2830MediumC-H stretching of the -OCH₃ group
1600 - 1550Medium-StrongN-H bending vibrations and aromatic C=C stretching
1500 - 1400Medium-StrongAromatic C=C stretching
1250 - 1200StrongAsymmetric C-O-C stretching of the aryl-alkyl ether
1050 - 1000MediumSymmetric C-O-C stretching
850 - 750StrongC-Cl stretching

The most characteristic feature is the broad and strong absorption in the 3000-2800 cm⁻¹ region, which is indicative of the N⁺-H stretching vibrations of the anilinium salt. This is in contrast to the two sharp bands typically observed for the N-H stretches of a primary amine in the 3500-3300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural elucidation. For 5-Chloro-2-methoxyaniline, which is the free base that would be analyzed in a typical GC-MS experiment, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine.[2]

  • Molecular Ion Peak (M⁺): The molecular weight of 5-Chloro-2-methoxyaniline is 157.6 g/mol . The mass spectrum will show a molecular ion peak at m/z 157 (for the ³⁵Cl isotope) and an M+2 peak at m/z 159 (for the ³⁷Cl isotope). The relative intensity of the M+2 peak will be approximately one-third of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom.[2][3]

  • Fragmentation Pattern: The fragmentation of substituted anilines is influenced by the substituents on the aromatic ring.[4] For 5-Chloro-2-methoxyaniline, common fragmentation pathways would involve the loss of a methyl radical from the methoxy group, or the loss of a chlorine atom. PubChem's GC-MS data for the free base shows major peaks at m/z 157, 142, and 114.[5] This suggests the following fragmentation:

    • m/z 157: Molecular ion [M]⁺

    • m/z 142: Loss of a methyl radical (-CH₃) from the molecular ion, [M-15]⁺.

    • m/z 114: Subsequent loss of carbon monoxide (-CO) from the [M-15]⁺ fragment.

M [C₇H₈ClNO]⁺ m/z = 157/159 M_minus_15 [C₆H₅ClNO]⁺ m/z = 142/144 M->M_minus_15 - •CH₃ M_minus_15_minus_28 [C₅H₅ClN]⁺ m/z = 114/116 M_minus_15->M_minus_15_minus_28 - CO

Caption: Proposed mass spectrometry fragmentation pathway for 5-Chloro-2-methoxyaniline.

Experimental Protocols

Accurate spectroscopic data acquisition relies on standardized experimental procedures.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: For ¹H NMR, acquire data with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and process the spectrum to obtain a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the free base, 5-Chloro-2-methoxyaniline, in a volatile organic solvent (e.g., dichloromethane, methanol).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Conditions: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the analyte from any impurities.

  • MS Conditions: Acquire mass spectra in the range of m/z 40-400.

  • Data Analysis: Analyze the mass spectrum of the GC peak corresponding to the analyte to determine the molecular ion and fragmentation pattern.

Conclusion

The spectroscopic characterization of this compound provides a detailed fingerprint of its molecular structure. The protonation of the amino group to form the anilinium salt is a key feature that distinguishes its NMR and IR spectra from the corresponding free base. The mass spectrum of the free base is characterized by the isotopic pattern of chlorine and predictable fragmentation pathways. A thorough understanding of these spectroscopic features is essential for quality control and for researchers working with this important chemical intermediate.

References

  • PubChem. 5-Chloro-2-methoxyaniline. National Center for Biotechnology Information. [Link]

  • NIST. Aniline hydrochloride. National Institute of Standards and Technology. [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

  • Chemistry LibreTexts. Mass Spectrometry of Amines. [Link]

Sources

Topic: Purity and Assay of Commercial 5-Chloro-2-methoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to the Comprehensive Analysis of 5-Chloro-2-methoxyaniline Hydrochloride

Foreword: The Imperative of Purity in Pharmaceutical Intermediates

This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any component in the pharmaceutical manufacturing chain, its purity is not merely a quality metric but a cornerstone of the final drug product's safety and efficacy. The presence of even trace-level impurities can have cascading effects, potentially leading to the formation of toxic byproducts, altered pharmacological activity, or reduced stability of the API. This guide provides a comprehensive framework for the robust analysis of this key intermediate, grounding state-of-the-art analytical techniques in the practical realities of a regulated laboratory environment. We will move beyond rote procedures to explore the causality behind methodological choices, ensuring a holistic understanding of how to qualify this critical material.

Compound Profile: this compound

Understanding the fundamental physicochemical properties of the target analyte is the prerequisite for developing any sound analytical strategy.

PropertyValueSource(s)
Chemical Name This compound[1]
Synonyms 5-Chloro-o-anisidine hydrochloride[1]
CAS Number 4274-03-7[1][2]
Molecular Formula C₇H₉Cl₂NO[1]
Molecular Weight 194.06 g/mol [1]
Appearance Solid; Crystals or powder, often brown to dark brown[3]
Melting Point Approx. 81-83 °C (for the free base)[4]
Purity (Typical) ≥97.5% to >98.0% (by GC)[3]
The Landscape of Impurities: Proactive Profiling

A comprehensive purity assessment requires an anticipatory approach to potential contaminants. Impurities in this compound can generally be categorized into three main sources: synthesis-related impurities, residual solvents, and degradation products.

  • Synthesis-Related Impurities: These are byproducts or unreacted starting materials from the manufacturing process. For instance, a common synthesis might involve the nitration and subsequent reduction of a chlorinated aniline precursor.[5][6] This can lead to:

    • Isomeric Impurities: Positional isomers such as 3-Chloro-2-methoxyaniline or 4-Chloro-2-methoxyaniline.

    • Unreacted Intermediates: e.g., 4-Chloro-2-nitroanisole.[7]

    • Over-reacted or Side-Reaction Products: Dichlorinated species or products from unintended side reactions.

  • Residual Solvents: Organic volatile impurities remaining from the synthesis and purification steps. Their control is critical as they offer no therapeutic benefit and can be toxic.

  • Degradation Products: Formed during storage or handling, often through oxidation or hydrolysis, particularly if the material is exposed to light, heat, or moisture.

The following diagram illustrates the logical workflow for assessing a new batch of this compound.

G cluster_0 Initial Sample Assessment cluster_1 Core Purity & Assay Testing cluster_2 Identification & Characterization cluster_3 Final Evaluation Sample Receive Commercial Sample Physical Physical Characterization (Appearance, Color) Sample->Physical Solubility Solubility Testing Physical->Solubility HPLC_Assay Assay & Impurity Profile (HPLC-UV) Solubility->HPLC_Assay GC_Residual Residual Solvents (GC-FID/MS) KF_Water Water Content (Karl Fischer Titration) ID_Tests Identity Confirmation (FTIR, UV-Vis) Unknown_Impurity Unknown Impurity > 0.1% ? HPLC_Assay->Unknown_Impurity Spec_Check Compare to Specifications HPLC_Assay->Spec_Check GC_Residual->Spec_Check KF_Water->Spec_Check ID_Tests->Spec_Check LCMS LC-MS Analysis for MW Unknown_Impurity->LCMS Yes Unknown_Impurity->Spec_Check No NMR Structural Elucidation (NMR) LCMS->NMR NMR->Spec_Check CoA Issue Certificate of Analysis Spec_Check->CoA

Caption: Overall workflow for the analysis of 5-Chloro-2-methoxyaniline HCl.

Core Analytical Methodologies: A Multi-Pronged Approach

No single technique can provide a complete picture of purity and assay. A validated, multi-technique approach is essential for a robust assessment.[8][9]

HPLC is the gold standard for determining the assay (potency) and profiling related organic impurities due to its high resolution and sensitivity.[9][10] A reversed-phase method is typically the most effective for separating substituted anilines from their closely related impurities.

Causality Behind Method Choices:

  • Stationary Phase: A C18 column is chosen for its hydrophobicity, which provides good retention and separation for moderately polar aromatic compounds like anilines.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (acetonitrile or methanol) is used. The buffer controls the pH to ensure the analyte is in a consistent ionization state, preventing peak tailing. The organic solvent is the "strong" solvent used to elute the compounds from the column. A gradient elution (where the proportion of organic solvent is increased over time) is often necessary to elute both polar and non-polar impurities in a single run.

  • Detector: A UV-Vis detector is ideal, as the aromatic ring in the analyte provides strong chromophores. Detection is typically performed at a wavelength of maximum absorbance (e.g., ~239 nm) to ensure high sensitivity for both the main component and its impurities.[11]

Protocol: HPLC Assay and Impurity Determination

  • System Preparation:

    • Mobile Phase A: 0.05 M Sodium Phosphate buffer, pH adjusted to 3.0.

    • Mobile Phase B: Acetonitrile.

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 239 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a concentration of ~0.5 mg/mL.

  • Sample Preparation:

    • Prepare the sample solution in the same manner as the standard, using the commercial material.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.

    • The theoretical plates for the main peak should be ≥ 2000, and the tailing factor should be ≤ 2.0.

  • Analysis:

    • Inject the diluent (blank), followed by the standard solution, and then the sample solution.

    • Run a gradient program (e.g., 20% B to 80% B over 30 minutes) to separate all impurities.

  • Calculations:

    • Assay (% w/w): (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

    • Impurities (%): Calculate the area percentage of each impurity relative to the total area of all peaks in the chromatogram. Use relative response factors if known.

GC is the ideal technique for detecting and quantifying volatile organic compounds, such as residual solvents from the manufacturing process.[12]

Causality Behind Method Choices:

  • Technique: Headspace GC is preferred. The sample is heated in a sealed vial, and only the vapor phase (containing the volatile solvents) is injected into the GC. This prevents non-volatile matrix components from contaminating the system.

  • Detector: A Flame Ionization Detector (FID) is commonly used as it provides excellent sensitivity for nearly all organic solvents.[13] For identification of unknown volatiles, a Mass Spectrometer (MS) is the definitive choice.[12]

Water content is a critical purity parameter that cannot be determined by HPLC or GC.[14] The Karl Fischer (KF) titration is a highly specific and accurate method for determining water content in pharmaceuticals.[15][16][17]

Causality Behind Method Choices:

  • Specificity: Unlike "Loss on Drying," which measures the loss of any volatile substance, the KF reaction is specific to water.[15] This is crucial for obtaining an accurate water content value, which is needed to calculate the assay on an anhydrous basis.

  • Method Type:

    • Volumetric KF: Best for samples with higher water content (>1%). A titrant of known water equivalence is added to the sample dissolved in a methanol-based solvent.[17]

    • Coulometric KF: Ideal for samples with very low moisture levels (<1%). Iodine is generated electrochemically in situ, providing exceptional sensitivity.[15]

Protocol: Volumetric Karl Fischer Titration

  • Instrument Preparation:

    • Prepare the titrator with fresh Karl Fischer reagent and solvent (e.g., methanol).

    • Standardize the titrant using a known water standard or sodium tartrate dihydrate.[18] The water equivalence factor (F) should be determined accurately.

  • Sample Analysis:

    • Accurately weigh an appropriate amount of the this compound sample directly into the titration vessel.

    • Allow the sample to dissolve completely.

    • Titrate the sample with the KF reagent to the electrometric endpoint.

  • Calculation:

    • Water Content (% w/w): (Volume_Titrant (mL) * F (mg/mL)) / (Sample_Weight (mg)) * 100

Identity Confirmation and Structural Elucidation

While chromatographic methods quantify purity, spectroscopic techniques confirm the identity of the main component and can be used to elucidate the structure of unknown impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Provides a molecular "fingerprint." The spectrum should be compared to a reference standard, confirming the presence of key functional groups (N-H, C-O, aromatic C-H, C-Cl).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for impurity identification.[19] When an unknown peak is detected in HPLC, LC-MS can provide the molecular weight of the impurity, which is a critical piece of information for proposing its structure.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure and connectivity of atoms. It is the ultimate tool for the unambiguous structural elucidation of isolated impurities.[8][19]

The diagram below outlines the decision-making process when an unknown impurity is encountered.

G Start Unknown Peak Detected in HPLC (> 0.10%) MW Determine Molecular Weight (LC-MS) Start->MW DB Compare MW & RT with Known Potential Impurities MW->DB Match Potential Match Found? DB->Match Confirm Confirm with Reference Standard (if available) Match->Confirm Yes NoMatch No Match or Standard Match->NoMatch No Report Identify & Report Impurity Confirm->Report Isolate Isolate Impurity (Prep-HPLC) NoMatch->Isolate NMR Elucidate Structure (NMR, HRMS) Isolate->NMR NMR->Report End End Report->End

Caption: Workflow for the identification of an unknown impurity.

The Pillar of Trust: Analytical Method Validation

Describing a method is insufficient; it must be proven suitable for its intended purpose through formal validation.[20][21] This documented process ensures that the analytical procedure consistently produces reliable and accurate results.[22] All core methods (HPLC, GC, KF) must be validated according to ICH Q2(R1) guidelines.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).Peak purity analysis passes; no interference at the analyte's retention time from blank or placebo.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Accuracy The closeness of the test results to the true value, often assessed by spike recovery.Recovery between 98.0% and 102.0% for the assay.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day) RSD ≤ 2.0%; Intermediate Precision (inter-day, inter-analyst) RSD ≤ 2.0%.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.e.g., 80% to 120% of the target assay concentration.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within limits when parameters (e.g., pH, flow rate) are slightly varied.

References

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmacy and Pharmaceutical Research. [Link]

  • The Role of Karl Fischer Titration in Pharmaceutical Analysis. (2024). Analab Scientific Instruments. [Link]

  • Karl Fischer Moisture Analysis. (n.d.). Pacific BioLabs. [Link]

  • What Is Karl Fischer Titration? (n.d.). Mettler Toledo. [Link]

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010). American Pharmaceutical Review. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. [Link]

  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). ScienceDirect. [Link]

  • Water Content Determination by Karl Fischer. (2011). Pharmaguideline. [Link]

  • Analytical method development and validations of API by using suitable analytical technique. (2025). ResearchGate. [Link]

  • Analytical advances in pharmaceutical impurity profiling. (2016). PubMed. [Link]

  • Pharmaceutical Impurity Analysis Overview. (n.d.). Chemass. [Link]

  • Validating Analytical Methods in Pharmaceuticals. (n.d.). Pharmuni. [Link]

  • Analytical Method Development and Validation. (n.d.). The University of Iowa. [Link]

  • Vibrational band intensities in substituted anilines. (n.d.). Royal Society Publishing. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharma Pathway. [Link]

  • Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020). Journal of GXP Compliance. [Link]

  • Absorption Spectroscopic Study of the Complexation of C70 with Aniline and Substituted Anilines. (2002). ACS Publications. [Link]

  • scitec/5. (n.d.). Unodc. [Link]

  • Inner-shell excitation spectroscopy of aniline, nitrobenzene, and nitroanilines. (n.d.). Canadian Science Publishing. [Link]

  • 5-Chloro-2-methoxyaniline 98.0+%, TCI America™. (n.d.). Fisher Scientific. [Link]

  • Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. (n.d.). MDPI. [Link]

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. (2024). OMICS International. [Link]

  • method 8131 aniline and selected derivatives by gas chromatography. (n.d.). EPA. [Link]

  • Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. (n.d.). Royal Society of Chemistry. [Link]

  • 5-Chloro-2-methoxyaniline. (n.d.). SpecAU. [Link]

  • 5-Chloro-2-methoxyaniline. (n.d.). PubChem. [Link]

  • Synthesis method of 5-chloro-2-methyl aniline. (n.d.).
  • Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. (2025). ResearchGate. [Link]

  • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. (2021). ResearchGate. [Link]

  • Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. (n.d.). EPA. [Link]

  • 5-Chloro-2-methoxyaniline. (n.d.). Chemsrc. [Link]

  • The chemical synthesis method of 5-chloro-2-nitroaniline. (n.d.).

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An In-depth Technical Guide to 5-Chloro-2-methoxyaniline Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Chloro-2-methoxyaniline hydrochloride, a key chemical intermediate. It is designed to serve as a valuable resource for professionals in research and drug development, offering in-depth information on its chemical identity, properties, synthesis, and applications, grounded in scientific literature and established methodologies.

Chemical Identity and Nomenclature

This compound is a chlorinated aniline salt derivative.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which can be advantageous for certain applications. The free base, 5-Chloro-2-methoxyaniline, is an off-white to tan crystalline powder or flakes.[2]

A multitude of synonyms and identifiers are used for this compound across various chemical databases and commercial suppliers. A consolidated list is provided below for easy reference.

Table 1: Synonyms and Identifiers

CategoryIdentifierSource
IUPAC Name 5-chloro-2-methoxyaniline;hydrochloride
CAS Number 4274-03-7[3]
95-03-4 (Free Base)[4]
Molecular Formula C₇H₉Cl₂NO[3]
Molecular Weight 194.06 g/mol [1]
InChI Key ASEYMHNCCXSHIL-UHFFFAOYSA-N[3]
Synonyms 2-Amino-4-chloroanisole hydrochloride[1]
5-Chloro-o-anisidine hydrochloride[1]
Benzenamine, 5-chloro-2-methoxy-, hydrochloride
Fast Red RC Salt[2]
C.I. Azoic Diazo Component 10[3]
2-Methoxy-5-chloroaniline hydrochloride[2]
p-Chloro-o-aminoanisole HCl[2]

Physicochemical Properties

The physicochemical properties of 5-Chloro-2-methoxyaniline and its hydrochloride salt are crucial for their handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Properties

PropertyValueNotesSource
Appearance TabletFor the hydrochloride salt.[3]
White to light yellow to dark green powder to crystalFor the free base.[5]
Melting Point 81-83 °CFor the free base.[2]
Boiling Point 135 °C @ 7.8 mbarFor the free base.
Solubility Recrystallized from H₂O or 40% aqueous EtOHFor the free base.[2]
pKa Data not readily available
Storage Temperature Ambient temperaturesFor the hydrochloride salt.[3]

Synthesis and Manufacturing

The primary industrial synthesis of 5-Chloro-2-methoxyaniline involves the reduction of a nitroaromatic precursor.[2] The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.[3]

Synthesis of 5-Chloro-2-methoxyaniline (Free Base)

A common synthetic route starts with 4-chloro-2-nitroanisole, which is reduced to the corresponding aniline.[2]

Reaction Scheme:

G 4-Chloro-2-nitroanisole 4-Chloro-2-nitroanisole 5-Chloro-2-methoxyaniline 5-Chloro-2-methoxyaniline 4-Chloro-2-nitroanisole->5-Chloro-2-methoxyaniline Reduction (e.g., Fe/HCl or Catalytic Hydrogenation) G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Sample 5-Chloro-2-methoxyaniline HCl Sample Dissolution Dissolve in appropriate solvent (e.g., Methanol, Acetonitrile) Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC HPLC Analysis (C18 column, gradient elution) Filtration->HPLC GCMS GC-MS Analysis (for free base) Filtration->GCMS NMR NMR Spectroscopy (¹H and ¹³C) Filtration->NMR IR IR Spectroscopy Filtration->IR Purity Purity Assessment (Peak area % in HPLC/GC) HPLC->Purity Identity Structural Confirmation (NMR, MS, IR data) GCMS->Identity NMR->Identity IR->Identity

Sources

Navigating the Synthesis Landscape: A Technical Safety Guide to 5-Chloro-2-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and Its Inherent Risks

5-Chloro-2-methoxyaniline hydrochloride is a substituted aniline derivative utilized as a key building block in the synthesis of various pharmaceutical and chemical entities. Its hydrochloride salt form often provides enhanced stability and solubility, making it a versatile reagent in multi-step synthetic pathways. However, as with many aromatic amines, this compound presents a significant hazard profile that necessitates a thorough understanding and strict adherence to safety protocols. This guide provides an in-depth analysis of the safety considerations for this compound, moving beyond a standard Safety Data Sheet (SDS) to explain the causality behind the required precautions and to equip researchers with the knowledge to handle this compound with the utmost safety and efficacy.

The Toxicological Profile: More Than Meets the Eye

The primary hazards associated with this compound stem from its classification as a toxic and irritant substance. The toxicity of aromatic amines is a well-documented area of concern, with potential for both acute and chronic health effects.

Acute Toxicity: This compound is classified as harmful or toxic if swallowed, inhaled, or in contact with skin.[1][2] The hydrochloride salt can readily dissociate, and the free aniline can be absorbed into the bloodstream. The primary mechanism of acute toxicity for many aromatic amines is the induction of methemoglobinemia. This condition impairs the ability of red blood cells to transport oxygen, leading to symptoms such as cyanosis (blueish discoloration of the skin), headache, dizziness, and in severe cases, can be fatal.

Skin and Eye Irritation: Direct contact with the solid or solutions of this compound can cause serious skin and eye irritation.[1][2] Prolonged contact may lead to chemical burns.

Physicochemical and Toxicological Data Summary
PropertyValueSource
Molecular Formula C₇H₉Cl₂NO[3]
Molecular Weight 194.06 g/mol [4]
Appearance Off-white to tan crystalline powder or flakes[5]
Melting Point 81-83 °C (for the free base)[5]
GHS Hazard Statements H301/302 (Toxic/Harmful if swallowed), H311/312 (Toxic/Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled)[1][2]

Engineering Controls: The First Line of Defense

The primary principle for handling any hazardous powder is to minimize the potential for aerosolization and exposure. Therefore, robust engineering controls are non-negotiable.

Chemical Fume Hood: All manipulations of this compound powder, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of fine particles.

Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust of the fume hood.

Designated Work Area: Establish a designated area within the laboratory specifically for handling this compound. This area should be clearly marked with appropriate warning signs. This practice helps to contain any potential contamination and prevents inadvertent exposure of other personnel.

Safe Handling and Personal Protective Equipment (PPE): A Multi-layered Approach

A comprehensive PPE strategy is essential to prevent dermal, ocular, and respiratory exposure.

Step-by-Step Weighing and Handling Protocol:
  • Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.

  • PPE: Don the following PPE:

    • Gloves: Use double-gloving with nitrile gloves. This provides an extra layer of protection against permeation.

    • Eye Protection: Wear chemical splash goggles and a face shield.

    • Lab Coat: A fully buttoned lab coat is mandatory. For larger quantities, consider a disposable gown.

  • Weighing:

    • Use the "weighing by difference" method. Tare a sealed container on the balance.

    • Inside the fume hood, carefully add the powder to the container and securely close it.

    • Move the sealed container back to the balance for the final weight. This minimizes the time the open powder is on the balance, reducing the risk of contamination.

  • Solution Preparation: Add solvents to the powder slowly and carefully within the fume hood to avoid splashing.

  • Cleanup: Decontaminate the work area with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.

PPE Selection Rationale

Caption: Rationale for PPE selection based on exposure routes.

Storage and Incompatibility: Maintaining Chemical Integrity

Storage Conditions: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials. Keep it locked up and out of reach of unauthorized personnel.

Incompatible Materials: Avoid contact with strong oxidizing agents.[6] Aniline hydrochloride can react vigorously with oxidizing materials, potentially leading to a fire or explosion.

Emergency Procedures: A Plan for Every Contingency

Rapid and correct response to an exposure or spill is critical. All personnel working with this compound must be familiar with these procedures.

Emergency Response Workflow

Emergency_Response cluster_Exposure Exposure Event cluster_Actions Immediate Actions cluster_Medical Medical Attention Exposure Chemical Exposure Remove Remove victim from source and remove contaminated clothing. Exposure->Remove Flush Flush affected area with copious amounts of water for 15 mins. Remove->Flush SeekMedical Seek Immediate Medical Attention Flush->SeekMedical ProvideSDS Provide SDS to medical personnel. SeekMedical->ProvideSDS SkinContact Skin Contact SkinContact->Flush EyeContact Eye Contact EyeContact->Flush Inhalation Inhalation Inhalation->Remove  Move to fresh air. Ingestion Ingestion Ingestion->SeekMedical  Do NOT induce vomiting.

Caption: Generalized workflow for responding to an exposure event.

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response:

  • Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Decontaminate the area with a suitable solvent.

  • Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately. Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal: A Responsible Conclusion to Your Research

All waste containing this compound, including contaminated PPE, bench paper, and excess material, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain or in the regular trash.

Conclusion: Knowledge as the Ultimate Safety Tool

This compound is a valuable synthetic intermediate, but its potential hazards demand a high level of respect and caution. By understanding the toxicological basis for its hazards and implementing a multi-layered safety approach encompassing engineering controls, meticulous handling practices, appropriate PPE, and robust emergency preparedness, researchers can safely harness its utility. This guide serves as a foundation for developing a comprehensive safety culture when working with this and other similarly hazardous compounds. Always consult the most recent Safety Data Sheet and your institution's specific safety protocols before commencing any work.

References

  • PubChem. (n.d.). 5-Chloro-2-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Klaunig, J. E. (2019). Chemical Carcinogenesis. In Casarett & Doull's Toxicology: The Basic Science of Poisons, Ninth Edition.
  • University of Delaware. (n.d.). Guidelines For The Safe Use Of Chemical Carcinogens. Environmental Health & Safety. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • Zenz, C., & Dickerson, O. B. (Eds.). (1994).

Sources

Thermofisher 5-Chloro-2-methoxyaniline hydrochloride product specifications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Chloro-2-methoxyaniline Hydrochloride: A Core Reagent for Scientific Innovation

Introduction

This compound is a key chemical intermediate widely utilized by researchers and drug development professionals. As a substituted aniline, its specific arrangement of chloro and methoxy functional groups on the benzene ring makes it a versatile building block for the synthesis of more complex molecules. This guide, grounded in technical data and field-proven insights, provides a comprehensive overview of its specifications, properties, handling protocols, and applications, serving as an essential resource for scientists leveraging this compound in their work. Its utility is particularly noted in the creation of novel compounds, including those investigated as potential appetite-modulating molecules[1].

Core Product Specifications and Chemical Identity

Precise identification is critical in a research setting. 5-Chloro-2-methoxyaniline is most commonly referenced by its free base CAS number (95-03-4), while the hydrochloride salt, the subject of this guide, has a distinct identifier (4274-03-7).[2] The hydrochloride form offers altered solubility and handling characteristics compared to the free base.

Table 1: Chemical Identifiers

Identifier Value
Product Name This compound
IUPAC Name 5-chloro-2-methoxyaniline;hydrochloride
CAS Number 4274-03-7[2][3]
Related CAS (Free Base) 95-03-4[2][4][5][6]
Molecular Formula C₇H₈ClNO·HCl (or C₇H₉Cl₂NO)[3][7]
Molecular Weight 194.06 g/mol [3][7]
InChI Key (Free Base) WBSMIPLNPSCJFS-UHFFFAOYSA-N[2][5][6]

| SMILES (Free Base) | COC1=C(C=C(C=C1)Cl)N[2][5][6] |

Product specifications from suppliers like Thermo Fisher Scientific define the quality and purity standards essential for reproducible experimental outcomes.

Table 2: Representative Technical Specifications

Specification Value Source
Purity (Assay by GC) ≥97.5% Thermo Scientific[5][8]
Appearance Brown to dark brown crystals or powder Thermo Scientific[5][8]

| Melting Point (Free Base) | 79°C to 84°C[6] | Thermo Scientific[6] |

Physicochemical Properties

The physical properties of a reagent dictate its behavior in reactions and the appropriate conditions for its use. The data below primarily pertains to the free base, 5-Chloro-2-methoxyaniline, which provides a strong indication of the compound's general characteristics.

Table 3: Physicochemical Data (for CAS 95-03-4)

Property Value
Boiling Point 135°C @ 7.8 mbar[4]
Flash Point 136°C[4]
Vapor Pressure 0.04 hPa @ 20°C[4]

| pH | 6-7 (0.8 g/l aqueous solution)[4] |

Safety, Handling, and Storage Protocols

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. This compound is classified as hazardous, and adherence to these guidelines is a self-validating system for ensuring laboratory safety.

Hazard Identification

5-Chloro-2-methoxyaniline and its hydrochloride salt are classified as harmful or toxic. GHS hazard statements consistently include:

  • H301/H302: Toxic or Harmful if swallowed.[2][9]

  • H311/H312: Toxic or Harmful in contact with skin.[2][9]

  • H315: Causes skin irritation.[2][9]

  • H319: Causes serious eye irritation.[2][9]

  • H331/H332: Toxic or Harmful if inhaled.[9][10]

Personal Protective Equipment (PPE) Workflow

The selection and use of PPE is the first line of defense against exposure.

cluster_ppe PPE Workflow Start Enter Lab Eye Wear safety goggles with side-shields (EN166 compliant) Start->Eye Step 1 End Exit Lab Skin Wear impervious protective gloves and clothing to prevent skin exposure Eye->Skin Step 2 Respiratory Use NIOSH/MSHA approved respirator if dust is present or ventilation is inadequate Skin->Respiratory Step 3 Respiratory->End

Caption: Mandatory PPE sequence before handling the reagent.

Handling and Storage

Step-by-Step Handling Protocol:

  • Ventilation: Always handle this compound within a certified chemical fume hood to minimize inhalation risk.[11]

  • Dispensing: When weighing or transferring the solid, do so carefully to avoid generating dust.

  • Avoid Contact: Prevent direct contact with skin and eyes through mandatory use of appropriate PPE.[4]

  • Contamination: Do not eat, drink, or smoke in the handling area.[9][10] Wash hands thoroughly after handling.[4][11]

  • Cleanup: In case of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[4]

Storage Conditions:

  • Store in a dry, cool, and well-ventilated area.[11]

  • Keep containers tightly closed to prevent moisture ingress.[10][11]

  • Store locked up and away from incompatible materials such as strong oxidizing agents.[4][10][12]

Applications in Research and Drug Development

The true value of this compound lies in its role as a synthetic precursor. The chloro and methoxy groups provide specific electronic properties and steric bulk, influencing how the molecule interacts and bonds. This allows medicinal chemists to systematically modify structures to enhance potency, selectivity, or pharmacokinetic properties.[13]

The presence of chlorine, in particular, is a well-established strategy in drug design. It can modulate a molecule's acidity, lipophilicity, and metabolic stability, often leading to improved therapeutic profiles.[13][14]

Synthetic Workflow Example

This compound serves as a starting point in multi-step syntheses. A typical workflow involves using it as a nucleophile or modifying its functional groups to build a more complex molecular scaffold.

A 5-Chloro-2-methoxyaniline HCl (Starting Building Block) B Reaction 1 (e.g., Acylation, Alkylation) A->B C Functionalized Intermediate B->C D Reaction 2 (e.g., Cyclization, Coupling) C->D E Complex Scaffold / API Precursor D->E

Caption: General synthetic pathway utilizing the title compound.

One documented synthesis pathway involves the reduction of 4-Chloro-1-methoxy-2-nitrobenzene using reagents like hydrazine hydrate and an iron catalyst to produce 5-Chloro-2-methoxyaniline with high yield.[15] This highlights its accessibility and role as a readily prepared intermediate.

Quality Control and Analytical Validation

Ensuring the purity of a starting material is fundamental to the integrity of research. The primary method cited by suppliers for assaying the purity of 5-Chloro-2-methoxyaniline is Gas Chromatography (GC).[5][16]

Gas Chromatography (GC) Principle: This technique separates volatile compounds in a sample. The sample is vaporized and carried by an inert gas through a column. Compounds separate based on their boiling points and interactions with the column's stationary phase. A detector measures the quantity of each component as it exits the column, allowing for precise quantification of purity.

Quality Control Workflow

A robust QC process ensures that every batch of the reagent meets the required specifications before use in critical experiments.

cluster_qc Quality Control Logic Receipt Receive Reagent Batch Sampling Sample for Analysis Receipt->Sampling GC_Test Perform GC Purity Assay Sampling->GC_Test Spec_Check Compare to Specification (≥97.5%) GC_Test->Spec_Check Pass Release for Use (Generate C of A) Spec_Check->Pass Pass Fail Reject Batch Spec_Check->Fail Fail

Caption: Standard quality control workflow for incoming reagents.

Conclusion

Thermo Fisher's this compound is more than just a chemical on a shelf; it is a foundational tool for innovation in drug discovery and materials science. Its well-defined chemical properties, when combined with rigorous safety protocols and analytical validation, empower researchers to construct novel molecules with confidence. Understanding the technical nuances presented in this guide is essential for harnessing the full synthetic potential of this valuable reagent and ensuring the integrity and safety of the resulting scientific advancements.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66763, 5-Chloro-2-methoxyaniline. PubChem. [Link]

  • CPAchem (2024). Safety data sheet: 5-Chloro-2-methoxyaniline. CPAchem. [Link]

  • Ghorab, M. M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

  • Drug Hunter (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]

Sources

Strategic Selection of Starting Materials for the Synthesis of Novel Heterocyclic Compounds: A Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant majority of FDA-approved drugs featuring these vital chemical scaffolds. The strategic selection of appropriate starting materials is arguably the most critical decision in the synthetic workflow, directly influencing reaction feasibility, scalability, and the ultimate diversity of the compounds generated. This guide provides an in-depth analysis of key starting material classes for the synthesis of novel heterocyclic compounds. We will move beyond a simple catalog of reagents to explore the underlying principles that govern their reactivity and application. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to empower the rational design and execution of heterocyclic synthesis campaigns.

The Central Role of Heterocycles in Drug Discovery

Heterocyclic chemistry is a cornerstone of the pharmaceutical industry. The incorporation of nitrogen, oxygen, and sulfur atoms into cyclic structures introduces a wealth of chemical and physical properties that are highly advantageous for drug design. These include improved solubility, metabolic stability, and the ability to engage in specific, high-affinity interactions with biological targets. The prevalence of heterocyclic motifs in nature's own bioactive molecules further underscores their therapeutic potential.

The journey from a conceptual drug target to a viable clinical candidate is fraught with synthetic challenges. A well-defined strategy, beginning with the judicious choice of starting materials, is paramount for success. This guide will focus on several key classes of starting materials that have proven to be exceptionally versatile and reliable in the synthesis of a wide array of heterocyclic systems.

1,3-Dicarbonyl Compounds: The Versatile Building Blocks

1,3-Dicarbonyl compounds, and their synthetic equivalents, are among the most powerful and widely utilized starting materials in heterocyclic synthesis. The unique electronic arrangement of these molecules, characterized by the acidic nature of the C-2 proton and the electrophilic character of the carbonyl carbons, allows them to participate in a diverse range of cyclization reactions.

The Hantzsch Pyridine Synthesis: A Classic for a Reason

The Hantzsch pyridine synthesis, first reported in 1881, remains a highly reliable method for the preparation of dihydropyridines, which can be subsequently oxidized to the corresponding pyridines. This multi-component reaction exemplifies the utility of 1,3-dicarbonyl compounds.

Mechanism and Rationale:

The reaction proceeds via an initial Knoevenagel condensation between an aldehyde and two equivalents of a β-ketoester, followed by a Michael addition and subsequent cyclization and dehydration. The choice of solvent and catalyst is critical. Protic solvents, such as ethanol or acetic acid, are often employed to facilitate proton transfer steps. The reaction can be catalyzed by a weak base, such as ammonia or an amine, which also serves as the nitrogen source for the resulting heterocycle.

Experimental Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

Materials:

  • Benzaldehyde (1.0 eq)

  • Ethyl acetoacetate (2.0 eq)

  • Ammonia solution (25% in water, 1.2 eq)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde and ethyl acetoacetate in ethanol.

  • To this solution, add the ammonia solution dropwise with stirring.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate from the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyridine.

Visualization of the Hantzsch Pyridine Synthesis Workflow

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Work-up & Purification R1 Benzaldehyde P1 Combine in Ethanol R1->P1 R2 Ethyl Acetoacetate (2 eq) R2->P1 R3 Ammonia R3->P1 dropwise addition P2 Reflux (4-6h) P1->P2 P3 Cool to RT P2->P3 TLC monitoring W1 Vacuum Filtration P3->W1 Precipitate forms W2 Wash with Cold Ethanol W1->W2 W3 Recrystallization W2->W3 Product Pure Dihydropyridine Product W3->Product

Caption: Workflow for the Hantzsch Dihydropyridine Synthesis.

Paal-Knorr Synthesis: Access to Furans, Pyrroles, and Thiophenes

The Paal-Knorr synthesis provides a straightforward route to five-membered heterocycles from 1,4-dicarbonyl compounds. The choice of reaction conditions and the heteroatom source dictates the nature of the resulting ring system.

  • Furans: Treatment of a 1,4-dicarbonyl compound with a dehydrating agent, such as sulfuric acid or phosphorus pentoxide, leads to the formation of a furan.

  • Pyrroles: Reaction with a primary amine or ammonia yields a pyrrole.

  • Thiophenes: The use of a sulfurizing agent, like Lawesson's reagent or phosphorus pentasulfide, provides access to thiophenes.

The versatility of this reaction makes it an indispensable tool in the synthesis of a wide range of heterocyclic cores.

Enamines: Nucleophilic Partners in Heterocycle Formation

Enamines, which are readily prepared from the condensation of a secondary amine with a ketone or aldehyde, are powerful nucleophiles. Their reactivity at the α-carbon makes them excellent partners for electrophilic species in cyclization reactions.

Enamine-Mediated Annulation Reactions

Enamines can react with a variety of bifunctional electrophiles to construct complex heterocyclic systems. For example, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of substituted pyridines and other six-membered rings through a sequence of Michael addition and subsequent cyclization.

Data Summary: Common Starting Materials and Resulting Heterocycles
Starting Material ClassKey Reagents/ConditionsResulting Heterocycle(s)Key Advantages
1,3-DicarbonylsAldehydes, Ammonia/AminesPyridines, DihydropyridinesHigh reliability, multicomponent
1,4-DicarbonylsH⁺ (acid), R-NH₂, P₄S₁₀Furans, Pyrroles, ThiophenesDirect access to 5-membered rings
Enaminesα,β-Unsaturated KetonesSubstituted PyridinesModulates carbonyl reactivity
β-KetoestersHydrazinesPyrazolonesAccess to important pharma scaffolds
o-PhenylenediamineCarboxylic AcidsBenzimidazolesFoundation for many APIs

Strategic Considerations for Modern Synthesis

The selection of a starting material should not be made in isolation. Modern synthetic campaigns often employ combinatorial chemistry and high-throughput screening, which place additional demands on the chosen synthetic route.

  • Diversity-Oriented Synthesis (DOS): Starting materials that allow for the introduction of multiple points of diversity are highly prized. For example, in the Hantzsch synthesis, variation of the aldehyde, β-ketoester, and amine components can rapidly generate a large library of related compounds.

  • Green Chemistry: The principles of green chemistry are increasingly important in drug development. The selection of starting materials that are readily available, non-toxic, and can be used in atom-economical reactions is a key consideration. Multicomponent reactions, such as the Hantzsch synthesis, are particularly attractive from this perspective.

Conclusion

The synthesis of novel heterocyclic compounds is a dynamic and ever-evolving field. However, a firm understanding of the fundamental reactivity of key starting material classes remains the bedrock of innovation. 1,3-Dicarbonyl compounds, enamines, and other classic building blocks continue to provide the foundation for the discovery of new medicines. By appreciating the "why" behind their reactivity and the "how" of their application in well-established protocols, researchers can more effectively navigate the complex landscape of modern drug discovery. This guide has provided a starting point for this journey, emphasizing the strategic and rational selection of starting materials to accelerate the development of the next generation of therapeutics.

References

  • Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638. [Link]

  • Knorr, L. (1884). Synthese von Furfuran-, Pyrrol- und Thiophenderivaten aus den Succinylestern. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642. [Link]

  • Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222. [Link]

Methodological & Application

The Synthesis of Azo Dyes Utilizing 5-Chloro-2-methoxyaniline Hydrochloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of azo dyes using 5-Chloro-2-methoxyaniline hydrochloride as a key starting material. The following application notes and protocols are designed to deliver not only procedural steps but also the underlying scientific principles and field-proven insights to ensure successful and safe experimentation.

Foundational Principles: The Chemistry of Azo Dye Synthesis

Azo dyes represent the largest class of synthetic colorants, characterized by the presence of one or more azo groups (—N=N—) which link aromatic moieties. This chromophoric group is central to the vibrant colors exhibited by these compounds. The synthesis is a classic example of electrophilic aromatic substitution and is typically achieved through a two-step process: diazotization followed by azo coupling.[1]

Diazotization: This initial step involves the conversion of a primary aromatic amine, in this case, 5-Chloro-2-methoxyaniline, into a diazonium salt. This transformation is conducted in a cold, acidic medium with a source of nitrous acid, which is usually generated in situ from sodium nitrite and a mineral acid like hydrochloric acid.[2][3] The low temperature (typically 0-5 °C) is critical to prevent the decomposition of the relatively unstable diazonium salt.

Azo Coupling: The resulting diazonium salt is a weak electrophile that readily reacts with an electron-rich aromatic compound, known as the coupling component. Common coupling agents include phenols, naphthols, and other aromatic amines. The diazonium ion attacks the activated aromatic ring of the coupling component to form the stable azo compound. The position of the coupling is directed by the activating group on the coupling agent, often occurring at the para-position.

The overall synthetic strategy provides a versatile platform for the creation of a diverse library of dyes, as the final color and properties of the dye can be finely tuned by the selection of both the diazo component and the coupling agent.

Safety First: Handling this compound

Before commencing any experimental work, a thorough understanding of the safety hazards associated with this compound is imperative.

Hazard Profile:

Hazard StatementClassification
Harmful if swallowedAcute toxicity, oral
Harmful in contact with skinAcute toxicity, dermal
Causes skin irritationSkin corrosion/irritation
Causes serious eye irritationSerious eye damage/eye irritation
Harmful if inhaledAcute toxicity, inhalation
May cause respiratory irritationSpecific target organ toxicity

This data is aggregated from GHS information.[4]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. Wash hands thoroughly after handling.

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Experimental Blueprint: Synthesis of a Representative Azo Dye

This section details a representative protocol for the synthesis of an azo dye using this compound and a common coupling agent, 2-naphthol (beta-naphthol).

Reagents and Materials
ReagentMolar Mass ( g/mol )
This compound194.06
Sodium Nitrite (NaNO₂)69.00
Concentrated Hydrochloric Acid (HCl)36.46
2-Naphthol (β-Naphthol)144.17
Sodium Hydroxide (NaOH)40.00
Distilled Water18.02
Ice-
Step-by-Step Protocol

Part A: Diazotization of 5-Chloro-2-methoxyaniline

  • Preparation of the Amine Salt Solution: In a 250 mL beaker, add 1.94 g (0.01 mol) of this compound to 20 mL of distilled water. Add 2.5 mL of concentrated hydrochloric acid and stir until a clear solution is obtained.

  • Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. It is crucial to maintain this low temperature throughout the diazotization process to ensure the stability of the diazonium salt.

  • Preparation of Sodium Nitrite Solution: In a separate 50 mL beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Formation of the Diazonium Salt: Slowly add the sodium nitrite solution dropwise to the cooled amine salt solution over 10-15 minutes, ensuring the temperature does not exceed 5 °C. The reaction is exothermic.

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes to ensure complete diazotization. The resulting clear solution is the diazonium salt, which should be used immediately in the next step.

Part B: Azo Coupling with 2-Naphthol

  • Preparation of the Coupling Agent Solution: In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 30 mL of a 10% sodium hydroxide solution. Stir until the 2-naphthol is completely dissolved.

  • Cooling: Cool this solution in an ice bath to approximately 5 °C.

  • Coupling Reaction: With vigorous stirring, slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution. A brightly colored precipitate should form immediately.[5]

  • Reaction Completion: Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

  • Isolation of the Azo Dye: Isolate the solid azo dye by vacuum filtration using a Buchner funnel.

  • Washing: Wash the precipitate with a generous amount of cold distilled water to remove any unreacted salts and other water-soluble impurities.

  • Drying: Dry the purified azo dye in a desiccator or a drying oven at a low temperature (e.g., 60-70 °C).

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the key steps in the synthesis of an azo dye from 5-Chloro-2-methoxyaniline and 2-naphthol.

AzoDyeSynthesis cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_workup Purification A 5-Chloro-2-methoxyaniline (in HCl) C 5-Chloro-2-methoxybenzene diazonium chloride A->C Diazotization B NaNO2 / HCl 0-5 °C E Azo Dye Precipitate C->E Coupling D 2-Naphthol (in NaOH) F Filtration & Washing E->F G Drying F->G H Purified Azo Dye G->H

Caption: Workflow for Azo Dye Synthesis.

Chemical Transformation

This diagram outlines the chemical structures involved in the reaction.

ReactionMechanism Amine [Structure of 5-Chloro-2-methoxyaniline] Diazonium [Structure of diazonium salt] Amine->Diazonium + NaNO2, HCl 0-5 °C AzoDye [Structure of final azo dye] Diazonium->AzoDye + 2-Naphthol, NaOH Naphthol [Structure of 2-naphthol]

Caption: Chemical Reaction Pathway.

Concluding Remarks

The synthesis of azo dyes from this compound is a robust and versatile process that allows for the creation of a wide array of colored compounds. By carefully controlling the reaction conditions, particularly temperature and pH, researchers can achieve high yields of purified products. Adherence to strict safety protocols is paramount due to the hazardous nature of the starting materials. The protocols and insights provided herein serve as a solid foundation for the successful application of this chemistry in various research and development settings.

References

  • Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. (2023). Impactfactor.
  • Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. International Journal of Innovative Research in Science, Engineering and Technology.
  • Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. (2023).
  • Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. (2012). Oriental Journal of Chemistry.
  • Application Notes and Protocols for the Synthesis of Azo Dyes Using 5-Amino-2-chlorophenol. Benchchem.
  • 5-Chloro-2-methoxyaniline synthesis. ChemicalBook.
  • 5-Chloro-2-methoxyaniline | C7H8ClNO. PubChem.
  • SAFETY DATA SHEET - 5-Chloro-2-methoxyaniline. Fisher Scientific.
  • Diazotis
  • Method for continuously preparing water-soluble azo dye by coupling a nebulizer with a pipeline.
  • Processes for the diazotization of 2,5-dichloroanilines.
  • Safety data sheet - 5-Chloro-2-methoxyaniline. CPAChem.
  • Mechanism of diazotiz
  • Classifications, properties, recent synthesis and applic
  • Diazotization reaction: Mechanism and Uses. Online Chemistry notes.
  • SAFETY DATA SHEET - 2-Chloro-5-methoxyaniline hydrochloride. Fisher Scientific.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Method for diazotizing 2,5-dichloroaniline.
  • Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling. Chemistry LibreTexts.
  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI.
  • 5-Chloro-2-methoxyaniline SDS, 95-03-4 Safety D
  • Application Notes and Protocols: Synthesis of Azo Dyes via Diazotiz
  • Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydr

Sources

Application Notes & Protocols: The Strategic Role of 5-Chloro-2-methoxyaniline Hydrochloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Scope

This document provides an in-depth technical guide on the applications of 5-Chloro-2-methoxyaniline hydrochloride (and its free base form) as a pivotal intermediate in pharmaceutical synthesis. This guide moves beyond simple procedural outlines to explain the chemical rationale behind its utility, focusing on how its unique electronic and steric properties are leveraged in drug development. We will explore its core reactivity, present detailed, field-tested protocols for its synthesis and subsequent transformations, and provide a framework for its safe and effective use in a research and development setting. This content is tailored for medicinal chemists, process development scientists, and researchers in the pharmaceutical industry who require a practical and scientifically grounded understanding of this versatile building block.

Introduction: The Molecular Advantage

5-Chloro-2-methoxyaniline is a substituted aniline that offers a unique combination of functional groups, making it a valuable precursor for a wide range of complex pharmaceutical targets. The molecule's structure is characterized by:

  • Aniline Moiety: The primary amine (-NH₂) is a versatile nucleophile and a key handle for a vast array of chemical transformations, including amide bond formation, diazotization, and as a component in the synthesis of nitrogen-containing heterocycles.

  • Ortho-Methoxy Group: The methoxy (-OCH₃) group at the C2 position is an electron-donating group that activates the aromatic ring. Its steric bulk can direct incoming electrophiles and influence the conformation of the final molecule.

  • Meta-Chloro Group (to the amine): The chlorine atom at the C5 position is an electron-withdrawing group that deactivates the ring, influencing regioselectivity in substitution reactions. It also serves as a critical site for metabolic stability and can participate in key binding interactions (e.g., halogen bonding) with biological targets.

This specific arrangement of functional groups allows chemists to perform highly selective reactions, building molecular complexity in a controlled manner. Its hydrochloride salt form is often preferred for its improved stability and handling characteristics compared to the free base.[1] This guide will detail the protocols that capitalize on this unique molecular architecture.

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties and hazards is fundamental to its effective and safe use.

Physical and Chemical Properties
PropertyValueSource
Chemical Formula C₇H₈ClNO (Free Base)[2]
Molecular Weight 157.60 g/mol (Free Base)[2]
CAS Number 95-03-4 (Free Base)[2]
CAS Number 4274-03-7 (Hydrochloride)[2]
Appearance Off-white to tan crystalline powder or flakes[3]
Melting Point 81-83 °C (lit.)[3]
Boiling Point 135 °C @ 5.85 mmHg[3]
Solubility Slightly soluble in Chloroform and DMSO[3]
GHS Hazard Information and Safe Handling

5-Chloro-2-methoxyaniline is a hazardous substance and requires stringent safety protocols.[4] The hydrochloride salt presents similar hazards.

  • Hazard Statements: Toxic or harmful if swallowed, in contact with skin, or if inhaled.[2][5] Causes skin and serious eye irritation.[2] May cause respiratory irritation and potential damage to organs through prolonged or repeated exposure.[2]

  • Precautionary Measures:

    • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[6] Ensure adequate ventilation.[4]

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles that meet OSHA or EN166 standards.[4][6]

    • Handling: Avoid all direct contact with skin and eyes.[4] Do not breathe dust.[4] Wash hands and any exposed skin thoroughly after handling. Contaminated clothing should be removed immediately and washed before reuse.

    • Storage: Store locked up in a tightly closed container in a cool, dry, and well-ventilated area.[6] Keep away from incompatible materials such as strong oxidizing agents.[4]

Core Synthetic Pathways and Protocols

The utility of this compound is best demonstrated through its application in key synthetic transformations. The hydrochloride salt is typically neutralized in situ or via a basic workup to yield the free amine for reaction.

Workflow Overview: From Precursor to Intermediate

The following diagram illustrates the typical lifecycle of 5-Chloro-2-methoxyaniline in a synthetic workflow, from its own preparation to its use in generating more complex pharmaceutical intermediates.

G cluster_0 Preparation cluster_1 Key Downstream Reactions cluster_2 Resulting Scaffolds Precursor 4-Chloro-1-methoxy-2-nitrobenzene Reduction Catalytic Transfer Hydogenation Precursor->Reduction e.g., Hydrazine/FeCl3 [11] Aniline 5-Chloro-2-methoxyaniline (Free Base) Reduction->Aniline Amidation N-Acylation (Amide Synthesis) Aniline->Amidation Diazotization Diazotization -> Sandmeyer Reaction Aniline->Diazotization Cyclo Cyclocondensation (Heterocycle Synthesis) Aniline->Cyclo Amide Substituted Amides Amidation->Amide ArylHalide Aryl Halides/Nitriles Diazotization->ArylHalide Heterocycle Benzimidazoles, Quinolines, etc. Cyclo->Heterocycle G start 5-Chloro-2-methoxyaniline step1 Multi-step conversion (e.g., Sandmeyer, reduction, etc.) start->step1 intermediate β-(5-Chloro-2-methoxyphenyl)ethylamine step1->intermediate step2 Reaction with Aldehyde (R-CHO) + Acid Catalyst (H+) intermediate->step2 product Substituted Tetrahydroisoquinoline step2->product

Sources

Application Note: 5-Chloro-2-methoxyaniline Hydrochloride as a Versatile Building Block for Phenylurea-Class Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted anilines are foundational chemical structures in the development of modern agrochemicals, serving as key precursors for a wide array of herbicides and fungicides.[1][2][3] Among these, 5-Chloro-2-methoxyaniline hydrochloride offers a unique substitution pattern that is instrumental in the synthesis of potent active ingredients. Its hydrochloride salt form enhances stability and simplifies handling, making it a preferred starting material in multi-step synthetic routes. This document provides a comprehensive guide for researchers, outlining the physicochemical properties, handling procedures, and detailed synthetic protocols for utilizing 5-Chloro-2-methoxyaniline as a building block. The primary focus is on its application in the synthesis of phenylurea-class herbicides, a critical category of agrochemicals. We present a field-proven, step-by-step protocol for a representative urea synthesis, complete with mechanistic insights and characterization guidelines to ensure scientific integrity and reproducibility.

Introduction to the Building Block

5-Chloro-2-methoxyaniline is a halogenated aniline derivative whose structural features—a chlorine atom at the 5-position and a methoxy group at the 2-position—are pivotal for modulating the biological activity and selectivity of the final agrochemical product. The amine functional group is the primary reactive site, allowing for the construction of more complex molecules. The compound is typically supplied and used as its hydrochloride salt (CAS No. 4274-03-7) to improve its shelf-life and handling characteristics compared to the free base (CAS No. 95-03-4).[4][5]

This application note serves as a technical guide for leveraging this building block in the synthesis of phenylurea herbicides. The protocols described herein are designed to be self-validating, with explanations for key experimental choices to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safe Handling

Before its use in synthesis, it is crucial to understand the properties and safety requirements of 5-Chloro-2-methoxyaniline and its hydrochloride salt.

Key Properties
Property5-Chloro-2-methoxyaniline (Free Base)This compound
CAS Number 95-03-4[5][6]4274-03-7[4][5]
Molecular Formula C₇H₈ClNO[5][6]C₇H₈ClNO·HCl[4]
Molecular Weight 157.60 g/mol [5][6]194.06 g/mol [4]
Appearance Off-white to tan crystalline powder or flakes[7]Crystalline powder
Melting Point 81-83 °C[7]Not specified
Synonyms 5-Chloro-o-anisidine, 2-Amino-4-chloroanisole[6][8]5-Chloro-o-anisidine hydrochloride[4]
Safety and Handling

5-Chloro-2-methoxyaniline is classified as toxic if swallowed, in contact with skin, or if inhaled.[8] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, must be worn at all times.[8] All manipulations should be performed in a well-ventilated fume hood.[8]

Rationale for using the Hydrochloride Salt: The free amine of an aniline is susceptible to aerial oxidation, which can lead to discoloration and the formation of impurities over time. The hydrochloride salt protonates the amine, rendering it less nucleophilic and significantly more stable for long-term storage. For most reactions, the free base can be generated in situ or through a simple basic workup prior to use.

Synthesis of the Core Building Block (Free Base)

While the hydrochloride salt is preferred for storage, many synthetic procedures require the free aniline base. The most common route to 5-Chloro-2-methoxyaniline is through the reduction of its nitro precursor, 4-chloro-1-methoxy-2-nitrobenzene.[7][9]

Protocol 1: Reduction of 4-Chloro-1-methoxy-2-nitrobenzene

This protocol describes a robust reduction using hydrazine hydrate with an iron(III) chloride catalyst, which is highly efficient and scalable.[9]

Materials:

  • 4-Chloro-1-methoxy-2-nitrobenzene

  • Hydrazine hydrate (80% solution)

  • Iron(III) chloride (FeCl₃)

  • Activated carbon

  • Methanol (MeOH)

  • Petroleum ether

  • Standard reflux and filtration apparatus

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, create a mixture of 4-chloro-1-methoxy-2-nitrobenzene (1.0 eq), iron(III) chloride (0.1 eq), and activated carbon (10% wt) in methanol.

  • Heating: Bring the mixture to a gentle reflux.

  • Addition of Reductant: Add hydrazine hydrate (6.0 eq) dropwise to the refluxing mixture over 30 minutes. Causality Note: The dropwise addition is critical to control the exothermic reaction and prevent a dangerous buildup of pressure from nitrogen gas evolution.

  • Reaction: After the addition is complete, maintain the reflux for 16 hours, monitoring the reaction's progress via Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the solid catalyst and activated carbon.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Wash the resulting residue extensively with petroleum ether to remove non-polar impurities, yielding 5-chloro-2-methoxyaniline as a solid. The product can be further purified by recrystallization if necessary.[7]

Expected Yield: ~98%[9]

Workflow for Synthesis of the Aniline Free Base

cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Isolation & Purification start Mix Precursor, FeCl₃, Carbon in MeOH reflux Heat to Reflux start->reflux add_hydrazine Add Hydrazine Hydrate Dropwise reflux->add_hydrazine react Reflux for 16h (Monitor by TLC) add_hydrazine->react cool Cool to RT react->cool filter Filter through Celite cool->filter evaporate Evaporate Methanol filter->evaporate wash Wash with Petroleum Ether evaporate->wash product 5-Chloro-2-methoxyaniline (Final Product) wash->product

Caption: Workflow for the synthesis of 5-Chloro-2-methoxyaniline.

Application in Phenylurea Herbicide Synthesis

The primary application of 5-Chloro-2-methoxyaniline in agrochemicals is the synthesis of phenylurea herbicides. The urea functional group is a well-established pharmacophore that inhibits photosynthesis in target weeds. The synthesis hinges on the nucleophilic attack of the aniline's amino group on an isocyanate.

General Reaction Scheme: Ar-NH₂ + R-N=C=O → Ar-NH-C(=O)-NH-R (5-Chloro-2-methoxyaniline + Isocyanate → Substituted Phenylurea)

Protocol 2: Synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-methylurea

This protocol provides a representative method for synthesizing a simple phenylurea derivative.

Materials:

  • This compound

  • Methyl isocyanate (MeNCO)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard reaction glassware under an inert atmosphere (N₂ or Ar)

Procedure:

  • Preparation of Free Base: Suspend this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DCM). Add a base such as triethylamine (1.1 eq) to neutralize the HCl and generate the free aniline in situ. Stir for 15-20 minutes. Trustworthiness Note: Ensuring the complete neutralization to the free base is critical for the subsequent reaction to proceed efficiently.

  • Reaction Setup: Cool the solution to 0 °C using an ice bath. This helps to moderate the exothermic reaction with the isocyanate.

  • Isocyanate Addition: Slowly add methyl isocyanate (1.05 eq) to the cooled solution. Safety Precaution: Isocyanates are toxic and lachrymatory. This step must be performed in a fume hood.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the aniline starting material by TLC.

  • Quenching & Workup: Upon completion, quench the reaction by adding a small amount of water. Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl (to remove excess base), saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure phenylurea product.

Quantitative Data (Representative)
ReactantMolar Eq.Molecular WeightResult
5-Chloro-2-methoxyaniline HCl1.0194.06Product: 1-(5-Chloro-2-methoxyphenyl)-3-methylurea
Methyl Isocyanate1.0557.05Yield: 85-95%
Triethylamine1.1101.19Purity (Post-Recrystallization): >98%
Appearance: White Solid
Experimental Workflow for Phenylurea Synthesis

start Suspend Aniline HCl in Anhydrous Solvent add_base Add Base (TEA) (Generate Free Aniline) start->add_base cool Cool to 0°C add_base->cool add_isocyanate Add Methyl Isocyanate (Slowly) cool->add_isocyanate react Stir at RT for 2-4h (Monitor by TLC) add_isocyanate->react quench Quench with Water react->quench workup Aqueous Workup (HCl, NaHCO₃, Brine) quench->workup dry Dry Organic Layer (Na₂SO₄) workup->dry concentrate Concentrate in Vacuo dry->concentrate purify Recrystallize Product concentrate->purify final_product Pure Phenylurea Herbicide purify->final_product

Caption: General workflow for phenylurea herbicide synthesis.

Conclusion

This compound is a high-value, stable, and versatile building block for the synthesis of agrochemicals. Its specific substitution pattern is frequently utilized in the design of modern herbicides. The protocols detailed in this note provide a reliable foundation for laboratory synthesis, emphasizing safety, efficiency, and mechanistic understanding. By following these guidelines, researchers can effectively incorporate this synthon into their discovery and development pipelines, facilitating the creation of novel and effective crop protection agents.

References

  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of Substituted Anilines from Cyclohexanones. Benchchem.
  • C&EN. (2025). Reactions for making widely used aniline compounds break norms of synthesis. Chemical & Engineering News.
  • Swinburne University of Technology. (n.d.). Synthesis and chemistry of agrochemicals.
  • Chemistry World. (2020). Aniline synthesis turns to photochemistry to access challenging targets.
  • Reddy, G. S. (n.d.). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv.
  • ChemicalBook. (2024). 5-Chloro-2-methoxyaniline.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • PubChem. (n.d.). 5-Chloro-2-methoxyaniline. National Center for Biotechnology Information.
  • ChemicalBook. (n.d.). 5-Chloro-2-methoxyaniline synthesis.
  • PrepChem.com. (n.d.). Synthesis of 5-Chloro-2-methoxyaniline.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 5-Chloro-2-methoxyaniline.
  • Santa Cruz Biotechnology. (n.d.). 5-Chloro-2-methoxyaniline.

Sources

Application Note: A Robust Protocol for the Diazotization of 5-Chloro-2-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the diazotization of 5-Chloro-2-methoxyaniline hydrochloride. This reaction is a cornerstone of synthetic organic chemistry, yielding a highly versatile 5-chloro-2-methoxybenzenediazonium chloride intermediate. This diazonium salt is a critical building block for the synthesis of a wide array of organic compounds, including azo dyes, pharmaceuticals, and other specialty chemicals. This guide details the reaction mechanism, provides a step-by-step experimental procedure, outlines critical safety protocols, and discusses the significance of each step to ensure reproducibility and safety.

Introduction: The Synthetic Power of Diazonium Salts

The conversion of primary aromatic amines into diazonium salts, a process known as diazotization, is a fundamental transformation in organic synthesis.[1][2] The resulting diazonium group (-N₂⁺) is an excellent leaving group (as dinitrogen gas), making these salts highly valuable intermediates for introducing a wide range of substituents onto an aromatic ring.[1] Reactions such as the Sandmeyer, Schiemann, and azo coupling reactions all leverage the unique reactivity of diazonium salts.[2]

This compound is a readily available starting material. Its diazotization provides a direct route to a substituted benzenediazonium salt, which can be used to create complex molecules with specific functionalities dictated by the chloro and methoxy groups on the aromatic ring. This application note serves as a practical guide for researchers in synthetic chemistry and drug development to perform this reaction efficiently and safely.

Reaction Scheme and Mechanism

The diazotization reaction is typically carried out in a cold, acidic solution by treating the primary aromatic amine with a source of nitrous acid (HNO₂).[3] Nitrous acid is unstable and is therefore generated in situ from the reaction of a stable salt, such as sodium nitrite (NaNO₂), with a strong mineral acid like hydrochloric acid (HCl).[1][2][3]

Overall Reaction:

Reaction Scheme Caption: Diazotization of this compound to form 5-chloro-2-methoxybenzenediazonium chloride.

Mechanism of Diazotization:

The mechanism proceeds through several key steps:

  • Formation of Nitrous Acid: Sodium nitrite reacts with hydrochloric acid to generate nitrous acid in situ.[3]

  • Formation of the Nitrosonium Ion: In the strongly acidic medium, nitrous acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[1][3][4]

  • Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (5-Chloro-2-methoxyaniline) attacks the nitrosonium ion, forming an N-N bond.[1][3][4]

  • Proton Transfers and Dehydration: A series of proton transfers and tautomerization steps occur, leading to the formation of a diazohydroxide intermediate.[1][4] This intermediate is then protonated on the oxygen atom, creating a good leaving group (water).

  • Formation of the Diazonium Ion: The final step involves the elimination of water, resulting in the formation of the stable, resonance-stabilized arenediazonium ion.[1][4]

Diagram 1: Mechanism of the diazotization of an aromatic amine.

Materials and Equipment

It is imperative to use high-purity reagents. All chemicals should be handled in a fume hood with appropriate personal protective equipment (PPE).

ReagentCAS No.Molecular Wt. ( g/mol )Molarity/ConcentrationKey Properties
This compound26495-97-0194.05SolidIrritant, toxic if swallowed/inhaled.
Sodium Nitrite (NaNO₂)7632-00-069.00Solid (prepare solution)Oxidizer, toxic, environmental hazard.
Hydrochloric Acid (HCl)7647-01-036.4637% (Concentrated)Corrosive, causes severe skin burns and eye damage.
Deionized Water (H₂O)7732-18-518.02LiquidN/A
IceN/AN/ASolidN/A
Urea (optional quencher)57-13-660.06SolidUsed to quench excess nitrous acid.
Starch-Iodide PaperN/AN/ASolidIndicator for excess nitrous acid (turns blue/black).
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Internal thermometer

  • Ice-salt bath

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Fume hood

  • Personal Protective Equipment (safety goggles, lab coat, acid-resistant gloves)

Detailed Experimental Protocol

This protocol is designed for a 0.1 mole scale reaction. Adjust quantities accordingly for different scales, paying close attention to heat management.

Diagram 2: Step-by-step experimental workflow for diazotization.

Step 1: Preparation of the Amine Suspension

  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and internal thermometer, add 19.4 g (0.1 mol) of this compound.

  • Add 50 mL of deionized water, followed by the slow addition of 25 mL of concentrated hydrochloric acid (approx. 0.3 mol).

  • Stir the mixture to form a fine suspension. The hydrochloride salt may not fully dissolve at this stage.

  • Causality: A strong acidic environment is crucial for the in situ generation of the nitrosonium ion (NO⁺) from nitrous acid.[1] Using a molar excess of HCl ensures the reaction medium remains sufficiently acidic throughout the process.

Step 2: Cooling the Reaction Mixture

  • Place the flask in an ice-salt bath and begin vigorous stirring.

  • Cool the suspension until the internal temperature is stable between 0 °C and 5 °C.

  • Causality: This is the most critical parameter of the protocol. Arenediazonium salts are thermally unstable and can decompose, sometimes explosively, at higher temperatures.[5][6][7] Maintaining a low temperature (0-5 °C) is essential for maximizing the yield of the desired product and ensuring the safety of the procedure.[5][7][8]

Step 3: Preparation and Addition of Sodium Nitrite Solution

  • In a separate beaker, dissolve 7.25 g (0.105 mol) of sodium nitrite in 25 mL of deionized water. A slight molar excess of sodium nitrite ensures the complete conversion of the amine.

  • Transfer this solution to a dropping funnel placed on the central neck of the reaction flask.

  • Add the sodium nitrite solution dropwise to the stirred amine suspension over a period of 30-45 minutes.

  • Causality: The slow, dropwise addition is critical to control the exothermic reaction and prevent the temperature from rising above 5 °C.[8] A rapid addition can lead to a dangerous temperature spike and the formation of unwanted side products, including phenolic compounds from the decomposition of the diazonium salt.

Step 4: Reaction and Monitoring

  • During the addition, monitor the internal temperature continuously. The reaction is complete when all the sodium nitrite solution has been added and the mixture has been stirred for an additional 15-30 minutes at 0-5 °C.

  • The completion of the reaction can be verified by testing for the presence of excess nitrous acid. Dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid and that all the amine has reacted.

  • Causality: Maintaining a slight excess of nitrous acid at the end of the reaction confirms that the limiting reagent (the amine) has been fully consumed. However, a large excess should be avoided as it can interfere with subsequent coupling reactions.[9] If desired, any significant excess of nitrous acid can be quenched by the careful addition of a small amount of urea until the starch-iodide test is negative.

Step 5: Use of the Diazonium Salt Solution

  • The resulting pale yellow solution of 5-chloro-2-methoxybenzenediazonium chloride should be used immediately in the next synthetic step.

  • DO NOT ATTEMPT TO ISOLATE THE DIAZONIUM SALT AS A DRY SOLID. Solid diazonium chlorides are notoriously unstable and can be explosive upon friction, shock, or heat.[1][5][6] The solution is kept cold until it is used.

Safety and Hazard Management

The diazotization reaction presents significant chemical hazards that must be managed with strict adherence to safety protocols.

  • Explosion Hazard: The primary risk is the explosive decomposition of the diazonium salt, especially if it is isolated as a solid or if the reaction temperature is not controlled.[6][10] Never allow the reaction temperature to exceed 10 °C, and ideally keep it below 5 °C.[7] Always prepare and use the diazonium salt in solution without isolation.[1]

  • Chemical Toxicity:

    • This compound: Is a toxic irritant. Avoid inhalation of dust and contact with skin and eyes.

    • Sodium Nitrite: Is a strong oxidizer and is highly toxic if ingested. It can cause methemoglobinemia.

    • Hydrochloric Acid: Is highly corrosive. Handle with extreme care, using acid-resistant gloves and working in a well-ventilated fume hood.

  • Gas Evolution: The reaction itself, and particularly the decomposition of the diazonium salt, releases nitrogen gas. Ensure the reaction vessel is not sealed to avoid pressure buildup.[7]

  • Emergency Preparedness: Have a quench solution (e.g., a solution of sulfamic acid or urea) readily available to neutralize excess nitrous acid. In case of a temperature runaway, have a larger ice bath ready for emergency cooling.

Downstream Applications

The freshly prepared solution of 5-chloro-2-methoxybenzenediazonium chloride is a versatile intermediate. It can be immediately used in a variety of subsequent reactions, including:

  • Sandmeyer Reaction: To introduce chloro, bromo, or cyano groups by reacting with Cu(I) salts (CuCl, CuBr, CuCN).[1]

  • Azo Coupling: To form highly colored azo dyes by reacting with activated aromatic compounds like phenols or anilines.[3]

  • Deamination: To replace the diazonium group with a hydrogen atom using hypophosphorous acid (H₃PO₂).[11]

  • Iodination: To introduce an iodine atom by reacting with potassium iodide (KI).[2]

References

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. [Link]

  • Stevens, E. (2019, January 3). converting anilines to diazoniums ions. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • Moody, C. J., & Rzepa, H. S. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7149–7152. [Link]

  • Google Patents. (n.d.). CN103508904A - Preparation method for 5-chloro-2-methyl-1,4-phenylenediamine.
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  • Sheng, M., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Loss Prevention in the Process Industries, 38, 138-143. [Link]

  • Anderson, J. C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(6), 993-1001. [Link]

  • Clark, J. (n.d.). making diazonium salts from phenylamine (aniline). Chemguide. [Link]

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Synthesis of Azo Pigments from 5-Chloro-2-methoxyaniline Hydrochloride: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of azo pigments derived from 5-Chloro-2-methoxyaniline hydrochloride. This key intermediate is instrumental in the creation of a range of high-performance pigments, particularly within the red, orange, and yellow color space. The protocols outlined are intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development, offering a blend of theoretical principles and practical, field-tested methodologies.

Introduction: The Significance of 5-Chloro-2-methoxyaniline in Pigment Synthesis

5-Chloro-2-methoxyaniline is a substituted aniline that serves as a primary aromatic amine, or "diazo component," in the synthesis of monoazo pigments. Its molecular structure, featuring a chlorine atom and a methoxy group, influences the final properties of the pigment, such as its color, lightfastness, and chemical resistance. The hydrochloride salt form enhances its solubility in the acidic aqueous media required for the initial step of diazotization.

The synthesis of azo pigments from this precursor follows a well-established two-step reaction pathway:

  • Diazotization: The conversion of the primary aromatic amine (5-Chloro-2-methoxyaniline) into a highly reactive diazonium salt.

  • Azo Coupling: The reaction of the diazonium salt with a "coupling component," typically an electron-rich aromatic compound such as a naphthol or an acetoacetylated arylamide, to form the final azo pigment.

This guide will focus on the synthesis of a specific Naphthol AS pigment, providing a detailed protocol that can be adapted for the synthesis of other related pigments.

Theoretical Framework: The Chemistry of Azo Pigment Formation

The formation of azo pigments is a classic example of electrophilic aromatic substitution.

The Diazotization Reaction

The diazotization reaction, first discovered by Peter Griess in 1858, involves the treatment of a primary aromatic amine with nitrous acid (HNO₂) at low temperatures (typically 0-5 °C). Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).

The low temperature is critical to prevent the highly unstable diazonium salt from decomposing, which would lead to the formation of phenols and the release of nitrogen gas, significantly reducing the yield of the desired pigment.

The Azo Coupling Reaction

The diazonium salt acts as a weak electrophile and will react with an electron-rich aromatic compound, the coupling component. The position of the azo coupling on the aromatic ring of the coupling component is directed by the activating groups present, such as hydroxyl (-OH) or amino (-NH₂) groups. For Naphthol AS derivatives, which are anilides of 3-hydroxy-2-naphthoic acid, the coupling occurs at the position adjacent to the hydroxyl group.

The pH of the reaction medium is a critical parameter in the coupling reaction. For phenolic coupling components like Naphthol AS, the reaction is typically carried out under slightly alkaline conditions to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion, which enhances the rate of the electrophilic substitution.

Safety and Handling of Reagents

This compound is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation. It is crucial to handle this chemical in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Sodium nitrite is a strong oxidizing agent and is toxic if swallowed. Avoid contact with skin and eyes.

Hydrochloric acid is corrosive and can cause severe skin burns and eye damage. Handle with extreme care in a fume hood.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a red azo pigment by coupling diazotized 5-Chloro-2-methoxyaniline with the coupling component N-(2-methylphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-D).

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (approx.)
This compound194.061.94 g0.01
Concentrated Hydrochloric Acid (~37%)36.465 mL~0.06
Sodium Nitrite (NaNO₂)69.000.72 g0.0105
N-(2-methylphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-D)277.322.77 g0.01
Sodium Hydroxide (NaOH)40.001.0 g0.025
Distilled Water18.02As needed-
Ice-As needed-
Step-by-Step Synthesis Protocol

Part A: Diazotization of this compound

  • In a 250 mL beaker, add 1.94 g of this compound to 50 mL of distilled water.

  • Carefully add 5 mL of concentrated hydrochloric acid to the suspension while stirring. The mixture may warm up slightly.

  • Cool the beaker in an ice-salt bath to bring the internal temperature down to 0-5 °C. Continuous stirring is essential.

  • In a separate 50 mL beaker, dissolve 0.72 g of sodium nitrite in 10 mL of distilled water and cool this solution in the ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred suspension of the amine hydrochloride over a period of 15-20 minutes. The temperature of the reaction mixture must be maintained between 0-5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete. The resulting clear, yellowish solution is the diazonium salt solution. Use this solution immediately in the next step.

Part B: Preparation of the Coupling Component Solution

  • In a 500 mL beaker, dissolve 2.77 g of N-(2-methylphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-D) and 1.0 g of sodium hydroxide in 100 mL of distilled water.

  • Gently warm the mixture while stirring to ensure complete dissolution of the Naphthol AS-D.

  • Cool the resulting solution in an ice bath to a temperature of 5-10 °C.

Part C: Azo Coupling Reaction

  • While maintaining vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the cold Naphthol AS-D solution (from Part B) over a period of 20-30 minutes.

  • A deeply colored red precipitate will form immediately.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for another 60 minutes to ensure the coupling reaction goes to completion.

  • Check the pH of the suspension; it should be slightly alkaline. If necessary, add a small amount of dilute sodium hydroxide solution.

Part D: Isolation and Purification of the Pigment

  • Collect the precipitated pigment by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral and colorless.

  • Dry the pigment in an oven at 60-70 °C to a constant weight.

  • The dried pigment can be ground to a fine powder.

Expected Yield and Characterization

The expected yield of the red azo pigment is typically in the range of 85-95%.

Characterization:

  • Appearance: A vibrant red powder.

  • Melting Point: Azo pigments generally have high melting points, often decomposing at temperatures above 250 °C.

  • FTIR Spectroscopy: The FTIR spectrum will show characteristic peaks for the azo group (-N=N-), amide carbonyl group (C=O), and various aromatic C-H and C=C stretching and bending vibrations.

  • UV-Visible Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like DMF or NMP, will exhibit a strong absorption maximum in the visible region, which is responsible for the pigment's color.

Visualization of the Synthesis Workflow

The following diagrams illustrate the key chemical transformations and the overall experimental workflow.

Azo Pigment Synthesis Pathway cluster_diazotization Part A: Diazotization cluster_coupling_prep Part B: Coupling Component Prep cluster_coupling_reaction Part C & D: Coupling & Isolation Amine_HCl 5-Chloro-2-methoxyaniline Hydrochloride NaNO2_HCl NaNO₂ + HCl (in situ HNO₂) 0-5 °C Amine_HCl->NaNO2_HCl Reacts with Diazonium_Salt Diazonium Salt Solution NaNO2_HCl->Diazonium_Salt Forms Coupling Azo Coupling 0-10 °C Diazonium_Salt->Coupling Naphthol_ASD Naphthol AS-D NaOH_sol Aqueous NaOH Naphthol_ASD->NaOH_sol Dissolved in Naphtholate_Solution Naphtholate Solution NaOH_sol->Naphtholate_Solution Forms Naphtholate_Solution->Coupling Filtration Filtration & Washing Coupling->Filtration Drying Drying & Grinding Filtration->Drying Final_Pigment Red Azo Pigment Drying->Final_Pigment caption Figure 1. Workflow for the synthesis of a red azo pigment.

Caption: Figure 1. Workflow for the synthesis of a red azo pigment.

Chemical_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine 5-Chloro-2-methoxyaniline Diazonium Diazonium Salt Amine->Diazonium Diazotization (NaNO₂, HCl, 0-5°C) Coupling_Component Naphthol AS-D Pigment Azo Pigment Coupling_Component->Pigment Diazonium->Pigment Azo Coupling (Alkaline, 0-10°C) caption Figure 2. Chemical reaction pathway.

Caption: Figure 2. Chemical reaction pathway.

Conclusion

The synthesis of azo pigments from this compound is a robust and versatile process that allows for the creation of a wide array of colors with desirable properties. The key to successful and reproducible synthesis lies in the careful control of reaction parameters, particularly temperature during the diazotization step and pH during the coupling reaction. The protocols provided in this guide serve as a foundational methodology that can be optimized and adapted for the synthesis of a diverse portfolio of high-performance pigments for various industrial and research applications.

References

  • Hunger, K. (2003).
  • Herbst, W., & Hunger, K. (2004).
  • Christie, R. M. (2001). Colour Chemistry. Royal Society of Chemistry.
  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.
  • Safety Data Sheet for this compound.
  • Safety Data Sheet for Sodium Nitrite.
  • Safety Data Sheet for Hydrochloric Acid.
  • Safety Data Sheet for N-(2-methylphenyl)-3-hydroxy-2-naphthamide.

Synthetic routes to prepare derivatives of 5-Chloro-2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 5-Chloro-2-methoxyaniline Derivatives

Abstract

5-Chloro-2-methoxyaniline is a pivotal building block in the landscape of modern organic synthesis, particularly for the development of pharmaceuticals and functional materials. Its substituted aromatic scaffold provides a versatile platform for constructing complex molecular architectures. This document offers a comprehensive guide for researchers, scientists, and drug development professionals on the principal synthetic routes to prepare derivatives of 5-Chloro-2-methoxyaniline. We will delve into the mechanistic underpinnings of each transformation, provide detailed, field-tested protocols, and present comparative data to inform experimental design. The methodologies covered include foundational N-functionalization (acylation, sulfonylation), advanced C-N bond formation via Buchwald-Hartwig amination, and strategic C-C bond formation using Suzuki-Miyaura cross-coupling. Furthermore, we explore the transformation of the aniline moiety itself through Sandmeyer reactions, opening pathways to a diverse array of functional groups.

Introduction: The Versatility of the 5-Chloro-2-methoxyaniline Scaffold

5-Chloro-2-methoxyaniline, also known as 5-Chloro-o-anisidine, is a substituted aniline that features three key points for chemical modification: the nucleophilic amino group, the reactive chloro-substituted carbon, and the other positions on the aromatic ring.[1][2] This trifecta of reactivity allows for sequential and regioselective modifications, making it an ideal starting material for building molecular libraries. Derivatives of this compound are instrumental in preparing molecules with potential therapeutic applications, including appetite modulation.[3] This guide provides both the strategic logic and the practical steps for leveraging this versatile scaffold.

Foundational Synthesis: Preparation of 5-Chloro-2-methoxyaniline

The most common and efficient route to the title compound is through the reduction of its nitro-aromatic precursor, 4-Chloro-1-methoxy-2-nitrobenzene.[3][4] This transformation is a cornerstone of aromatic chemistry, converting an electron-withdrawing nitro group into a highly versatile amino group.

Mechanistic Rationale

The reduction of a nitro group to an amine can be achieved through various methods, including catalytic hydrogenation or, as detailed here, using a metal-catalyzed transfer hydrogenation with hydrazine hydrate. In this protocol, iron(III) chloride is used as a catalyst in conjunction with activated carbon. Hydrazine hydrate serves as the hydrogen donor. The reaction proceeds through a series of intermediates (nitroso, hydroxylamine) before yielding the final aniline. The iron catalyst facilitates the electron transfer steps required for the reduction.

Protocol: Reduction of 4-Chloro-1-methoxy-2-nitrobenzene

This protocol is adapted from established industrial and laboratory procedures.[4]

Materials:

  • 4-Chloro-1-methoxy-2-nitrobenzene

  • Methanol (MeOH)

  • Iron(III) chloride (FeCl₃)

  • Activated carbon

  • Hydrazine hydrate (80% solution)

  • Petroleum ether

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • To the flask, add 4-chloro-1-methoxy-2-nitrobenzene (1.0 eq), methanol (approx. 10 mL per gram of substrate), iron(III) chloride (0.1 eq), and activated carbon (0.1 eq by weight).

  • Heat the mixture to reflux with vigorous stirring.

  • Add hydrazine hydrate (6.0 eq) dropwise to the refluxing mixture. Caution: The reaction can be exothermic.

  • After the addition is complete, maintain the reflux for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the solid catalyst and carbon.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Wash the resulting residue extensively with petroleum ether to remove non-polar impurities, yielding 5-chloro-2-methoxyaniline as a solid.

ParameterConditionYieldReference
Reactants4-chloro-1-methoxy-2-nitrobenzene, Hydrazine hydrate~98%[4]
CatalystIron(III) chloride, Activated Carbon
SolventMethanol
TemperatureReflux
Time16 hours
Table 1: Summary of reaction conditions for the synthesis of 5-Chloro-2-methoxyaniline.

Derivatization via N-Functionalization

The amino group of 5-Chloro-2-methoxyaniline is a primary site for derivatization, readily undergoing acylation, sulfonylation, and more complex coupling reactions.

N-Acylation and N-Sulfonylation

These are fundamental reactions for protecting the amine, modulating its electronic properties, or introducing functional handles. The reaction involves treating the aniline with an acyl chloride/anhydride or a sulfonyl chloride in the presence of a non-nucleophilic base.

Causality Behind Experimental Choices:

  • Reagent: Acyl chlorides or sulfonyl chlorides are used for their high reactivity.

  • Base: A base such as pyridine or triethylamine is required to neutralize the HCl or sulfonic acid byproduct generated during the reaction, driving it to completion. Pyridine can also act as a nucleophilic catalyst.

  • Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used to dissolve the reactants without participating in the reaction.

N_Functionalization Aniline 5-Chloro-2-methoxyaniline Product N-Acyl or N-Sulfonyl Derivative Aniline->Product + Reagent Reagent R-COCl (Acylation) or R-SO₂Cl (Sulfonylation) Base Base (e.g., Pyridine) Base->Product Quenches Acid

Caption: N-Acylation and N-Sulfonylation workflow.

General Protocol: N-Acetylation

  • Dissolve 5-Chloro-2-methoxyaniline (1.0 eq) in DCM in a round-bottom flask.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-acetylated product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[5][6] In this context, 5-Chloro-2-methoxyaniline can act as the amine coupling partner for a variety of aryl halides or triflates, yielding diarylamine derivatives.

Mechanistic Insights: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the aniline by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[6]

  • Catalyst System: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., X-Phos, SPhos) are crucial.[7] The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) is required to deprotonate the aniline within the palladium coordination sphere.[8]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the catalyst and base.

Buchwald_Hartwig cluster_reactants Reactants cluster_conditions Conditions Aniline 5-Chloro-2-methoxyaniline Product Diarylamine Derivative Aniline->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->Product Catalyst Pd Catalyst + Ligand Catalyst->Product Base Strong Base (e.g., NaOtBu) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product

Caption: Key components of the Buchwald-Hartwig amination.

General Protocol: Coupling with Aryl Bromide

  • To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq), Pd₂(dba)₃ (0.02 eq), the appropriate phosphine ligand (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add 5-Chloro-2-methoxyaniline (1.2 eq) followed by anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Derivatization via Aromatic Ring Functionalization

Sandmeyer Reaction: Replacing the Amino Group

The Sandmeyer reaction is a transformative method for converting an aromatic amino group into a wide range of other substituents, including halides and cyano groups.[9][10] This is a two-stage process involving diazotization followed by a copper(I)-catalyzed substitution.

Mechanistic Rationale:

  • Diazotization: The aniline reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This salt is highly reactive because the diazonium group (N₂⁺) is an excellent leaving group (dinitrogen gas).[11]

  • Substitution: The diazonium salt is then treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN). The reaction proceeds via a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical and N₂ gas. The radical then abstracts the substituent from the now copper(II) species, yielding the final product and regenerating the copper(I) catalyst.[9][10]

General Protocol: Conversion to 1,4-Dichloro-2-methoxybenzene

  • Diazotization:

    • Add 5-Chloro-2-methoxyaniline (1.0 eq) to a beaker with concentrated HCl (3.0 eq) and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath with stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5 °C.

    • Stir for an additional 15-20 minutes after addition is complete. The presence of excess nitrous acid can be confirmed with starch-iodide paper (turns blue-black).[11]

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl. Cool this solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

    • Observe the evolution of nitrogen gas.

    • Once the addition is complete, allow the mixture to warm to room temperature and then gently heat to ~50 °C for 30 minutes to ensure complete reaction.

  • Workup:

    • Cool the mixture and extract the product with an organic solvent like diethyl ether or DCM.

    • Wash the organic layer with water, dilute NaOH, and brine.

    • Dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product, which can be purified by distillation or chromatography.

TransformationCopper(I) SaltAcidProductReference
Amine → ChloroCuClHCl1,4-Dichloro-2-methoxybenzene[9][11]
Amine → BromoCuBrHBr1-Bromo-4-chloro-2-methoxybenzene[9][11]
Amine → CyanoCuCN(Neutralized)4-Chloro-2-methoxybenzonitrile[10]
Table 2: Common Sandmeyer transformations for 5-Chloro-2-methoxyaniline.
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation at the C5-Position

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (like a boronic acid) and an organic halide.[12] This reaction can be applied to the C-Cl bond of a 5-Chloro-2-methoxyaniline derivative.

Key Considerations for Aryl Chlorides:

  • Reactivity: The C-Cl bond is less reactive than C-Br or C-I bonds in the key oxidative addition step of the catalytic cycle.

  • Catalyst System: Overcoming this lower reactivity requires highly active catalyst systems. This typically involves using electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands like RuPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which promote the difficult oxidative addition to the Pd(0) center.[12]

  • Amine Protection: The free amino group can interfere with the catalyst. It is often advantageous or necessary to protect it first (e.g., as an acetamide via N-acylation as described in section 3.1) before performing the coupling reaction.

Suzuki_Coupling cluster_input Reactants cluster_reagents Reaction Conditions StartMat N-Protected 5-Chloro-2-methoxyaniline Product Biaryl Product StartMat->Product BoronicAcid Arylboronic Acid (Ar-B(OH)₂) BoronicAcid->Product Catalyst Pd Catalyst + Ligand Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

General Protocol: Coupling of N-acetyl-5-chloro-2-methoxyaniline

  • In a reaction vessel, combine the N-acetylated starting material (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and a base like potassium carbonate (K₂CO₃, 2.0 eq).[12]

  • Evacuate and backfill the vessel with an inert gas.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C with stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the mixture and perform an aqueous workup. Dilute with ethyl acetate and water, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. The acetyl protecting group can be removed subsequently under acidic or basic conditions if the free aniline is desired.

Conclusion

5-Chloro-2-methoxyaniline is a highly adaptable platform for synthetic chemistry. By leveraging a combination of N-functionalization, C-N and C-C cross-coupling reactions, and transformations of the amine via diazotization, researchers can access a vast chemical space of novel derivatives. The protocols and principles outlined in this guide provide a robust framework for the strategic design and practical execution of these synthetic routes, empowering innovation in drug discovery and materials science.

References

  • PrepChem.com. (n.d.). Synthesis of 5-Chloro-2-methoxyaniline. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

  • Chemsrc. (n.d.). 5-Chloro-2-methoxyaniline | CAS#:95-03-4. Retrieved from [Link]

  • Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

  • Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Chemical Reviews. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Direct sulfonylation of anilines mediated by visible light. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Direct sulfonylation of anilines mediated by visible light. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Chloro-2-methoxyaniline. Retrieved from [Link]

  • Reddit. (n.d.). Help with synthesizing 2-chloro-5-methoxyaniline from anisole. Retrieved from [Link]

  • Google Patents. (n.d.). DE2714031A1 - PROCESS FOR THE PREPARATION OF 2-METHOXY-5-METHYLANILINE-4-SULPHIC ACID.
  • ACS Publications. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Retrieved from [Link]

  • ResearchGate. (2018). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

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Application Notes & Protocols: Leveraging 5-Chloro-2-methoxyaniline Hydrochloride for the Synthesis of Novel Appetite-Modulating Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Approach to Appetite Control

The global rise in obesity and related metabolic disorders presents a significant challenge to human health, demanding innovative therapeutic strategies. A key area of focus in drug discovery is the central nervous system's regulation of energy balance. The serotonergic system, particularly the serotonin 2C (5-HT2C) receptor, has been identified as a critical mediator of satiety and food intake.[1][2] Activation of these receptors, which are densely expressed in hypothalamic regions responsible for appetite control, has been shown to reduce caloric intake and promote weight loss.[1][3]

This guide provides a comprehensive overview of the strategic use of 5-Chloro-2-methoxyaniline hydrochloride , a versatile chemical precursor, in the design and synthesis of selective 5-HT2C receptor agonists. We will explore the underlying neurobiology, detail the chemical rationale for using this specific starting material, and provide robust, step-by-step protocols for the synthesis, characterization, and preliminary biological evaluation of a model benzazepine-based appetite modulator, exemplified by the structural class of drugs like Lorcaserin.

Section 1: The Scientific Rationale - Targeting the 5-HT2C Receptor for Satiety

The efficacy of appetite-modulating drugs hinges on their ability to selectively engage specific neurological pathways. Serotonin (5-HT) is a well-established neurotransmitter that reduces food intake by enhancing the feeling of fullness, a process largely mediated by the 5-HT2C receptor.[2][4]

Mechanism of Action: Selective 5-HT2C agonists act on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus.[3] Activation of these G-protein coupled receptors triggers a signaling cascade that ultimately leads to the release of α-melanocyte-stimulating hormone (α-MSH). This neuropeptide then acts on melanocortin 4 receptors (MC4R), promoting a feeling of satiety and thereby reducing food consumption.[3]

G agonist 5-HT2C Agonist (e.g., Lorcaserin Analog) receptor 5-HT2C Receptor (on POMC Neuron) agonist->receptor Binds & Activates g_protein Gq/11 Protein Activation receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP2 → IP3 + DAG plc->pip2 ca_release ↑ Intracellular Ca²⁺ pip2->ca_release pomc POMC Neuron Depolarization & α-MSH Release ca_release->pomc mc4r α-MSH binds to MC4R pomc->mc4r satiety Satiety Signal → Reduced Food Intake mc4r->satiety

Caption: 5-HT2C receptor signaling pathway for appetite suppression.

The Critical Importance of Selectivity: The development of serotonergic drugs has been hampered by off-target effects. The 5-HT2 receptor subtypes (2A, 2B, and 2C) share significant structural homology, making selective targeting a major challenge.[1][5]

  • 5-HT2A Receptor Activation: Associated with central nervous system side effects, including hallucinations and perception changes.[1]

  • 5-HT2B Receptor Activation: Linked to serious cardiovascular risks, such as cardiac valvulopathy and pulmonary hypertension, which led to the withdrawal of the non-selective drug fenfluramine.[1][5]

Therefore, the primary goal in this field is to design molecules with high affinity and functional selectivity for the 5-HT2C receptor over its 2A and 2B counterparts.

Receptor SubtypePrimary Effect of AgonismAssociated Clinical Outcome / Side Effect
5-HT2C Activation of POMC neurons Increased Satiety, Weight Loss
5-HT2AModulation of cortical neuronsHallucinations, CNS disturbances
5-HT2BProliferation of cardiac valve fibroblastsCardiac valvulopathy, Pulmonary Hypertension
Table 1: Functional outcomes of 5-HT2 receptor subtype activation.

Section 2: this compound - A Privileged Starting Material

The choice of starting material is foundational to the success of a synthetic campaign. This compound is an excellent precursor for building the core scaffolds of many neurologically active compounds.

PropertyValue
IUPAC Name 5-chloro-2-methoxyaniline;hydrochloride
CAS Number 4274-03-7[6][7]
Molecular Formula C₇H₉Cl₂NO[6]
Molecular Weight 194.06 g/mol [7]
Appearance Off-white to tan crystalline powder
Key Reactive Site Primary amine (-NH₂)
Table 2: Physicochemical properties of this compound.

Causality Behind Its Utility:

  • Defined Regiochemistry: The chlorine and methoxy substituents are locked into specific positions on the aromatic ring. This pre-defined arrangement is crucial for directing subsequent reactions, such as intramolecular cyclizations, to form the desired product with high regioselectivity.

  • Electronic Influence: The electron-donating methoxy group and the electron-withdrawing chloro group modulate the reactivity of the aromatic ring, influencing the conditions required for electrophilic aromatic substitution reactions common in scaffold construction.

  • Versatile Amine Handle: The primary amine is a nucleophilic "handle" that allows for the straightforward construction of more complex structures through well-established reactions like acylation, alkylation, and reductive amination.

Section 3: Protocol - Synthesis of a Benzazepine Core for 5-HT2C Agonist Discovery

This section details a representative, multi-step synthesis of a benzazepine core, a key structural motif in potent 5-HT2C agonists like Lorcaserin.[8][9] The protocol is designed to be a self-validating system, with clear checkpoints for characterization.

Safety First: This protocol involves hazardous materials. Always work in a certified fume hood, wear appropriate personal protective equipment (PPE), and consult Safety Data Sheets (SDS) for all reagents before use. 5-Chloro-2-methoxyaniline is harmful if swallowed or in contact with skin and causes skin and eye irritation.[10]

G cluster_0 Synthesis Workflow start Starting Material (e.g., (R)-2-(3-chlorophenyl)propan-1-amine) step1 Step 1: Acylation (Chloroacetyl Chloride, Base) start->step1 inter1 N-Chloroacetyl Intermediate step1->inter1 step2 Step 2: Reduction (Borane Complex) inter1->step2 inter2 Amine Intermediate step2->inter2 step3 Step 3: Cyclization (AlCl₃, Heat) inter2->step3 product Benzazepine Core (Crude Product) step3->product purify Purification (Column Chromatography) product->purify final Final Characterized Product purify->final

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-2-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Chloro-2-methoxyaniline hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during this multi-step synthesis. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to troubleshoot effectively.

Overview of the Primary Synthetic Route

The most prevalent and industrially scalable method for synthesizing 5-Chloro-2-methoxyaniline is the reduction of its nitro precursor, 4-Chloro-2-nitroanisole. The resulting aniline is then converted to its hydrochloride salt for improved stability and handling.

This guide is structured in a question-and-answer format to directly address specific issues you may encounter.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Salt Formation A 4-Chloro-2-nitroanisole (Starting Material) B 5-Chloro-2-methoxyaniline (Free Base) A->B Reduction (e.g., Fe/HCl, H2/Pd-C) C 5-Chloro-2-methoxyaniline (Free Base) D 5-Chloro-2-methoxyaniline HCl (Final Product) C->D HCl in Solvent (e.g., IPA, Ethyl Acetate)

Caption: General synthesis workflow for this compound.

Frequently Asked Questions & Troubleshooting Guide

Q1: My final product has a dark color (pink, brown, or black). What causes this and how can I prevent it?

Answer: This is one of the most common issues. The discoloration is almost always due to the oxidation of the aniline free base (5-Chloro-2-methoxyaniline).

  • Causality: Aromatic amines, especially those with electron-donating groups like methoxy (-OCH3), are highly susceptible to air oxidation. Trace metal impurities can catalyze this process, leading to the formation of highly colored polymeric impurities. The product may darken during storage, especially if exposed to air and light.[1]

  • Troubleshooting & Prevention:

    • Inert Atmosphere: During the work-up phase after the reduction is complete, handle the free base under an inert atmosphere (Nitrogen or Argon) whenever possible. This is critical after neutralizing the reaction mixture and before extraction.

    • Minimize Exposure Time: Do not leave the free base exposed or in solution for extended periods. Proceed to the hydrochloride salt formation step as quickly as possible after purification. The protonated amine (the hydrochloride salt) is significantly more stable against oxidation.

    • Degas Solvents: Use solvents that have been degassed (e.g., by sparging with nitrogen) for the extraction and purification of the free base.

    • Purification: If the free base is already discolored, you can attempt to purify it. Steam distillation or recrystallization from water or aqueous ethanol can be effective methods for purification.[2] A common technique involves treating a solution of the crude material with activated carbon to adsorb colored impurities before filtration and recrystallization.

Q2: My reaction seems incomplete. How can I identify the unreacted starting material and other related impurities?

Answer: An incomplete reaction will primarily leave you with the starting material, 4-Chloro-2-nitroanisole. Additionally, partially reduced intermediates can also be present.

  • Common Impurities from Incomplete Reduction:

    • 4-Chloro-2-nitroanisole (Starting Material): The most obvious impurity. Its presence indicates insufficient reducing agent, catalyst deactivation, or inadequate reaction time/temperature.

    • Nitroso Intermediate (4-Chloro-2-nitrosoanisole): A transient species that can be present in trace amounts.

    • Azoxy/Azo/Hydrazo Dimers: These condensation products can form from partially reduced intermediates, especially under neutral or alkaline conditions. They are often highly colored (yellow/orange).

  • Troubleshooting & Prevention:

    • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. The nitro compound will have a significantly different retention factor (Rf) or retention time than the highly polar amine product.

    • Ensure Sufficient Reagent/Catalyst: For catalytic hydrogenation, ensure the catalyst is active and used in the correct loading. For metal/acid reductions (e.g., Fe/HCl, SnCl2/HCl), ensure a sufficient molar excess of the metal is used.

    • Optimize Conditions: If the reaction stalls, consider increasing the temperature or pressure (for hydrogenation) according to established literature procedures. A common synthesis method involves the reduction of 4-chloro-1-methoxy-2-nitrobenzene.[3]

Q3: I've detected an impurity with the same mass as my product but a different retention time. What could it be?

Answer: This is likely an isomer of your target molecule. The most probable culprits are isomers formed during the nitration of the precursor, p-chloroanisole.

  • Isomeric Impurities:

    • 3-Chloro-2-methoxyaniline: Arises from the reduction of 3-Chloro-2-nitroanisole.

    • 2-Chloro-6-methoxyaniline: Arises from the reduction of 2-Chloro-6-nitroanisole.

    • Formation Pathway: The methoxy group (-OCH3) is a strong ortho-, para-directing group, while the chloro (-Cl) group is a weaker ortho-, para-director. During the nitration of p-chloroanisole to make the starting material, the primary product is 4-Chloro-2-nitroanisole. However, small amounts of other isomers can form. These carry through the reduction step.

  • Troubleshooting & Prevention:

    • Starting Material Purity: The most effective way to control isomeric impurities is to use a high-purity starting material (4-Chloro-2-nitroanisole). Analyze the starting material by Gas Chromatography (GC) or HPLC before starting the reaction.

    • Purification: These isomers can be very difficult to separate from the final product due to their similar physical properties. Fractional crystallization of either the free base or the hydrochloride salt may be effective but often leads to significant yield loss. Preparative chromatography is a more definitive but less scalable solution.

Q4: My yield is low after the final hydrochloride precipitation and isolation. Where could I be losing my product?

Answer: Low yield can stem from several stages: incomplete reaction, mechanical losses during work-up, or issues with the salt precipitation step.

  • Potential Causes for Yield Loss:

    • Incomplete Precipitation: The hydrochloride salt has some solubility in the precipitation solvent. Using an excessive volume of solvent will result in a significant portion of your product remaining in the mother liquor.

    • Incorrect pH: During the work-up of the free base, ensure the aqueous layer is sufficiently basic (pH > 10) before extraction to ensure the aniline is in its free base form and not partitioned as a salt into the aqueous layer.

    • Emulsion Formation: Aniline derivatives can sometimes form emulsions during extraction, making phase separation difficult and leading to mechanical losses.

    • Washing: Washing the final precipitated salt with a solvent in which it is highly soluble will dissolve the product.

  • Troubleshooting & Prevention:

    • Solvent Choice for Precipitation: Use a solvent in which the hydrochloride salt is poorly soluble but the free base and non-polar impurities are soluble (e.g., Isopropanol, Ethyl Acetate, Diethyl Ether).

    • Optimize Solvent Volume: Use the minimum amount of solvent required to dissolve the free base before adding HCl.

    • Cooling: After adding HCl, cool the mixture (e.g., 0-5 °C) to maximize precipitation before filtering.

    • Washing Strategy: Wash the filtered product cake with a small amount of cold, fresh precipitation solvent to remove residual impurities without dissolving a significant amount of the product.

Workflow for Impurity Identification & Troubleshooting

G cluster_0 Problem Identification cluster_1 Analytical Investigation cluster_2 Troubleshooting Pathways A Poor Yield or Purity in 5-Chloro-2-methoxyaniline HCl B Analyze Final Product by HPLC/LC-MS & NMR A->B C Analyze Starting Material (4-Chloro-2-nitroanisole) by GC/HPLC A->C D Impurity matches Starting Material? B->D E Isomeric Impurities Detected? B->E F Unknown Impurities or Discoloration? B->F D->E No G Optimize Reduction: - Increase reaction time - Check catalyst/reagent activity D->G Yes E->F No H Source High-Purity Starting Material E->H Yes I Improve Work-up: - Use inert atmosphere - Minimize exposure of free base - Consider activated carbon treatment F->I Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

Key Impurities Summary

The following table summarizes the common impurities, their likely source, and the recommended primary analytical technique for detection.

Impurity NameStructureLikely SourceRecommended Analytical Technique
4-Chloro-2-nitroanisole O₂N-Ar-OCH₃Incomplete reactionHPLC, GC
2-Methoxyaniline H₂N-Ar-OCH₃Dehalogenation side reactionHPLC, GC-MS
Isomeric Amines e.g., 3-Chloro-2-methoxyanilineIsomeric impurities in starting materialHPLC, LC-MS
Azoxy/Azo Dimers R-N=N(O)-R or R-N=N-RIncomplete reduction by-productsLC-MS
Oxidation Polymers Complex polymeric structuresAir oxidation of the free baseVisual, UV-Vis

Ar represents the substituted benzene ring.

Protocol: HPLC Method for Impurity Profiling

This protocol provides a general starting point for analyzing the purity of this compound. Method optimization will be required.

  • Objective: To separate the active pharmaceutical ingredient (API) from its key potential impurities.

  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector is suitable.[4][5]

  • Procedure:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30-32 min: 80% to 20% B

      • 32-37 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

  • Expected Elution Order: The highly polar 5-Chloro-2-methoxyaniline will elute relatively early. Less polar impurities, such as the unreacted nitro starting material or dehalogenated product, will have longer retention times. Mass spectrometry coupled with liquid chromatography (LC-MS) can be used to identify the molecular weight of unknown impurity peaks, aiding in their structural elucidation.[6][7]

References

  • Synthesis of 5-Chloro-2-methoxyaniline. PrepChem.com. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research and Applications. [Link]

  • Help with synthesizing 2-chloro-5-methoxyaniline from anisole. Reddit r/chemhelp. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry. [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. [Link]

Sources

Technical Support Center: Purification of 5-Chloro-2-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude 5-Chloro-2-methoxyaniline hydrochloride (CAS No: 4274-03-7). We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental challenges, and provide validated protocols to ensure you achieve the desired purity for your critical applications.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses high-level questions to ground your purification strategy in a solid understanding of the compound and its typical impurity profile.

Q1: What is this compound and why is its purification critical?

5-Chloro-2-methoxyaniline is a key chemical intermediate used in the synthesis of various pharmaceutical compounds and dyes.[1] The hydrochloride salt is often preferred due to its improved stability and handling characteristics compared to the free base. Purification is critical because residual impurities from the synthesis, such as unreacted starting materials or colored by-products, can lead to downstream reaction failures, compromise the integrity of biological assays, or result in final products that do not meet regulatory standards.

Q2: What are the common impurities found in the crude product?

The most common synthetic route to 5-Chloro-2-methoxyaniline is the reduction of 4-Chloro-2-nitroanisole.[1][2] Based on this pathway, the expected impurities include:

  • Unreacted Starting Material: Residual 4-Chloro-2-nitroanisole.

  • Reaction Intermediates: Partially reduced species like nitroso or hydroxylamine compounds.

  • Colored By-products: Azoxy and azo compounds, formed by side reactions during reduction, are intensely colored (typically yellow, orange, or red) and are a common source of discoloration.

  • Isomeric Impurities: Impurities present in the original starting materials.

  • Inorganic Salts: Residual catalysts (e.g., iron salts) and reagents from the synthesis and workup.[2]

Q3: What are the primary methods for purifying this compound?

The selection of a purification method depends on the nature and quantity of the impurities. The three primary strategies are:

  • Recrystallization: The most common and efficient method for removing small amounts of impurities from a solid. The hydrochloride salt's polarity makes aqueous or mixed aqueous/alcoholic solvent systems ideal.

  • Acid-Base Workup: A powerful chemical method to separate the basic aniline from neutral or acidic impurities. This involves converting the hydrochloride salt to its free base form, purifying the base (which has very different solubility), and then re-forming the clean hydrochloride salt.

  • Chromatography: While highly effective, column chromatography is typically performed on the less polar free base (5-Chloro-2-methoxyaniline) rather than the highly polar hydrochloride salt, which tends to streak on standard silica gel.[3]

Q4: How can I assess the purity of my final product?

A multi-faceted approach is recommended to confirm both identity and purity:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment of non-volatile organic compounds.[4] A reverse-phase C18 column is typically effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing the purity of the thermally stable free base.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can detect impurities if they are present in sufficient quantity (>1-5 mol%).[2]

  • Melting Point: A sharp melting point range close to the literature value (81-83 °C for the free base) indicates high purity.[1] A broad or depressed melting point suggests the presence of impurities.

Q5: What are the essential safety precautions for handling this compound?

5-Chloro-2-methoxyaniline and its hydrochloride salt are hazardous chemicals. Always consult the latest Safety Data Sheet (SDS). Key precautions include:

  • Toxicity: The compound is harmful or toxic if swallowed, inhaled, or in contact with skin.[5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.[5][7]

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhaling dust or vapors.[5][7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[5][7]

Section 2: Troubleshooting Guide for Purification

This Q&A guide addresses specific issues you may encounter during experiments.

Q: My product won't fully dissolve, even in the hot recrystallization solvent. Why?

  • Causality: This typically points to one of two issues: either you have not added enough solvent for the amount of crude material, or there are insoluble impurities present (e.g., inorganic salts, polymeric by-products).

  • Solution: Add small additional portions of hot solvent. If the material dissolves, you were simply undersaturated. If a solid remains despite adding a significant amount of extra solvent (e.g., >25% more), the remaining solid is likely an impurity. In this case, perform a hot filtration to remove the insoluble material before allowing the solution to cool.[3]

Q: My product "oiled out" during cooling instead of forming crystals. What should I do?

  • Causality: Oiling out occurs when the solute's solubility limit is exceeded at a temperature that is above its melting point (or the melting point of the solute-solvent mixture). This is common when the solution is cooled too rapidly or if the solvent is a poor choice for the specific compound.

  • Solution:

    • Reheat the solution until the oil redissolves completely.

    • Add a small amount of additional hot solvent (5-10% more) to reduce the saturation level slightly.

    • Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.

    • Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can promote the formation of well-defined crystals.

Q: The final product is still colored (e.g., pink, tan, or brown). How can I fix this?

  • Causality: The color is almost certainly due to highly conjugated, colored by-products (e.g., azo/azoxy compounds) that remain trapped in the crystal lattice or are co-soluble.

  • Solution: Perform a decolorization step using activated carbon. After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated carbon (typically 1-2% by weight of your solute). Keep the solution hot for 5-15 minutes, then remove the carbon via hot filtration through a pad of Celite® or fluted filter paper. The filtrate should be colorless. Proceed with crystallization as usual. Caution: Adding activated carbon to a boiling solution can cause violent bumping. Always cool the solution slightly before adding it.

Q: My recovery and yield are very low after recrystallization. How can I improve this?

  • Causality: Low yield is often caused by using too much solvent, cooling the solution for an insufficient amount of time, or premature crystallization during a hot filtration step.

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is supersaturated upon cooling.

    • Maximize Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal precipitation.[3]

    • Recover from Filtrate: If you suspect significant product remains in the mother liquor (the filtrate), you can reduce its volume by ~50% on a rotary evaporator and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Section 3: Visual Workflow Guides

These diagrams provide a visual representation of the decision-making process and experimental workflows.

G cluster_decision Purification Method Selection Start Crude 5-Chloro-2-methoxyaniline HCl Assess Assess Impurity Profile (TLC, Color, Solubility) Start->Assess Recrystal Recrystallization (with optional activated carbon) Assess->Recrystal Minor impurities Solid material AcidBase Acid-Base Workup (Purify free base, then re-salt) Assess->AcidBase Oily crude Significant non-polar or colored impurities End Pure Product >99% Recrystal->End AcidBase->End

Caption: Decision workflow for selecting the appropriate purification strategy.

G cluster_recrystallization Recrystallization Workflow Dissolve 1. Dissolution Dissolve crude solid in minimum hot solvent Decolor 2. Decolorization (Optional) Add activated carbon, hold hot, then hot filter Dissolve->Decolor Cool 3. Crystallization Cool slowly to RT, then chill in ice bath Decolor->Cool Isolate 4. Isolation Collect crystals by vacuum filtration Cool->Isolate Wash 5. Washing Rinse crystals with small amount of cold solvent Isolate->Wash Dry 6. Drying Dry crystals under vacuum to constant weight Wash->Dry

Caption: Step-by-step workflow for a typical recrystallization experiment.

Section 4: Detailed Experimental Protocols

Protocol 1: Recrystallization from Acidified Water/Ethanol

This protocol is the first-line method for purifying crude this compound that is a solid and has minor impurities. The addition of a small amount of HCl ensures the compound remains in its salt form, preventing it from converting to the less water-soluble free base.

  • Methodology:

    • Preparation: Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Solvent Addition: Create a 4:1 water:ethanol solvent mixture containing ~0.1 M HCl. Add approximately 80-100 mL of this solvent mixture to the flask.

    • Dissolution: Heat the mixture on a hot plate with stirring. Bring the solution to a gentle boil. Continue adding small portions of the hot solvent mixture until all the solid has just dissolved. Avoid adding a large excess of solvent.

    • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add 0.1-0.2 g of activated carbon. Return the flask to the hotplate and gently boil for 5-10 minutes.

    • Hot Filtration (If Necessary): If carbon was added or if insoluble impurities are visible, perform a hot filtration through a pre-warmed Buchner funnel with filter paper into a clean, pre-warmed Erlenmeyer flask.

    • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystal formation.

    • Isolation: Collect the off-white to white crystalline needles by vacuum filtration using a Buchner funnel.

    • Washing: Wash the collected crystals with a small amount (10-15 mL) of ice-cold distilled water to remove any residual soluble impurities.

    • Drying: Dry the purified crystals under vacuum at 40-50 °C to a constant weight. A typical yield for a reasonably pure crude starting material is 80-90%.

Protocol 2: General Guideline for Purity Analysis by Reverse-Phase HPLC

This method provides a starting point for assessing the purity of the final product. It may require optimization for your specific instrument and impurities.[4]

  • Methodology:

    • Sample Preparation: Accurately weigh ~10 mg of the purified product and dissolve it in 10 mL of a 50:50 acetonitrile:water mixture to create a 1 mg/mL stock solution. Dilute further to a working concentration of ~0.1 mg/mL.

    • HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm particle size.

      • Mobile Phase A: Water with 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 10% B and re-equilibrate.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm.

      • Injection Volume: 10 µL.

    • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity by dividing the peak area of the main product by the total area of all peaks.

Section 5: Data Tables for Quick Reference

Table 1: Solvent Selection Guide for Recrystallization

Solvent SystemSuitability for Hydrochloride SaltRationale & Comments
Water (acidified with HCl)ExcellentThe hydrochloride salt is highly soluble in hot water but much less so in cold water, making it an ideal choice. Acidification suppresses conversion to the free base.
Water/Ethanol (acidified)ExcellentAdding ethanol can improve the solubility of certain organic impurities in the mother liquor, enhancing purification. A common ratio is 4:1 to 1:1 water:ethanol.
Isopropanol / MethanolModerateThe salt may be soluble enough in hot alcohols for recrystallization, but the solubility difference between hot and cold may not be as favorable as with water.
Hexane / TolueneUnsuitableThe highly polar hydrochloride salt is insoluble in non-polar solvents. These are better suited for purifying the free base.[3]
Dichloromethane / Ethyl AcetateUnsuitablePoor solubility for the hydrochloride salt.

Table 2: Troubleshooting Summary

ProblemLikely Cause(s)Recommended Solution(s)
Low Yield Too much solvent used; Incomplete cooling; Premature crystallization.Use minimum hot solvent; Cool in an ice bath for >1 hour; Pre-warm filtration apparatus.
Oiling Out Solution too concentrated; Cooling too rapid; Poor solvent choice.Re-heat, add 5-10% more solvent, and cool slowly; Try a different solvent system.
Persistent Color Co-crystallization of colored impurities.Perform an activated carbon treatment during recrystallization.
No Crystals Form Solution is not supersaturated; Compound is too soluble.Boil off some solvent to increase concentration; Try a solvent system where the compound is less soluble.

Section 6: References

  • CPAChem. (2024). Safety data sheet - 5-Chloro-2-methoxyaniline. Retrieved from [Link]

Sources

Optimizing reaction yield for derivatives of 5-Chloro-2-methoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An essential precursor in the synthesis of high-value organic compounds, 5-Chloro-2-methoxyaniline hydrochloride is a cornerstone for researchers in medicinal chemistry and materials science. However, its reactivity profile presents unique challenges that can often lead to suboptimal reaction yields and complex purification processes. This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of working with this versatile molecule. As Senior Application Scientists, we aim to blend established chemical principles with practical, field-tested insights to empower you to optimize your synthetic routes and achieve consistent, high-yield results.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is not starting. What is the most common oversight?

A1: A frequent issue is forgetting that the starting material is a hydrochloride salt. The amine group is protonated, rendering it non-nucleophilic and poorly soluble in many organic solvents. Before initiating most reactions, particularly those requiring a nucleophilic amine (like acylations or cross-couplings), the free aniline must be liberated. This is typically achieved by treating the hydrochloride salt with a suitable base.

Q2: How do I liberate the free amine from the hydrochloride salt?

A2: To obtain the free aniline, you can dissolve the hydrochloride salt in a suitable solvent and add a base to neutralize the HCl. A common procedure involves dissolving the salt in a solvent like ethyl acetate or dichloromethane and washing it with an aqueous solution of a mild base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The organic layer, now containing the free amine, can then be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent evaporated to yield 5-chloro-2-methoxyaniline as a solid.[1][2]

Q3: What are the best storage conditions for 5-Chloro-2-methoxyaniline and its hydrochloride salt?

A3: this compound is generally more stable for long-term storage than its free-base form. Store both compounds in a cool, dry, well-ventilated area away from strong oxidizing agents.[3][4] The free aniline is susceptible to air oxidation, which can lead to discoloration (from off-white/tan to darker brown) and the formation of impurities. For optimal results, it is best to use freshly liberated and purified free aniline for reactions.

Q4: Which cross-coupling reactions are most suitable for this molecule?

A4: 5-Chloro-2-methoxyaniline is an excellent substrate for several palladium-catalyzed cross-coupling reactions. The most common are:

  • Buchwald-Hartwig Amination: To form a new C-N bond at the chloro position. This is used to introduce new aryl or alkyl amine moieties.[5][6]

  • Suzuki-Miyaura Coupling: To form a new C-C bond at the chloro position by coupling with an organoboron reagent. This is ideal for synthesizing biaryl compounds.[7][8] The choice depends on the desired final structure. The existing amino group can also be used for reactions like acylation or condensation.

Troubleshooting Guide: Low Reaction Yield

Low or no yield is one of the most frustrating outcomes in synthesis. The following guide provides a systematic approach to diagnosing and solving this issue.

Problem: My Buchwald-Hartwig amination is failing or giving very low yield.
  • Potential Cause 1: Inactive Palladium Catalyst. The active catalyst in the Buchwald-Hartwig reaction is a Pd(0) species.[9] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it may not be reducing effectively to Pd(0) in situ.

    • Solution:

      • Use a Pd(0) Precatalyst: Consider using a Pd(0) source like Pd₂(dba)₃.

      • Ensure Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your reaction is thoroughly degassed (e.g., via multiple vacuum/argon cycles or by bubbling argon through the solvent) and run under a positive pressure of an inert gas like argon or nitrogen.[6]

      • Ligand Choice: The phosphine ligand is crucial for stabilizing the Pd(0) species and facilitating the catalytic cycle.[10] For an electron-rich aniline like this, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often superior to simpler ones like PPh₃.

  • Potential Cause 2: Inappropriate Base. The base in a Buchwald-Hartwig amination plays a critical role in deprotonating the amine and facilitating the catalytic cycle.[6] A base that is too weak will not be effective, while one that is too strong or has poor solubility can hinder the reaction.

    • Solution:

      • Base Strength: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for coupling anilines. Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄), depending on the substrate's functional group tolerance.[9]

      • Solubility: Ensure the base is finely powdered and well-dispersed in the reaction mixture. Poor solubility can lead to inconsistent results.

  • Potential Cause 3: Steric Hindrance. The methoxy group ortho to the amine and the chloro group meta to the amine can influence reactivity. If your coupling partner is also sterically hindered, this can significantly slow down the reaction.

    • Solution:

      • Ligand Selection: Use a ligand specifically designed for hindered substrates, such as BrettPhos.

      • Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier. Monitor for decomposition.

      • Prolong Reaction Time: Sterically hindered couplings often require longer reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.

Problem: My Suzuki coupling reaction has stalled.
  • Potential Cause 1: Boronic Acid Decomposition. Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen) or form unreactive trimeric boroxines, especially in the presence of water or at high temperatures.[11]

    • Solution:

      • Use Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid to compensate for potential degradation.

      • Use Boronate Esters or Trifluoroborates: Consider using more stable derivatives like pinacol boronate esters (Bpin) or potassium aryltrifluoroborates, which are more resistant to protodeboronation.[12]

      • Careful Base Selection: While a base is necessary, overly harsh basic and aqueous conditions can accelerate decomposition. K₃PO₄ is often a good choice as it is effective but generally milder than NaOH.

  • Potential Cause 2: Inefficient Transmetalation. Transmetalation, the transfer of the organic group from boron to palladium, is a key step in the catalytic cycle and requires activation by a base.[13]

    • Solution:

      • Base and Solvent System: The choice of base and solvent is critical. A common and effective system is K₂CO₃ or K₃PO₄ in a solvent mixture like dioxane/water or toluene/water.[8] The water is essential for activating the boronic acid and facilitating transmetalation.

      • Phase Transfer Catalyst: In some cases, particularly with heterogeneous mixtures, a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can improve the rate of transmetalation.

  • Potential Cause 3: Side Reaction - Hydrodehalogenation. This is the replacement of the chlorine atom with a hydrogen, leading to the formation of 2-methoxyaniline as a byproduct.

    • Solution:

      • Ligand Choice: Electron-rich, bulky phosphine ligands can promote the desired reductive elimination over competing side reactions. Ligands like SPhos or XPhos are often effective.

      • Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times after the substrate has been consumed, as this can favor decomposition pathways.

Visualizing the Troubleshooting Process

A systematic approach is key to diagnosing failed reactions. The following workflow can guide your efforts.

TroubleshootingWorkflow Start Low/No Yield Observed Check_SM Verify Starting Material Quality & Structure (NMR, MS) Start->Check_SM Check_Reagents Check Purity of Reagents (Solvent, Base, Coupling Partner) Check_SM->Check_Reagents Check_Setup Review Reaction Setup (Inert Atmosphere, Temperature Control) Check_Reagents->Check_Setup Problem_ID Identify Potential Failure Point Check_Setup->Problem_ID Catalyst Catalyst Inactivation? Problem_ID->Catalyst Cross-Coupling? Conditions Suboptimal Conditions? Problem_ID->Conditions General Stoichiometry Incorrect Stoichiometry? Problem_ID->Stoichiometry General Solve_Catalyst Solution: Change Ligand/Precatalyst, Ensure Degassing Catalyst->Solve_Catalyst Solve_Conditions Solution: Optimize Temp, Solvent, Base Conditions->Solve_Conditions Solve_Stoichiometry Solution: Re-weigh Reagents, Use Slight Excess of Coupling Partner Stoichiometry->Solve_Stoichiometry End Reaction Optimized Solve_Catalyst->End Solve_Conditions->End Solve_Stoichiometry->End

Caption: A systematic workflow for troubleshooting low-yield reactions.

Detailed Experimental Protocols

The following protocols provide a robust starting point for common derivatizations.

Protocol 1: Buchwald-Hartwig Amination with Aniline

This protocol details the coupling of 5-Chloro-2-methoxyaniline with a generic aniline to form a diarylamine derivative.

Reaction Scheme: 5-Chloro-2-methoxyaniline + Aryl-Br → N-(5-chloro-2-methoxyphenyl)-Aryl-amine

Reagent Table:

ReagentM.W. ( g/mol )EquivalentsAmount
5-Chloro-2-methoxyaniline157.601.2Varies
Aryl BromideVaries1.0Varies
Pd₂(dba)₃915.720.02 (2 mol%)Varies
XPhos476.650.04 (4 mol%)Varies
NaOtBu96.101.4Varies
Toluene--Varies

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask, add the Aryl Bromide (1.0 eq), 5-Chloro-2-methoxyaniline (1.2 eq), NaOtBu (1.4 eq), XPhos (0.04 eq), and Pd₂(dba)₃ (0.02 eq).

  • Inert Atmosphere: Seal the flask with a septum, and subject it to three cycles of evacuation and backfilling with argon.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe. The typical concentration is 0.1 M with respect to the aryl bromide.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Workup: Cool the reaction mixture to room temperature and dilute it with ethyl acetate. Filter the mixture through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired diarylamine.

BuchwaldHartwigCycle Pd0 Pd(0)L₂ OxAdd Pd(II) Complex Pd0->OxAdd Oxidative Addition (Ar-Cl) AmineCoord Amine Coordinated OxAdd->AmineCoord + R₂NH - L RedElim Amido Complex AmineCoord->RedElim + Base - Base-H⁺X⁻ RedElim->Pd0 Reductive Elimination (Product)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.[5][9]

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes the C-C bond formation between the chloro-position of the aniline and a phenyl group.

Reaction Scheme: 5-Chloro-2-methoxyaniline + Phenylboronic Acid → 5-Phenyl-2-methoxyaniline

Reagent Table:

ReagentM.W. ( g/mol )EquivalentsAmount
5-Chloro-2-methoxyaniline157.601.0Varies
Phenylboronic Acid121.931.5Varies
Pd(PPh₃)₄1155.560.05 (5 mol%)Varies
K₂CO₃138.212.0Varies
1,4-Dioxane--Varies
Water--Varies

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, combine 5-Chloro-2-methoxyaniline (1.0 eq), Phenylboronic Acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base: Add 1,4-dioxane and an aqueous solution of K₂CO₃ (2.0 eq). A typical solvent ratio is 4:1 dioxane:water.

  • Degassing: Bubble argon through the stirred mixture for 15-20 minutes to ensure an inert atmosphere.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Follow the disappearance of the starting material by TLC or LC-MS. Reactions are often complete in 6-18 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.

  • Purification: Purify the residue via flash column chromatography to obtain the target biaryl compound.

SuzukiCycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Cl Pd0->OxAdd Oxidative Addition (Ar-Cl) Transmetal Ar-Pd(II)-Ar' OxAdd->Transmetal Transmetalation (Ar'-B(OH)₂ + Base) Transmetal->Pd0 Reductive Elimination (Product Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.[7][13]

References

  • Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PubChem. (2024). 5-Chloro-2-methoxyaniline. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Ray, U., & Nolan, S. P. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(12), 5930-5986. Retrieved from [Link]

  • Capot Chemical. (2009). MSDS of 5-Chloro-2-phenoxyaniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Suzuki Coupling. Retrieved from [Link]

  • Myers, A. (2011). The Suzuki Reaction. Chem 115. Retrieved from [Link]

Sources

Technical Support Center: By-product Formation in Reactions with 5-Chloro-2-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Chloro-2-methoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate by-product formation in common reactions involving this versatile reagent. Here, we delve into the causality behind experimental choices to ensure the scientific integrity of your work.

Section 1: Understanding the Reactivity of this compound

This compound is a substituted aniline that serves as a crucial building block in the synthesis of a wide range of organic molecules, including pharmaceuticals and azo dyes.[1][2] Its reactivity is primarily governed by the amino group, with the chloro and methoxy substituents influencing the electron density of the aromatic ring and, consequently, the reaction pathways and potential for by-product formation.

The methoxy group (-OCH₃) is an electron-donating group through resonance, which activates the aromatic ring, making it more susceptible to electrophilic substitution.[3] Conversely, the chloro group (-Cl) is an electron-withdrawing group through induction, which deactivates the ring. The interplay of these electronic effects dictates the regioselectivity of reactions and the stability of reaction intermediates.

Section 2: Troubleshooting Diazotization Reactions

Diazotization is a common first step in the functionalization of 5-Chloro-2-methoxyaniline, converting the primary amine into a versatile diazonium salt.[4] However, this reaction is sensitive to conditions and can lead to several by-products.

FAQ 1: My diazotization reaction of this compound is resulting in a low yield of the desired diazonium salt and a significant amount of a phenolic by-product. What is causing this and how can I prevent it?

Answer:

The formation of a phenolic by-product, 5-Chloro-2-methoxyphenol, is a classic issue in diazotization reactions and is primarily caused by the decomposition of the diazonium salt.[3] The diazonium group is an excellent leaving group (as N₂ gas), and in the presence of water, it can be readily displaced by a hydroxyl group, especially at elevated temperatures.

Root Causes and Mitigation Strategies:

Root Cause Explanation Mitigation Strategy
Elevated Temperature The 5-chloro-2-methoxybenzenediazonium chloride salt is thermally unstable and will rapidly decompose to the corresponding phenol at temperatures above 5 °C.[5]Maintain a strict temperature control of 0-5 °C throughout the diazotization reaction and subsequent steps using an ice-salt bath.
Prolonged Reaction Time Even at low temperatures, the diazonium salt is not indefinitely stable in solution.Use the freshly prepared diazonium salt solution immediately in the next reaction step (e.g., Sandmeyer or azo coupling).
Insufficient Acidity A sufficiently acidic medium is crucial to prevent the premature decomposition of the diazonium salt and to suppress the formation of diazoamino compounds (triazenes).Ensure the use of a sufficient excess of mineral acid (e.g., hydrochloric acid) to maintain a low pH.

Experimental Protocol: Optimized Diazotization of this compound

  • In a clean, dry flask, suspend 1 equivalent of this compound in a 3 M solution of hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve 1.1 equivalents of sodium nitrite in cold water.

  • Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring for an additional 15-20 minutes at 0-5 °C.

  • The resulting solution of 5-chloro-2-methoxybenzenediazonium chloride is now ready for immediate use.

FAQ 2: During an azo coupling reaction using the diazonium salt of 5-Chloro-2-methoxyaniline, I am observing the formation of a tarry, insoluble brown by-product. What is this and how can I avoid it?

Answer:

The formation of brown, tar-like substances is often indicative of polymerization and oxidation by-products. The electron-rich nature of the 5-Chloro-2-methoxyaniline moiety and the coupling partner can make them susceptible to oxidation, especially under non-optimal pH and temperature conditions.

Root Causes and Mitigation Strategies:

Root Cause Explanation Mitigation Strategy
Oxidation The aromatic rings of the aniline and the coupling partner can be oxidized by air or other oxidizing species present, leading to complex, colored polymeric materials.Degas all solvents prior to use and maintain an inert atmosphere (e.g., nitrogen or argon) over the reaction mixture.
Incorrect pH The pH of the coupling reaction is critical. For coupling with phenols, a mildly alkaline pH is required to deprotonate the phenol to the more reactive phenoxide. For coupling with anilines, a slightly acidic pH is necessary to prevent the formation of triazenes.[6]Carefully control the pH of the reaction mixture. For coupling with phenols, maintain a pH of 8-10. For coupling with anilines, a pH of 4-5 is optimal.
High Localized Concentration of Reagents Adding the diazonium salt solution too quickly can lead to localized high concentrations, promoting side reactions and decomposition.Add the diazonium salt solution slowly and dropwise to the solution of the coupling partner with efficient stirring.

Workflow for Minimizing By-products in Azo Coupling Reactions

Caption: Workflow to minimize by-products in azo coupling.

Section 3: Troubleshooting Amide Bond Formation

Amide bond formation is another key reaction of 5-Chloro-2-methoxyaniline. While numerous coupling reagents are available, side reactions can still occur, leading to impurities.

FAQ 3: I am attempting to form an amide bond between 5-Chloro-2-methoxyaniline and a carboxylic acid using a carbodiimide coupling agent, but I am observing the formation of an N-acylurea by-product. How can I suppress this?

Answer:

The formation of an N-acylurea by-product is a known side reaction in carbodiimide-mediated amide couplings. It arises from the rearrangement of the O-acylisourea intermediate, which is formed by the reaction of the carboxylic acid with the carbodiimide.

Root Causes and Mitigation Strategies:

Root Cause Explanation Mitigation Strategy
Slow Nucleophilic Attack If the nucleophilic attack by the aniline on the O-acylisourea intermediate is slow, the intermediate has more time to rearrange to the more stable N-acylurea.Add a coupling additive such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma). These additives react with the O-acylisourea to form an activated ester, which is more reactive towards the aniline and less prone to rearrangement.
Steric Hindrance Steric hindrance around the amine or the carboxylic acid can slow down the desired amide bond formation, allowing more time for the rearrangement to occur.Consider using a different class of coupling reagent, such as a phosphonium-based reagent (e.g., PyBOP) or a uronium-based reagent (e.g., HATU), which may be more effective for sterically hindered substrates.

General Protocol for Amide Bond Formation with 5-Chloro-2-methoxyaniline

  • Dissolve the carboxylic acid (1 equivalent) and the coupling additive (e.g., HOBt, 1.1 equivalents) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Add the carbodiimide coupling agent (e.g., EDC, 1.1 equivalents) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add 5-Chloro-2-methoxyaniline (1 equivalent) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Perform an aqueous work-up to remove the urea by-product and the excess reagents, followed by purification of the desired amide.

Section 4: Analytical Methods for By-product Identification

The identification and quantification of by-products are crucial for process optimization and quality control.

Recommended Analytical Techniques:

Technique Application
High-Performance Liquid Chromatography (HPLC) A powerful technique for separating the desired product from by-products and unreacted starting materials. A C18 reverse-phase column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a good starting point.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides molecular weight information for the separated components, aiding in the identification of unknown by-products.
Gas Chromatography-Mass Spectrometry (GC-MS) Suitable for the analysis of volatile by-products and impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information for the isolated by-products, allowing for their definitive identification.

Troubleshooting Workflow for By-product Identification

Byproduct_Identification Start Reaction Mixture with Suspected By-products HPLC HPLC Analysis (Purity Assessment and Separation) Start->HPLC LCMS LC-MS Analysis (Molecular Weight Determination) HPLC->LCMS Isolation Preparative HPLC or Column Chromatography (By-product Isolation) LCMS->Isolation NMR NMR Spectroscopy (Structural Elucidation) Isolation->NMR Identify By-product Structure Identified NMR->Identify

Caption: Workflow for by-product identification.

References

  • Lippert, T., et al. (2019). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 23(10), 2172-2178.
  • Pinter, B., et al. (2019). Structures, Stability, and Safety of Diazonium Salts.
  • Krasnokutskaya, E. A., et al. (2007).
  • Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Retrieved from [Link]

  • Lumen Learning. (n.d.). 17.3. Reactions involving arenediazonium salts. In Organic Chemistry II. Retrieved from [Link]

  • Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

  • Stack Exchange. (2019). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Waters. (n.d.). Selective and Sensitive Screening of 23 Azo Dyes Using the ACQUITY UPLC H-Class System and the ACQUITY QDa Detector. Retrieved from [Link]

  • Stack Exchange. (2019). Does aniline react with diazonium ions at C or N? Retrieved from [Link]

  • Agilent. (n.d.). Developing a method for the analysis of Azo Dyes using the Agilent 1290 Infinity LC Method Development System and the Agilent Method Scouting Wizard. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-methoxyaniline. Retrieved from [Link]

  • PubChem. (n.d.). Benzenediazonium, 5-chloro-2-methoxy-, chloride (1:1). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • YouTube. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry. Retrieved from [Link]

  • YouTube. (2019). converting anilines to diazoniums ions. Retrieved from [Link]

  • ACS Publications. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Reddit. (2019). Troubleshooting a Sandmeyer reaction. Retrieved from [Link]

  • ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Diazonium Salts. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of diazonium salts from aniline derivatives. Reagents and... Retrieved from [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new amide compounds from p-chloro aniline. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-V. Chemoselective Synthesis of 1-(Substituted-phenyl)-azo-naphthalen-2-ol. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Visible-Light-Mediated Amide Synthesis. Retrieved from [Link]

  • MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved from [Link]

Sources

Stability of 5-Chloro-2-methoxyaniline hydrochloride under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Chloro-2-methoxyaniline hydrochloride. It addresses common questions and troubleshooting scenarios related to the compound's stability, particularly under acidic and basic conditions, to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage and handling conditions for this compound?

Proper storage is the first step in ensuring chemical stability. This compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] Some anilines are known to be sensitive to air and light, which can lead to gradual discoloration (darkening) over time.[3] For long-term storage and to minimize potential degradation, storing the compound under an inert atmosphere (e.g., nitrogen or argon) is a recommended best practice. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.[4]

Q2: I've dissolved the hydrochloride salt in an aqueous acidic solution. Should I be concerned about degradation?

Generally, this compound exhibits good stability in acidic aqueous solutions. The hydrochloride salt form means the aniline's amino group is already protonated, forming the anilinium ion (-NH₃⁺). This protonation withdraws electron density from the aromatic ring and, more importantly, engages the nitrogen's lone pair of electrons. This reduces the molecule's susceptibility to oxidative degradation, which is a primary degradation pathway for anilines. While hydrolysis is a theoretical concern for many compounds, this specific molecule lacks common hydrolyzable functional groups like esters or amides, making acid-catalyzed hydrolysis unlikely under typical experimental conditions.

Q3: What happens to the compound's stability when I add a base to my solution?

This is a critical point of potential instability. Adding a base (e.g., NaOH, NaHCO₃) will neutralize the hydrochloride salt, deprotonating the anilinium ion to liberate the free base form of 5-Chloro-2-methoxyaniline.[5] The free base, with its available nitrogen lone pair, is significantly more susceptible to oxidation than its protonated salt form.

Causality: The presence of atmospheric oxygen, trace metal ions, or other oxidizing agents in your system can initiate oxidation of the aniline. This process often leads to the formation of highly colored polymeric impurities, which is why solutions of anilines can turn yellow, brown, or even black upon basification and exposure to air.[3]

Q4: My solution containing 5-Chloro-2-methoxyaniline turned dark brown after I adjusted the pH to basic. What happened and how can I prevent it?

The dark coloration is a classic indicator of aniline oxidation. As explained in Q3, neutralizing the hydrochloride salt to the free base form makes it prone to oxidation.

Troubleshooting & Prevention:

  • Work Under Inert Atmosphere: If your experimental conditions permit, perform the basification and any subsequent steps under a nitrogen or argon atmosphere to exclude oxygen.

  • Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing your solvents (e.g., by sparging with nitrogen or using a freeze-pump-thaw technique) before use can significantly reduce oxidation.

  • Minimize Exposure Time: If you must work at a basic pH, try to minimize the time the compound spends in this state before proceeding to the next step of your synthesis or analysis.

  • Control Temperature: Oxidation reactions are often accelerated by heat. Perform the reaction at the lowest feasible temperature.

Troubleshooting Guide: Common Stability Issues

Symptom / Observation Probable Cause Recommended Actions & Explanations
Solid darkens in color during storage. Slow oxidation and/or photodegradation of the solid material.[3]Store in a tightly sealed, opaque container. For maximum protection, store in a desiccator under an inert atmosphere.
Solution turns yellow/brown upon dissolution. Presence of impurities or initial oxidation upon exposure to air/light and solvent.Use high-purity, degassed solvents. Prepare solutions fresh before use and protect them from light.
Unexpected peaks appear in HPLC/LC-MS after a basic workup. Formation of degradation products, primarily from oxidation of the free aniline base.Analyze a t=0 sample immediately after basification and compare it with later time points. Use an inert atmosphere and degassed solvents to confirm if the new peaks are process-related or true degradants.
Inconsistent reaction yields or purity. Degradation of the starting material before or during the reaction, especially under basic conditions.Re-evaluate the stability of the free base under your specific reaction conditions (solvent, temperature, reagents). Consider adding the base just before the key reaction step rather than letting the free base sit in solution.

Experimental Protocols & Workflows

Workflow for Investigating Stability

The following diagram outlines a logical workflow for assessing the stability of this compound when troubleshooting an experiment or developing a new process.

Stability_Workflow cluster_0 Phase 1: Observation & Hypothesis cluster_1 Phase 2: Controlled Stress Test (Forced Degradation) cluster_2 Phase 3: Analysis & Conclusion A Unexpected Result (e.g., low yield, discoloration, impurity) B Hypothesize: Starting material is degrading under reaction conditions A->B C Prepare Stock Solution of Hydrochloride Salt B->C D Aliquot into Test Conditions: 1. Acidic (e.g., 0.1 M HCl) 2. Basic (e.g., 0.1 M NaOH) 3. Oxidative (e.g., 3% H₂O₂) 4. Control (e.g., Neutral Solvent) C->D E Incubate at Controlled Temp (e.g., 40-60°C) D->E F Sample at Time Points (t=0, 2h, 8h, 24h) E->F G Analyze all samples via Stability-Indicating Method (e.g., HPLC-UV/MS) F->G H Compare chromatograms: - Loss of parent peak? - Growth of new peaks? G->H I Identify conditions causing degradation. (e.g., significant degradation only in basic sample) H->I J Modify experimental protocol to avoid instability region (e.g., use inert atmosphere, change pH) I->J

Caption: A systematic workflow for diagnosing and addressing stability issues.

Protocol: Forced Hydrolysis & Oxidation Study

This protocol provides a standardized framework for stress testing, which is crucial for understanding degradation pathways.[6] The goal is to induce a small amount of degradation (typically 5-20%) to identify potential degradants without completely destroying the molecule.[7]

Materials:

  • This compound

  • Class A Volumetric Glassware

  • HPLC-grade Water, Acetonitrile, and Methanol

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system with a suitable C18 column

Procedure:

  • Stock Solution Preparation: Accurately prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water). This is your t=0 reference sample.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Store at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Store at 60°C. Note: Observe for immediate color changes. This sample is expected to be the least stable.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.

  • Control Sample: Mix 1 mL of the stock solution with 1 mL of water. Store alongside the other samples at 60°C.

  • Time Points: Withdraw aliquots from each solution at specified time points (e.g., 2, 8, and 24 hours).

  • Sample Quenching (for analysis): Before injection, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: Analyze all samples, including the t=0 reference, using a validated, stability-indicating HPLC method. Monitor the peak area of the parent compound and the formation of any new peaks.

Key Chemical Transformations to Monitor

The following diagram illustrates the key equilibrium and the primary degradation concern for this molecule.

Degradation_Pathway A Anilinium Salt (Stable Form) in Acidic Solution B Free Aniline Base (Reactive Form) in Basic Solution A->B + OH⁻ - H₂O, - Cl⁻ B->A + H⁺, + Cl⁻ C Oxidized Impurities (Colored Products) B->C + [O] (e.g., O₂, peroxides)

Caption: Acid-base equilibrium and primary oxidative degradation pathway.

By understanding the fundamental chemistry of this compound and employing systematic, controlled experimental protocols, researchers can effectively mitigate stability-related issues, ensuring the accuracy and reproducibility of their work.

References

  • Fisher Scientific. (2009, September 24). SAFETY DATA SHEET: 2-Chloro-5-methoxyaniline hydrochloride.
  • Alsante, K. M., et al. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • ECHEMI. (n.d.). 5-Chloro-2-methoxyaniline SDS, 95-03-4 Safety Data Sheets.
  • Tokyo Chemical Industry. (n.d.). 5-Chloro-2-methoxyaniline | 95-03-4.
  • Wang, L., et al. (2007). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. PubMed, 194(5), 1084-9.
  • G, K. (2016, December 14).
  • Fisher Scientific. (2024, March 25). SAFETY DATA SHEET: 5-Chloro-2-methoxyaniline.
  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 2-Chloro-3-methoxyaniline hydrochloride.
  • Anonymous. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • LGC Standards. (n.d.). 5-Chloro-2-methoxyaniline.
  • ChemicalBook. (2024, December 18). 5-Chloro-2-methoxyaniline | 95-03-4.
  • Guidechem. (n.d.). This compound 4274-03-7 wiki.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66763, 5-Chloro-2-methoxyaniline.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 5-Chloro-2-methylaniline.
  • TCI Chemicals. (n.d.). 5-Chloro-2-methoxyaniline 95-03-4.
  • Thermo Fisher Scientific. (n.d.). 5-Chloro-2-methoxyaniline, 98%.
  • Kumar, V., & Singh, A. (n.d.). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways.
  • Doran, G., & Stevens, M. M. (n.d.).

Sources

Technical Support Center: Troubleshooting Low Yield in Coupling Reactions of 5-Chloro-2-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting coupling reactions involving 5-Chloro-2-methoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yield. We will delve into the causality behind experimental choices, providing you with the rationale to make informed decisions in your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial hurdles encountered when using this compound in cross-coupling reactions, particularly the Buchwald-Hartwig amination.

Q1: My Buchwald-Hartwig amination with this compound is giving very low to no yield. What are the most common initial culprits?

A1: Low yields with this substrate often trace back to a few fundamental issues. This compound presents a moderately challenging substrate due to the lower reactivity of the aryl chloride and the nature of the starting material being a hydrochloride salt.[1][2]

Here are the first points to verify:

  • Incomplete Neutralization of the Hydrochloride Salt: Your starting material is an amine salt. The reaction requires the free aniline to act as a nucleophile. An insufficient amount of base will result in the aniline remaining protonated and non-reactive. You must use at least one extra equivalent of base to neutralize the hydrochloride in addition to the amount required for the catalytic cycle.

  • Catalyst System Inactivity: The choice of palladium catalyst and, more importantly, the phosphine ligand is critical for activating the C-Cl bond.[3][4] For aryl chlorides, bulky, electron-rich phosphine ligands are generally required to facilitate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[5][6]

  • Presence of Oxygen: Palladium(0) catalysts are sensitive to oxidation. Inadequate degassing of your solvent and failure to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction setup and duration can lead to catalyst decomposition (often observed as the formation of palladium black) and a stalled reaction.[4]

  • Water Content: While some Buchwald-Hartwig protocols can tolerate small amounts of water, and some even use aqueous conditions, it's crucial to be deliberate about its presence.[7][8] Uncontrolled water can lead to hydrolysis of the starting material or catalyst components and can interfere with the activity of certain bases like sodium tert-butoxide.[4]

Q2: I'm observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?

A2: The formation of palladium black is a visual indicator of catalyst decomposition, where the active soluble palladium catalyst aggregates into an inactive, insoluble form.[9] This is a common reason for low yields.

Causes and Solutions:

CauseScientific RationaleRecommended Solution
Oxygen Exposure The active Pd(0) species is readily oxidized to Pd(II), which can then precipitate as palladium black.Ensure rigorous degassing of the solvent (e.g., by sparging with an inert gas for 20-30 minutes) and maintain a positive pressure of nitrogen or argon.
High Temperature While heat is often required, excessive temperatures can accelerate catalyst decomposition pathways.Perform a temperature screen. Typical temperatures for Buchwald-Hartwig reactions are between 80-110 °C.[1][4]
Inappropriate Ligand The ligand stabilizes the palladium center. If the ligand is not robust or is used in an incorrect ratio, the palladium can become unstable.Use a pre-formed, air-stable palladium precatalyst (e.g., a G3 or G4 palladacycle) which can improve catalyst stability and activity.[1][10]
Q3: I'm seeing multiple spots on my TLC, and my desired product is a minor component. What are the likely side products with this compound?

A3: Besides unreacted starting materials, several side products can form:

  • Hydrodehalogenation Product (2-Methoxyaniline): This occurs when the aryl chloride is reduced, replacing the chlorine with a hydrogen atom. This can be promoted by traces of water or an excess of base.[4]

  • Homocoupling of the Coupling Partner: If you are performing a Suzuki coupling, for instance, your boronic acid can couple with itself. This is often an issue if the palladium catalyst is not efficiently promoting the cross-coupling pathway.[11]

  • Diarylation of the Amine: In some cases, particularly with highly reactive coupling partners, the product aniline can react a second time, leading to a diarylated product. Using a slight excess of the this compound can sometimes mitigate this.[12]

Section 2: In-Depth Troubleshooting & Optimization Workflow

If the initial checks do not resolve the low yield, a more systematic approach to optimizing the reaction conditions is necessary.

Troubleshooting Decision Tree

This workflow provides a logical progression for troubleshooting.

G start Low Yield Observed check_base 1. Verify Base Stoichiometry (≥ 2 eq. for hydrochloride salt) start->check_base check_inert 2. Assess Inert Atmosphere (Degassing, N2/Ar) check_base->check_inert Base OK failure Persistent Low Yield check_base->failure Base Insufficient optimize_catalyst 3. Optimize Catalyst System (Ligand & Pd Source) check_inert->optimize_catalyst Inertness OK check_inert->failure Oxygen Present optimize_conditions 4. Screen Reaction Parameters (Solvent & Temperature) optimize_catalyst->optimize_conditions System Optimized analyze_side_products 5. Analyze Byproducts (GC-MS/NMR) optimize_conditions->analyze_side_products Conditions Screened success Improved Yield analyze_side_products->success Problem Identified analyze_side_products->failure Problem Unclear

Caption: A stepwise decision tree for troubleshooting low yields.

Q4: I've confirmed my setup is inert and I'm using enough base, but the yield is still poor. How do I choose the right catalyst and ligand?

A4: Catalyst selection is paramount for the coupling of aryl chlorides.[2]

  • Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ are common, they require in situ formation of the active Pd(0) species.[1] Using air-stable Pd(II) precatalysts that readily generate the active catalyst can lead to more reproducible results.[10]

  • Ligand Selection: The electronic and steric properties of the phosphine ligand are critical. For an electron-rich substrate like 5-Chloro-2-methoxyaniline, a bulky and electron-rich ligand is needed to promote the challenging oxidative addition of the C-Cl bond.

Recommended Ligand Screening Protocol:

  • Set up parallel reactions in small vials, each with a different ligand.

  • Use a consistent set of conditions for all reactions (e.g., your previously failed condition).

  • Screen a range of ligand classes:

    • Buchwald-type biaryl phosphines: XPhos, SPhos, RuPhos. These are often excellent choices for challenging aminations.[3]

    • N-Heterocyclic Carbenes (NHCs): Ligand precursors like IPr·HCl or SIPr·HCl can be effective.[6][13]

  • Monitor the reactions by TLC or LC-MS to identify the most promising ligand.

Q5: Which base and solvent combination is best for this reaction?

A5: The choice of base and solvent are often interdependent.[14]

  • Bases:

    • Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are highly effective for Buchwald-Hartwig aminations.[1] However, they can be incompatible with base-sensitive functional groups on your coupling partner.[12]

    • Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are milder and can be a good alternative if you have sensitive functional groups.[12][15] Cs₂CO₃ often has better solubility in organic solvents.[1]

  • Solvents:

    • Aprotic polar solvents are generally preferred.

    • Toluene and Dioxane are the most common and effective solvents for these reactions.[4]

    • DMF can also be used, but be aware that it can decompose at high temperatures to generate dimethylamine, which could act as a competing nucleophile.

Solvent & Base Screening Table:

BaseToluene1,4-Dioxane
NaOtBu Often a good starting point.Excellent choice, good solubility.
K₃PO₄ Can have solubility issues.Often used with a co-solvent like water.
Cs₂CO₃ Good choice due to better solubility.A mild and effective option.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol provides a starting point for optimization.

  • To an oven-dried reaction vessel, add:

    • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

    • Phosphine ligand (if not using a precatalyst, e.g., XPhos, 1.1-1.2 eq. relative to Pd).

    • Base (e.g., NaOtBu, 2.5 equivalents).

  • Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Under a positive pressure of inert gas, add:

    • This compound (1.0 equivalent).

    • Your amine or other coupling partner (1.2 equivalents).

    • Anhydrous, degassed solvent (e.g., toluene or dioxane, to make a ~0.1 M solution).

  • Heat the reaction to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water or saturated aqueous NH₄Cl, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Catalytic Cycle of Buchwald-Hartwig Amination

G pd0 L-Pd(0) (Active Catalyst) oa Oxidative Addition pd0->oa Ar-X pd2_complex L-Pd(II)(Ar)(X) oa->pd2_complex amine_assoc Amine Association/ Base-mediated Deprotonation pd2_complex->amine_assoc HNR'R'' / Base pd2_amido L-Pd(II)(Ar)(NR'R'') amine_assoc->pd2_amido re Reductive Elimination pd2_amido->re re->pd0 Regeneration product Ar-NR'R'' (Product) re->product

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.[1]

Section 4: Concluding Remarks

Successfully troubleshooting low-yield coupling reactions requires a systematic and logical approach. For this compound, particular attention should be paid to the complete neutralization of the hydrochloride salt and the selection of a sufficiently active catalyst system to overcome the inherent lower reactivity of the aryl chloride. By carefully considering each parameter of the reaction—from the inertness of the atmosphere to the choice of ligand, base, and solvent—researchers can significantly improve yields and obtain their desired products efficiently.

References

  • Lipshutz, B. H., Ghorai, S., & Moser, R. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
  • Norrby, P.-O., et al. (2020). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry, 63(23), 8626-8628. [Link]

  • Choi, K., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. National Institutes of Health. [Link]

  • Choi, K., et al. (2022). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California. [Link]

  • Karsee, D.-N., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • ResearchGate. (n.d.). Table 3 Effect of various bases in the Buchwald coupling reaction a. ResearchGate. [Link]

  • Viciu, M. S., et al. (2004). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. National Institutes of Health. [Link]

  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis. ResearchGate. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • ChemRxiv. (2024). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv. [Link]

  • Legros, J., Dehli, J. R., & Bolm, C. (2005). o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent. National Institutes of Health. [Link]

  • Request PDF. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ResearchGate. [Link]

  • Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Angewandte Chemie International Edition, 46(16), 2768-2813. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • PubChem. (n.d.). 5-Chloro-2-methoxyaniline. PubChem. [Link]

  • Royal Society of Chemistry. (2023). Chapter 3: Synthetic Methods for Primary Anilines. Royal Society of Chemistry. [Link]

  • ACS Publications. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]

  • National Institutes of Health. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. National Institutes of Health. [Link]

  • Reddit. (2023). Help with synthesizing 2-chloro-5-methoxyaniline from anisole. r/chemhelp. [Link]

  • Wikipedia. (n.d.). Ibogaine. Wikipedia. [Link]

Sources

Removal of color impurities from 5-Chloro-2-methoxyaniline hydrochloride products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Chloro-2-methoxyaniline Hydrochloride

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals who may encounter color impurities during their synthesis and experimental work. Here, we move beyond simple protocols to provide a deep, mechanistic understanding of why impurities form and how to logically troubleshoot and resolve them.

Part 1: Troubleshooting Guide & FAQs

This section is structured to help you diagnose the potential source of discoloration in your product and select the most effective purification strategy.

Question 1: Why is my this compound product off-color (e.g., yellow, tan, brown, or pink) instead of white/off-white?

Answer: The presence of color in your this compound is almost always due to the formation of highly conjugated, chromophoric molecules. Aromatic amines are notoriously susceptible to oxidation, and this susceptibility is the primary cause of color impurities.[1]

  • Mechanism of Color Formation: The lone pair of electrons on the nitrogen atom makes the aromatic ring highly activated and prone to oxidation. Exposure to atmospheric oxygen, light, or trace metal impurities can initiate a cascade of reactions. This process can form a variety of colored by-products, including:

    • Nitroso and Nitro Compounds: Further oxidation of the amine group.

    • Azoxy and Azo Compounds: Formed by the coupling of intermediate oxidation products. These compounds are highly colored due to their extended π-conjugation.[1]

    • Phenoxazines and Quinone-imines: Complex polymeric structures that are often dark brown or black. The presence of these by-products, even at very low concentrations (ppm level), can impart significant color to the bulk material. The material is known to darken in color during storage, especially with exposure to light and air.[2]

  • Starting Material Impurities: Color may also originate from impurities present in the starting materials, such as residual 4-Chloro-2-nitroanisole, which is a common precursor.[3] If the reduction of the nitro group is incomplete, this yellow starting material can carry through to the final product.

  • Reaction Conditions: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times during synthesis or salt formation, can promote the formation of degradation products.

Question 2: What are the first steps I should take to diagnose the problem?

Answer: Before attempting a large-scale purification, a logical diagnostic approach can save significant time and material.

  • Review the Synthesis: Scrutinize your reaction and workup conditions. Were there any deviations from the protocol? Was the reaction mixture exposed to air for an extended period, especially at elevated temperatures? Was the starting material of high purity?

  • Solubility Testing: Test the solubility of a small sample of your colored product in a few different solvent systems. Observe if the color preferentially dissolves in a particular solvent, which can give clues for choosing a recrystallization solvent. Common solvents to test include water, ethanol, methanol, isopropanol, and mixtures thereof.

  • Thin-Layer Chromatography (TLC): A simple TLC analysis is invaluable. Spot your crude product against a pure standard (if available) and the starting materials. A well-chosen solvent system (e.g., Ethyl Acetate/Hexane) will show you the number of components. The colored impurities will often appear as distinct, colored spots, helping you gauge the complexity of the impurity profile.

Question 3: I've confirmed the presence of color impurities. Which purification method should I choose?

Answer: The best method depends on the intensity of the color and the nature of the impurities. The following table provides a general guideline.

Symptom Probable Cause Recommended First-Line Action Recommended Second-Line Action
Slight Yellow/Tan Tint Minor air oxidation; trace residual starting materials.Protocol 1: RecrystallizationProtocol 2: Activated Carbon Polish
Pink/Red/Deep Brown Color Significant formation of azo/azoxy coupling products.[4]Protocol 2: Activated Carbon TreatmentCombine Activated Carbon and Recrystallization
Multiple Impurity Spots on TLC Complex mixture of degradation products or side-reactions.Protocol 2: Activated Carbon TreatmentProtocol 3: Column Chromatography (on free base)
Product is Oily or Gummy Presence of low-melting impurities or solvent residue.Trituration with a non-polar solvent (e.g., hexanes) followed by Recrystallization.Protocol 3: Column Chromatography (on free base)
Troubleshooting Decision Workflow

The following diagram illustrates a logical workflow for addressing color impurities.

G cluster_start cluster_eval cluster_actions cluster_check cluster_end start Discolored 5-Chloro-2-methoxyaniline HCl Product eval Evaluate Color Intensity & TLC Profile start->eval recryst Protocol 1: Recrystallization eval->recryst Mild Color (Yellow/Tan) carbon Protocol 2: Activated Carbon Treatment eval->carbon Intense Color (Pink/Brown) chrom Consider Converting to Free Base for Protocol 3: Column Chromatography eval->chrom Complex Mixture (Multiple Spots) check Is Product Purity Acceptable? recryst->check carbon->check end_ok Product Meets Specification check->end_ok Yes end_combine Combine Methods (e.g., Carbon then Recrystallization) check->end_combine No end_combine->carbon

Caption: Troubleshooting decision tree for color impurity removal.

Part 2: Core Purification Protocols

As a Senior Application Scientist, I stress that these protocols are not just recipes; they are frameworks. The exact solvent ratios and temperatures may require minor optimization based on the specific impurity profile of your batch.

Protocol 1: Optimized Recrystallization
  • Principle: This technique relies on the difference in solubility between the desired product and the impurities in a chosen solvent system at different temperatures. The goal is to find a solvent that dissolves the product well when hot but poorly when cold, while impurities remain either soluble or insoluble at all temperatures. For the hydrochloride salt, an acidic aqueous or alcoholic system is often effective.

  • Step-by-Step Methodology:

    • Solvent Selection: Based on your initial solubility tests, select a promising solvent system. A common starting point is a mixture of ethanol and water or isopropanol and water, with a few drops of concentrated HCl to suppress dissociation of the salt.

    • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot solvent system required to fully dissolve the solid. This is a critical step; adding too much solvent will significantly reduce your yield.

    • Hot Filtration (If Necessary): If you observe insoluble impurities (like dust or polymeric material) in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

    • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

    • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals on the filter with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

    • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Protocol 2: Activated Carbon Treatment
  • Principle: Activated carbon possesses a highly porous structure with a vast surface area, making it an excellent adsorbent for large, flat, conjugated molecules—the very type that causes color.[5][6] The carbon selectively binds the color bodies, which are then removed by filtration.

  • Scientist's Note: Not all activated carbon is the same. For this application, a grade with a high molasses number or methylene blue number is often preferred, as this indicates a pore structure suitable for removing larger color molecules.[6] Use approximately 1-5% carbon by weight relative to your crude product. Overuse can lead to adsorption of the desired product and lower yields.

Activated Carbon Treatment Workflow

G cluster_workflow Protocol 2: Activated Carbon Workflow A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Add 1-5% (w/w) Activated Carbon A->B C 3. Heat & Stir (e.g., 70°C, 15-30 min) B->C D 4. Perform Hot Filtration (Remove Carbon + Impurities) C->D E 5. Cool Filtrate & Allow Crystallization D->E F 6. Isolate & Dry Pure Product E->F

Caption: Step-by-step workflow for activated carbon treatment.

  • Step-by-Step Methodology:

    • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., water, ethanol/water) in a flask, using the minimum amount of hot solvent.

    • Carbon Addition: Add 1-5% (w/w) of activated carbon to the hot solution. Be cautious, as the carbon can cause bumping.

    • Adsorption: Gently heat and stir the mixture for 15-30 minutes. This allows time for the color bodies to adsorb onto the carbon surface.

    • Hot Filtration: This is the most critical step. The hot solution must be filtered to remove the carbon. Use a pad of Celite® or a similar filter aid over your filter paper in a Büchner or Hirsch funnel to prevent fine carbon particles from passing through. Ensure your flask and funnel are pre-heated to prevent crystallization during filtration.

    • Crystallization & Isolation: The resulting clear, colorless filtrate is then cooled to induce crystallization as described in Protocol 1 (Steps 4-7).

Protocol 3: Column Chromatography (Purification of the Free Base)
  • Principle: This method is used for difficult separations where recrystallization and carbon treatment are insufficient. It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel). Because the hydrochloride salt is non-mobile on silica, it is necessary to first convert it to the free base.

  • Step-by-Step Methodology:

    • Liberate the Free Base: Dissolve the crude hydrochloride salt in water. Add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) dropwise until the solution is basic (pH > 9). The free base, 5-Chloro-2-methoxyaniline, will precipitate or can be extracted with an organic solvent like ethyl acetate or dichloromethane. Dry the organic extract over anhydrous sodium sulfate and concentrate it in vacuo.

    • Prepare the Column: Pack a glass chromatography column with silica gel using a suitable eluent system (e.g., starting with 5% ethyl acetate in hexanes).

    • Load the Sample: Dissolve the crude free base in a minimal amount of the eluent or dichloromethane and load it onto the top of the silica column.

    • Elution: Run the column, gradually increasing the polarity of the eluent (e.g., increasing the percentage of ethyl acetate). The less polar components will elute first. The colored, more polar impurities will move more slowly or remain at the top of the column.

    • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure free base.

    • Re-form the Salt: Combine the pure fractions, evaporate the solvent, and re-dissolve the purified free base in a suitable solvent (e.g., diethyl ether, isopropanol). Add a stoichiometric amount of HCl (as a solution in isopropanol or ether, or as a gas) to precipitate the pure, white this compound.

    • Isolation: Collect the pure salt by filtration, wash with the solvent, and dry.

References

  • Heycarbons. (n.d.). Activated Carbon For Amine MDEA DEA Filtration. Retrieved from [Link][5]

  • In-filter. (n.d.). Activated Carbon for DEA Removal. Retrieved from [Link][7]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines. Retrieved from [8]

  • Amine Filtration. (n.d.). Activated Carbon Beds in Amine Units. Retrieved from [Link][6]

  • Zhulin Carbon. (n.d.). Activated carbon for amine purification. Retrieved from [Link][9]

  • Sciencemadness.org. (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Retrieved from [Link][1]

  • Wang, S., et al. (2023). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. PNAS. Retrieved from [Link][4]

Sources

Improving the solubility of 5-Chloro-2-methoxyaniline hydrochloride for reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Chloro-2-methoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling this compound in various chemical reactions. Our goal is to equip you with the knowledge to overcome common solubility challenges and ensure the success of your experiments.

I. Understanding the Solubility Challenge

This compound (CAS No. 4274-03-7) is the hydrochloride salt of the free amine, 5-Chloro-2-methoxyaniline.[1][2] The protonation of the amine group to form the hydrochloride salt generally increases water solubility compared to the free amine.[3][4] However, this increased aqueous solubility often comes at the cost of decreased solubility in many common organic solvents, which can present a significant hurdle in synthetic chemistry.

This guide will walk you through the principles and practical steps to effectively manage the solubility of this compound for your reactions.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with this compound.

Q1: Why is my this compound not dissolving in my organic reaction solvent?

  • Answer: As a salt, this compound has a higher lattice energy than its free amine counterpart. This strong ionic interaction makes it more soluble in polar protic solvents like water and less soluble in nonpolar or moderately polar aprotic organic solvents. The free amine form, 5-Chloro-2-methoxyaniline, is generally more soluble in organic solvents.[5]

Q2: Can I improve the solubility by heating the mixture?

  • Answer: While heating can increase the solubility of many compounds, it should be done with caution. Some organic compounds can decompose at elevated temperatures. It is advisable to first attempt other methods, such as solvent screening or pH adjustment. If heating is necessary, it should be done gradually while monitoring for any signs of degradation.

Q3: What is the difference between using the hydrochloride salt and the free amine in a reaction?

  • Answer: The hydrochloride salt is often more stable and easier to handle and store than the free amine.[4] However, for many reactions where the amine acts as a nucleophile, the protonated form (the hydrochloride salt) is unreactive. In such cases, the salt must be neutralized in situ or converted to the free amine before the reaction.

Q4: How can I convert the hydrochloride salt to the free amine?

  • Answer: The most common method is to neutralize the salt with a base. This can be done by dissolving the salt in a suitable solvent and adding a stoichiometric amount of a base like sodium hydroxide, sodium carbonate, or an organic base like triethylamine. The choice of base will depend on the reaction conditions and the stability of your other reagents.

III. Troubleshooting Guide: Improving Solubility for Reactions

This section provides a systematic approach to troubleshooting and improving the solubility of this compound in your experiments.

Decision Workflow for Solubility Enhancement

Solubility_Workflow cluster_troubleshooting Troubleshooting Steps start Start: Poor Solubility of 5-Chloro-2-methoxyaniline HCl solvent_screening 1. Solvent Screening (Polar Aprotic Solvents) start->solvent_screening ph_adjustment 2. pH Adjustment (In Situ Neutralization) solvent_screening->ph_adjustment If solubility is still poor success Proceed with Reaction solvent_screening->success If soluble free_base_conversion 3. Conversion to Free Amine (Pre-reaction Neutralization) ph_adjustment->free_base_conversion If in situ is not feasible ph_adjustment->success If soluble and compatible co_solvent 4. Use of Co-solvents free_base_conversion->co_solvent If free amine has solubility issues free_base_conversion->success If soluble and stable fail Re-evaluate Synthetic Route free_base_conversion->fail If conversion fails or product is unstable co_solvent->success InSitu_Neutralization start 5-Chloro-2-methoxyaniline HCl (Suspended in Solvent) base Add Base (e.g., TEA, K₂CO₃) start->base Deprotonation reaction_mixture Reaction Mixture: - Free Amine (Soluble) - Salt Byproduct - Solvent base->reaction_mixture

Caption: Workflow for in situ neutralization of this compound.

If your reaction is sensitive to the presence of a base or the salt byproduct, it is best to isolate the free amine first.

  • Rationale: This method provides a clean solution of the free amine in a suitable organic solvent.

  • Protocol:

    • Dissolve the this compound in water.

    • Slowly add a sufficient amount of an aqueous base solution (e.g., 1M NaOH or Na₂CO₃) while stirring until the pH of the solution is basic (pH 9-10).

    • The free amine may precipitate out of the aqueous solution.

    • Extract the free amine into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine to remove residual water.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the free amine.

    • The purified free amine can then be dissolved in the desired reaction solvent.

Purification Tip: The free base, 5-Chloro-2-methoxyaniline, can be purified by recrystallization from water or 40% aqueous ethanol. [5]

IV. Safety Precautions

  • 5-Chloro-2-methoxyaniline is toxic if swallowed, in contact with skin, or if inhaled. * It can cause skin and serious eye irritation. [1]* Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

V. References

  • PubChem. (n.d.). 5-Chloro-2-methoxyaniline. Retrieved from [Link]

  • Smith, B. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline. Retrieved from

  • Fisher Scientific. (n.d.). 5-Chloro-2-methoxyaniline 98.0+%, TCI America™. Retrieved from [Link]

  • ResearchGate. (2019). How to prevent HCl from attacking in situ synthesized imine material? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Google Patents. (n.d.). US20200392074A1 - Method for preparing an amine hydrochloride suspension. Retrieved from

  • ResearchGate. (2012). How to make a salt of a novel compound? Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof. Retrieved from

  • ResearchGate. (2025). Practical Sulfonylation of Amines with 4‐Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation. Retrieved from [Link]

  • Reddit. (2024). Amine workup. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Retrieved from [Link]

  • ACS Publications. (n.d.). Inorganic Chemistry Ahead of Print. Retrieved from [Link]

  • Google Patents. (n.d.). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline. Retrieved from

  • MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Retrieved from [Link]

Sources

Preventing polymerization of 5-Chloro-2-methoxyaniline hydrochloride during storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 5-Chloro-2-methoxyaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the storage and handling of this compound, with a primary focus on preventing its polymerization and degradation. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the long-term stability and integrity of your materials.

Frequently Asked Questions (FAQs)

Q1: My this compound, which was initially a white to off-white powder, has started to turn yellow/brown/dark green upon storage. What is happening?

A1: The discoloration of this compound is a common indicator of degradation, primarily through oxidative polymerization. Like many aniline derivatives, this compound is susceptible to oxidation when exposed to air (oxygen) and light. The initial oxidation products are often colored, and as polymerization proceeds, the color can darken significantly. The appearance of a dark green color, in particular, is characteristic of the formation of polyaniline-like structures.[1]

Q2: What is the underlying chemical mechanism that causes the polymerization of this compound?

A2: The polymerization of aniline and its derivatives is a well-documented process that proceeds via oxidative coupling. The general mechanism involves the following key steps:

  • Initiation: The process begins with the oxidation of the aniline molecule to form a radical cation. This is often initiated by exposure to atmospheric oxygen, light, or trace metal impurities.

  • Propagation: These highly reactive radical cations then couple with each other, typically in a "head-to-tail" fashion, to form dimers, trimers, and eventually, long polymer chains.[2]

  • Termination: The polymerization process can terminate through various reactions, including the coupling of two growing polymer chains or reaction with an impurity.

The presence of both an electron-donating group (methoxy) and an electron-withdrawing group (chloro) on the aniline ring of 5-Chloro-2-methoxyaniline influences its reactivity in a complex manner. The methoxy group, being electron-donating, increases the electron density of the aromatic ring, which can make the molecule more susceptible to oxidation.[3] Conversely, the electron-withdrawing chloro group can decrease the electron density.[4] The interplay of these substituents affects the overall rate and nature of the polymerization process.

Q3: Can the hydrochloride salt form contribute to the instability?

A3: The hydrochloride salt form of an amine is generally more stable to oxidation than the free base. The protonation of the amino group in the hydrochloride salt reduces the electron density on the nitrogen atom, making it less susceptible to oxidation, which is the initial step in polymerization. However, the salt can be hygroscopic, and the presence of moisture can facilitate degradation.[5] Furthermore, under certain conditions, there can be a partial dissociation of the salt, leading to the presence of the more reactive free base.

Q4: Are there any specific chemical inhibitors I can add to prevent polymerization?

A4: While there is no single universally recommended inhibitor specifically for this compound, the use of general-purpose antioxidants that act as radical scavengers can be effective in preventing oxidative polymerization. Common choices for aromatic amines include:

  • Butylated Hydroxytoluene (BHT): A widely used phenolic antioxidant that can effectively quench radical species.[2][6]

  • Hydroquinone: Another effective radical scavenger that can inhibit polymerization.[7][8]

The addition of these inhibitors is typically at low concentrations (e.g., 100-500 ppm). However, it is crucial to consider the compatibility of these inhibitors with any downstream applications of the this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and handling of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Discoloration (Yellowing, Browning) Initial stages of oxidative polymerization due to exposure to air and/or light.1. Immediately transfer the compound to an amber glass vial. 2. Purge the vial with an inert gas (argon or nitrogen) before sealing. 3. Store in a cool, dark, and dry place, preferably in a desiccator.
Formation of Dark Green or Black Particles Advanced polymerization, leading to the formation of insoluble polyaniline-like structures.1. The material is likely significantly degraded and may not be suitable for use in sensitive applications. 2. If purification is attempted, it may require dissolution in a suitable solvent and filtration to remove the insoluble polymer, followed by recrystallization. However, the soluble portion may also contain oligomers.
Clumping or Caking of the Powder Absorption of moisture from the atmosphere (hygroscopicity). Moisture can accelerate degradation.1. Store the compound in a desiccator with a suitable desiccant (e.g., silica gel, calcium chloride). 2. If the material is already caked, it can be gently broken up in a glove box or under a stream of inert gas before use.
Inconsistent Experimental Results Use of partially degraded material. The presence of oligomers and polymers can interfere with reactions.1. Always use fresh or properly stored material for critical experiments. 2. If degradation is suspected, it is advisable to purify a small amount of the material by recrystallization before use.

Experimental Protocols

Protocol 1: Optimal Long-Term Storage of this compound

This protocol outlines the best practices for storing this compound to minimize degradation and polymerization.

Materials:

  • This compound

  • Amber glass vials with PTFE-lined caps

  • Inert gas (Argon or Nitrogen) with a delivery system (e.g., Schlenk line)

  • Desiccator cabinet

  • Silica gel or other suitable desiccant

  • Laboratory refrigerator (set to 2-8 °C)

Procedure:

  • Preparation: In a controlled environment with low humidity (e.g., a glove box or under a gentle stream of inert gas), portion the required amount of this compound into a clean, dry amber glass vial.

  • Inert Atmosphere: Purge the headspace of the vial with a gentle stream of argon or nitrogen for 1-2 minutes to displace any air.

  • Sealing: Immediately and tightly seal the vial with a PTFE-lined cap.

  • Desiccation: Place the sealed vial inside a desiccator containing an active desiccant.

  • Refrigeration: Store the desiccator in a refrigerator at 2-8 °C.

  • Usage: When accessing the compound, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder. After taking the required amount, re-purge the vial with inert gas before resealing and returning to storage.

Protocol 2: Quality Control Check for Stored this compound

This protocol provides a simple method to assess the purity of a stored sample.

Materials:

  • Stored this compound sample

  • Fresh, high-purity this compound (as a reference)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Suitable solvent system (e.g., ethyl acetate/hexanes)

  • UV lamp (254 nm)

  • Melting point apparatus

Procedure:

  • Visual Inspection: Carefully observe the color and appearance of the stored sample. Any significant deviation from a white or off-white powder is an indication of degradation.

  • TLC Analysis:

    • Dissolve a small amount of the stored sample and the reference sample in a suitable solvent (e.g., methanol or dichloromethane).

    • Spot both solutions side-by-side on a TLC plate.

    • Develop the TLC plate in an appropriate solvent system.

    • Visualize the plate under a UV lamp. The presence of additional spots or streaking in the lane of the stored sample compared to the reference indicates the presence of impurities or degradation products.

  • Melting Point Determination:

    • Measure the melting point of the stored sample.

    • A broad melting point range or a melting point that is significantly lower than the literature value is indicative of impurity.

Visualizations

Diagram 1: Proposed Oxidative Polymerization Pathway

cluster_initiation Initiation cluster_propagation Propagation cluster_degradation Degradation Products Monomer 5-Chloro-2-methoxyaniline Radical Anilinium Radical Cation Monomer->Radical Oxidation (O2, light) Dimer Dimer Radical->Dimer Coupling Trimer Trimer Dimer->Trimer Further Coupling Polymer Polymer Chain Trimer->Polymer ... Discoloration Discoloration Polymer->Discoloration Insolubles Insoluble Polymer Polymer->Insolubles

Caption: Oxidative polymerization of 5-Chloro-2-methoxyaniline.

Diagram 2: Troubleshooting Logic for Stored Compound

Observe Observe Stored Compound Decision1 Is it discolored? Observe->Decision1 Decision2 Is it clumped? Observe->Decision2 Action1 Store under inert gas, in dark and cool place. Decision1->Action1 No Action3 Consider purification or disposal. Decision1->Action3 Yes Decision2->Action1 No Action2 Store in desiccator. Decision2->Action2 Yes Action4 Use as is, but be aware of potential moisture. Action2->Action4

Caption: Troubleshooting flowchart for stored 5-Chloro-2-methoxyaniline HCl.

References

  • Performance Additives. Aromatic Amines Antioxidants. Retrieved from [Link]

  • Asian Journal of Chemistry. (Year not available). Periodate Oxidation of Aromatic Amines: Studies on the Role. Retrieved from [Link]

  • Quora. (2017). Which is more basic - ortho-, meta-, or paramethoxy anniline? Retrieved from [Link]

  • Google Patents. (Date not available). CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring.
  • ResearchGate. (2008). Effect of aromatic substitution in aniline on the properties of polyaniline. Retrieved from [Link]

  • ResearchGate. (Date not available). Synthesis, properties and aplications of functionalized polyanilines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]

  • OUCI. (Date not available). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]

  • RSC Publishing. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. Retrieved from [Link]

  • NCERT. (Date not available). Amines. Retrieved from [Link]

  • ResearchGate. (Date not available). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]

  • ResearchGate. (2021). Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors. Retrieved from [Link]

  • ACS Publications. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A. Retrieved from [Link]

  • PubMed. (Date not available). Comparing antioxidant effectiveness of natural and synthetic free radical scavengers in thermally-oxidized lard using DPPH method. Retrieved from [Link]

  • PubMed. (Date not available). Protective activity of aromatic amines and imines against oxidative nerve cell death. Retrieved from [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • ACS Publications. (2026). Near-Quantitative Formation of Imines in Water with Allosteric Control. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (Date not available). Degradation Characteristics of Aniline with Ozonation and Subsequent Treatment Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (Date not available). Harnessing Natural Antioxidants for Enhancing Food Shelf Life: Exploring Sources and Applications in the Food Industry. Retrieved from [Link]

  • PubMed. (2007). The degradation products of aniline in the solutions with ozone and kinetic investigations. Annali di Chimica. Retrieved from [Link]

  • ResearchGate. (Date not available). Degradation of aniline via microbial treated post Fe(II) or Co(II)/PMS advanced oxidation processes. Retrieved from [Link]

  • ResearchGate. (Date not available). Change of pH during the oxidative polymerization of aniline without... Retrieved from [Link]

  • National Center for Biotechnology Information. (Date not available). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Retrieved from [Link]

  • ResearchGate. (Date not available). The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures. Retrieved from [Link]

  • PubMed. (Date not available). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. Retrieved from [Link]

  • ResearchGate. (Date not available). Comparison between reactions with hydroquinone as a radical scavenger... Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Retrieved from [Link]

  • National Center for Biotechnology Information. (Date not available). Oxidative Polymerization of Aniline on the Surface of Sisal Fibers (SFs) as Defluoridation Media for Groundwater. Retrieved from [Link]

  • National Center for Biotechnology Information. (Date not available). Antioxidant Activity of Natural Hydroquinones. Retrieved from [Link]

  • Food and Drug Administration. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]

  • PubMed. (Date not available). A Long-Time Stability Study of 50 Drug Substances Representing Common Drug Classes of Pharmaceutical Use. Retrieved from [Link]

  • ResearchGate. (Date not available). Probing the Chemical Stability of Aniline Under High-Pressure. Retrieved from [Link]

  • PubChem. (Date not available). 2-Methoxy-5-nitroaniline. Retrieved from [Link]

Sources

Scaling up reactions involving 5-Chloro-2-methoxyaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Scaling Up Reactions with 5-Chloro-2-methoxyaniline Hydrochloride

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are transitioning reactions involving this versatile intermediate from bench-scale to larger-scale production. As Senior Application Scientists, we understand that scaling up a chemical process introduces challenges not always apparent in small-scale experiments. This resource synthesizes our field-proven insights with established chemical principles to help you navigate these complexities effectively.

Our approach is rooted in explaining the causality behind experimental choices. We aim to provide not just protocols, but self-validating systems that empower you to troubleshoot and optimize your process with confidence.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific problems frequently encountered when scaling up reactions involving this compound.

Question 1: We are experiencing poor solubility and inconsistent reaction initiation now that we've moved from a 1L to a 50L reactor. What could be the cause and how do we fix it?

Answer: This is a classic scale-up issue related to mass and heat transfer limitations. This compound, being a salt, has limited solubility in many common organic solvents.

  • Causality: At the 1L scale, manual swirling or efficient overhead stirring can often overcome localized concentration gradients and minor solubility issues. In a 50L reactor, inefficient mixing leads to pockets of undissolved solid. This reduces the effective concentration of the reactant in the solution phase, leading to slow or stalled reaction initiation. Furthermore, the hydrochloride form means the amine is protonated and thus not nucleophilic. The reaction often requires the presence of a base to liberate the free amine in situ. If the base is not dispersed efficiently, the free amine is not generated uniformly.

  • Troubleshooting Protocol:

    • Confirm Free Base Requirement: First, confirm your reaction requires the free aniline. Most reactions, such as acylations or nucleophilic substitutions, require the lone pair on the nitrogen, which is unavailable in the hydrochloride salt.

    • Implement a Pre-treatment Step: Instead of adding the hydrochloride salt directly to the main reaction mixture, consider a preliminary neutralization step. In a separate vessel, slurry the this compound in a portion of the reaction solvent.

    • Controlled Base Addition: Slowly add a stoichiometric equivalent of a suitable base (e.g., sodium bicarbonate, triethylamine, or potassium carbonate) while monitoring the pH of the aqueous layer, if present, or by spot testing. This liberates the free 5-Chloro-2-methoxyaniline, which is typically much more soluble in organic solvents.

    • Solubility Check: After neutralization, you should observe a significant increase in solubility. The mixture may become a clear solution or a much finer, more mobile slurry.

    • Transfer to Main Reactor: Transfer this solution or slurry of the free base to the main reactor to initiate the reaction. This ensures your key reagent is fully available from the start.

  • Expert Insight: For large-scale operations, preparing a stock solution of the free base is often the most robust method. This allows for precise dosing and guarantees that solubility is not the rate-limiting factor at the start of your reaction.

Question 2: Our reaction is showing a significant increase in a colored impurity upon scale-up, which is complicating purification. What is the likely cause?

Answer: The appearance of colored impurities, often brown or reddish, in aniline reactions is typically due to oxidation.[1] Aniline derivatives are susceptible to air oxidation, a process that can be accelerated by heat, light, and the presence of metal ions.

  • Causality:

    • Increased Headspace & Reaction Time: Larger reactors have a greater volume of air in the headspace. Longer reaction and workup times at scale increase the duration of exposure to atmospheric oxygen.

    • Heat Management: Poor heat dissipation in large reactors can lead to localized "hot spots" where the temperature is significantly higher than the sensor reading, accelerating decomposition and oxidation pathways.

    • Metal Contaminants: While glass-lined reactors are common, stainless steel components (baffles, stirrers, valves) can sometimes introduce trace metal ions that catalyze oxidation.

  • Preventative Measures Protocol:

    • Inert Atmosphere: Always run reactions involving anilines under an inert atmosphere. Before adding reagents, purge the reactor vessel thoroughly with nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction and workup.

    • Degas Solvents: For particularly sensitive reactions, degas the solvents beforehand by sparging with nitrogen or using a freeze-pump-thaw technique for smaller scales.

    • Monitor Temperature Profile: Use multiple temperature probes if possible and ensure your heating/cooling system is responsive to prevent temperature overshoots. The reaction of the free amine is often exothermic, and this must be managed with controlled addition rates or efficient cooling.

    • Chelating Agents: If you suspect metal catalysis, the addition of a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sometimes sequester metal ions and prevent them from participating in redox chemistry.

    • Purification: The free base, 5-Chloro-2-methoxyaniline, can be purified by steam distillation or recrystallization from aqueous ethanol to remove non-volatile impurities.[1]

Below is a troubleshooting workflow for diagnosing yield issues, which often correlate with impurity formation.

G start Low Yield in Scale-Up check_sm Is Starting Material (SM) Consumed? (Check TLC/HPLC) start->check_sm sm_not_consumed SM Not Consumed check_sm->sm_not_consumed No sm_consumed SM Consumed check_sm->sm_consumed Yes check_solubility Was HCl salt fully converted to free base? sm_not_consumed->check_solubility check_temp Was reaction temperature maintained? check_solubility->check_temp Yes solubility_issue Action: Implement pre-neutralization step. Ensure efficient mixing. check_solubility->solubility_issue No temp_issue Action: Verify probe calibration. Improve heat transfer. check_temp->temp_issue No end Process Optimized check_temp->end Yes, other issue solubility_issue->end temp_issue->end check_impurities Are there significant impurities or color changes? sm_consumed->check_impurities check_workup Was product lost during workup/isolation? check_impurities->check_workup No impurity_issue Action: Run under N2. Check for hot spots. Degas solvents. check_impurities->impurity_issue Yes workup_issue Action: Re-evaluate extraction pH. Analyze aqueous layers for product. check_workup->workup_issue Yes check_workup->end No, other issue impurity_issue->end workup_issue->end

Caption: Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

Question 3: What are the key physical and chemical properties of 5-Chloro-2-methoxyaniline and its hydrochloride salt?

Answer: Understanding the fundamental properties of your starting material is critical for process design. The data below is compiled for the free base, 5-Chloro-2-methoxyaniline, unless otherwise noted.

PropertyValueSource
Chemical Formula C₇H₈ClNO[2][3]
Molecular Weight 157.60 g/mol [2]
Appearance Off-white to tan/brown crystalline powder or flakes[1][3]
Melting Point 81-83 °C (lit.)[1]
Boiling Point Not specified, subject to decomposition.
Solubility Soluble in methanol.[4] Recrystallizes from H₂O or 40% aq. EtOH.[1]
CAS Number 95-03-4 (Free Base)[1][2]
CAS Number 4274-03-7 (Hydrochloride Salt)[2][5][6]

Question 4: What are the mandatory safety and handling procedures for this compound at a multi-kilogram scale?

Answer: 5-Chloro-2-methoxyaniline is classified as harmful if swallowed, in contact with skin, or if inhaled.[7][8] It also causes skin and serious eye irritation.[8][9] Adherence to strict safety protocols is non-negotiable.

  • Engineering Controls:

    • Ventilation: All handling of the powder must be done in a well-ventilated area, preferably within a chemical fume hood or a ventilated enclosure to prevent inhalation of dust.[8][9]

    • Closed System Transfers: For multi-kilogram quantities, use closed-system transfer methods where possible to minimize dust generation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[7][8]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and protective clothing to prevent skin contact.[9] Contaminated clothing must be removed immediately and washed before reuse.[8]

    • Respiratory Protection: If exposure limits are exceeded or dust is present, use a NIOSH/MSHA approved respirator with a particulate filter.[9][10]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[9]

    • Keep containers tightly closed to prevent moisture ingress and oxidation.[9]

    • Store away from incompatible materials such as strong oxidizing agents.[7][9]

Question 5: What is a common synthetic route for 5-Chloro-2-methoxyaniline, and what are the key transformations?

Answer: A prevalent laboratory and industrial synthesis starts from 4-chloro-1-methoxy-2-nitrobenzene (also known as 4-chloro-2-nitroanisole). The key transformation is the reduction of the nitro group to an amine.

The overall pathway is as follows:

G start 4-Chloro-1-methoxy-2-nitrobenzene end 5-Chloro-2-methoxyaniline start->end Reduction [e.g., Fe/HCl, SnCl2, or Hydrazine Hydrate with FeCl3 catalyst]

Caption: Synthesis via reduction of a nitroaromatic.

One well-documented method involves reduction using hydrazine hydrate with a catalyst.[4]

  • Example Protocol Synopsis (Reduction with Hydrazine):

    • A mixture of 4-chloro-1-methoxy-2-nitrobenzene, a catalyst like iron(III) chloride, and activated carbon is prepared in a solvent such as methanol.[4]

    • Hydrazine hydrate is added dropwise to the refluxing mixture.[4] This addition must be carefully controlled as the reaction is exothermic.

    • The reaction is stirred at reflux for several hours until completion (monitored by TLC or HPLC).[4]

    • Upon completion, the reaction mixture is filtered to remove the catalyst and carbon.[4]

    • The solvent is evaporated, and the resulting residue is purified to yield the final product.[4] This method is reported to produce a high yield of 5-chloro-2-methoxyaniline.[4]

This reduction is a foundational step, and its successful scale-up depends on managing the exotherm from both the hydrazine reaction and the catalytic activity.

References

  • Synthesis of 5-Chloro-2-methoxyaniline - PrepChem.com. (n.d.). PrepChem. [Link]

  • 5-chloro-2-methoxyaniline - Stenutz. (n.d.). Stenutz. [Link]

  • 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem. (n.d.). PubChem. [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 5-Chloro-2-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 5-Chloro-2-methoxyaniline hydrochloride, a key starting material and intermediate in the synthesis of various pharmaceutical compounds, is no exception. Its purity profile can directly influence the impurity profile of the final API, making robust analytical control essential.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound. We will delve into the causality behind methodological choices, present validating experimental data, and offer a pragmatic perspective for researchers, scientists, and drug development professionals on selecting the most fit-for-purpose analytical strategy.

The Central Role of Purity in Synthesis

This compound is typically synthesized via the reduction of 4-chloro-2-nitroanisole.[1] This process can introduce a spectrum of impurities, including the unreacted starting material, by-products from incomplete reduction, and other related substances. The presence of these impurities can have significant downstream consequences, underscoring the need for a highly specific and sensitive analytical method to ensure the quality of the intermediate.

Primary Recommended Method: High-Performance Liquid Chromatography (HPLC)

For the routine quality control of this compound, a reverse-phase HPLC (RP-HPLC) method with UV detection is the industry standard and our primary recommendation. This technique offers an optimal balance of resolution, sensitivity, and robustness for separating the main component from its likely impurities.

Rationale for Method Parameters

The development of a robust HPLC method is a systematic process where each parameter is chosen to achieve optimal separation and quantification.

  • Column Chemistry (C18): A C18 (octadecylsilyl) stationary phase is selected for its hydrophobic nature, which is ideal for retaining and separating moderately polar compounds like substituted anilines based on their partitioning between the stationary phase and the mobile phase.

  • Mobile Phase (Acetonitrile/Water Gradient): A gradient elution using acetonitrile and water provides a broad elution window, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column. The use of a mild acid, such as formic acid, helps to protonate the aniline, leading to sharper peaks and improved chromatographic performance.

  • UV Detection (254 nm): Aromatic compounds like this compound exhibit strong absorbance in the UV region. A detection wavelength of 254 nm is a common choice that provides good sensitivity for the main analyte and many potential aromatic impurities.

Experimental Protocol: HPLC Purity Analysis

This protocol is a self-validating system designed to ensure the reliability of the results.

1. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Diluent: Acetonitrile/Water (50:50, v/v)
  • Standard Solution (0.1 mg/mL): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of diluent.
  • Sample Solution (1.0 mg/mL): Accurately weigh and dissolve approximately 25 mg of the this compound sample in 25 mL of diluent. This higher concentration for the sample solution is to ensure the detection of impurities at low levels (e.g., 0.1%).

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 35 °C
  • Injection Volume: 5 µL
  • UV Detection: 254 nm
  • Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 20 | | 25 | 80 | | 30 | 80 | | 30.1 | 20 | | 35 | 20 |

3. Data Analysis:

  • The purity is determined by area percent calculation, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
  • Impurity levels are reported relative to the main peak area, often using a reporting threshold of 0.05%.
Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Reference Standard (0.1 mg/mL) Injector Autosampler/Injector Standard->Injector Sample Test Sample (1.0 mg/mL) Sample->Injector Column C18 Column (Gradient Elution) Injector->Column 5 µL Injection Detector UV Detector (254 nm) Column->Detector Separation Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% Area) Integration->Calculation Method_Selection Start Define Analytical Need for 5-Chloro-2-methoxyaniline HCl Routine_QC Routine QC & Purity Assay? Start->Routine_QC High_Throughput High-Throughput Screening Needed? Routine_QC->High_Throughput No Use_HPLC Use Validated HPLC-UV Method Routine_QC->Use_HPLC Yes Volatile_Imps Analysis of Volatile Impurities? High_Throughput->Volatile_Imps No Use_UPLC Consider UPLC Method High_Throughput->Use_UPLC Yes Unknown_ID Identification of Unknown Impurities? Volatile_Imps->Unknown_ID No Use_GCMS Use GC-MS Method Volatile_Imps->Use_GCMS Yes Unknown_ID->Use_GCMS Yes, or LC-MS Use_UPLC->Use_HPLC Fallback if unavailable

Sources

A Senior Application Scientist's Guide to the Identification of 5-Chloro-2-methoxyaniline Hydrochloride Derivatives: A GC-MS Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification and quantification of synthetic intermediates are paramount. 5-Chloro-2-methoxyaniline hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. Ensuring its purity and accurately identifying any related derivatives is a critical step in the quality control and regulatory compliance process. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for this purpose, supported by experimental data and established protocols.

The Analytical Challenge: The Nature of Chloroanilines

Aniline and its derivatives, particularly halogenated ones, can present challenges for direct chromatographic analysis. Their polarity can lead to poor peak shape (tailing) and potential thermal degradation in the high temperatures of a GC injector port. Furthermore, the presence of isomers necessitates a technique with high resolving power and definitive identification capabilities. This guide will focus on a robust GC-MS method, while also providing a comparative overview of High-Performance Liquid Chromatography (HPLC) as a viable alternative.

I. The Gold Standard: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. Its high chromatographic resolution combined with the specificity of mass spectrometric detection makes it an ideal choice for the analysis of 5-Chloro-2-methoxyaniline and its derivatives.

A. The Rationale for Derivatization

Direct injection of polar analytes like anilines can lead to interactions with active sites within the GC system, resulting in poor chromatography. Chemical derivatization is a crucial step to mitigate these issues by converting the polar amine group into a less polar, more volatile, and more thermally stable derivative.[1] This process not only improves peak shape and reduces tailing but can also enhance the mass spectral characteristics, leading to more reliable identification and quantification.[1]

A common and effective derivatization technique for primary and secondary amines is acylation. This involves the reaction of the amine with an acylating agent, such as trifluoroacetic anhydride (TFAA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a non-polar acyl derivative.[1]

B. Recommended GC-MS Protocol

This protocol is based on established methods for the analysis of aniline derivatives, such as the U.S. Environmental Protection Agency (EPA) Method 8131, and can be adapted and validated for this compound.[2][3]

1. Sample Preparation & Derivatization (Acylation)

  • Sample Dissolution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a suitable organic solvent, such as methanol or ethyl acetate.

  • pH Adjustment: For the hydrochloride salt, neutralization is necessary to liberate the free amine for derivatization. Add a small amount of a suitable base (e.g., 1 M sodium hydroxide) to the sample solution to adjust the pH to >11.[4]

  • Extraction (for aqueous matrices): If the sample is in an aqueous matrix, perform a liquid-liquid extraction with a non-polar solvent like dichloromethane or ethyl acetate.

  • Derivatization:

    • Transfer 100 µL of the sample solution to a clean, dry reaction vial.

    • Add 50 µL of an acylating agent, for example, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

    • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC (or equivalent)
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar capillary column
Injector Splitless mode, 250°C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial temperature 70°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer Agilent 5977A MSD (or equivalent)
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Scan Mode Full Scan (m/z 50-550) for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

3. Data Analysis and Identification

Identification of 5-Chloro-2-methoxyaniline is achieved by comparing the retention time and the acquired mass spectrum of the derivatized analyte with that of a known reference standard. The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for 5-Chloro-2-methoxyaniline which can be used for library matching.

The mass spectrum of underivatized 5-Chloro-2-methoxyaniline (Molecular Weight: 157.6 g/mol ) is characterized by a molecular ion peak at m/z 157 and an isotopic peak at m/z 159 due to the presence of the chlorine-37 isotope. The fragmentation pattern provides structural information.

Proposed Electron Ionization Fragmentation Pathway for 5-Chloro-2-methoxyaniline:

fragmentation M [C₇H₈ClNO]⁺˙ m/z 157/159 Molecular Ion F1 [C₆H₅ClNO]⁺˙ m/z 142/144 M->F1 -CH₃ F4 [C₆H₅ClN]⁺˙ m/z 126/128 M->F4 -OCH₃ F2 [C₆H₅O]⁺ m/z 93 F1->F2 -Cl F3 [C₅H₅]⁺ m/z 65 F2->F3 -CO F5 [C₄H₂Cl]⁺ m/z 85/87 F4->F5 -HCN gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolve Sample in Organic Solvent B Adjust pH to >11 A->B C Derivatization (e.g., Acylation) B->C D Injection into GC C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Retention Time Comparison F->G H Mass Spectrum Library Matching F->H I Quantification G->I H->I hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Interpretation J Dissolve Sample in Mobile Phase K Filter Sample J->K L Injection into HPLC K->L M Chromatographic Separation L->M N UV Detection M->N O Retention Time Comparison N->O P UV Spectrum Confirmation N->P Q Quantification O->Q P->Q

Sources

Spectroscopic Fingerprints: A Comparative Guide to 5-Chloro-2-methoxyaniline Hydrochloride Isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical research and chemical synthesis, the precise identification of molecular structure is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, can exhibit vastly different chemical, physical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 5-Chloro-2-methoxyaniline hydrochloride and its key positional isomers. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), we will delineate the unique spectral "fingerprints" of each isomer, offering a robust framework for their unambiguous identification.

Understanding the subtle yet significant differences in the spectroscopic data of these isomers is crucial for quality control, reaction monitoring, and the elucidation of structure-activity relationships in drug discovery. This guide is designed to equip researchers with the foundational knowledge and practical insights necessary to navigate the complexities of isomeric differentiation in this class of compounds.

The Isomeric Landscape of Chloro-methoxyaniline

The subject of our focus, 5-Chloro-2-methoxyaniline, belongs to a family of substituted anilines. Its isomers are characterized by the varied positioning of the chloro (–Cl), methoxy (–OCH₃), and amino (–NH₂) groups on the benzene ring. For the purpose of this guide, we will compare the spectroscopic features of the following key isomers:

  • 5-Chloro-2-methoxyaniline

  • 3-Chloro-2-methoxyaniline

  • 4-Chloro-2-methoxyaniline

  • 2-Chloro-5-methoxyaniline

  • 3-Chloro-4-methoxyaniline

  • 4-Chloro-3-methoxyaniline

The hydrochloride salt form is common for enhancing the stability and solubility of amines, and its presence will be considered in the interpretation of the spectroscopic data.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

The chemical shifts (δ) and coupling patterns of the aromatic protons are highly sensitive to the electronic effects (inductive and resonance) of the substituents. The electron-donating amino and methoxy groups tend to shield aromatic protons (shifting them upfield), while the electron-withdrawing chloro group deshields them (shifting them downfield). The relative positions of these groups create distinct splitting patterns for each isomer.

Table 1: Comparative ¹H NMR Spectral Data (Aromatic Region) of Chloro-methoxyaniline Isomers

IsomerProton Assignments and Chemical Shifts (δ, ppm)
5-Chloro-2-methoxyaniline H-3: ~6.8 ppm (d), H-4: ~6.7 ppm (dd), H-6: ~6.9 ppm (d)
3-Chloro-2-methoxyaniline Aromatic protons typically appear in the range of 6.7-7.2 ppm with complex splitting.
4-Chloro-2-methoxyaniline H-3: ~6.9 ppm (d), H-5: ~6.8 ppm (dd), H-6: ~6.7 ppm (d)
2-Chloro-5-methoxyaniline H-3, H-4, H-6 protons exhibit distinct signals influenced by the ortho-chloro and meta-methoxy groups.
3-Chloro-4-methoxyaniline H-2: ~6.9 ppm (d), H-5: ~6.7 ppm (dd), H-6: ~6.8 ppm (d)
4-Chloro-3-methoxyaniline Aromatic protons show characteristic shifts based on the para-chloro and meta-methoxy substitution.

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The presence of the hydrochloride salt can lead to a general downfield shift of all proton signals, particularly the amine protons which will appear as a broad singlet.

The ¹³C NMR spectra provide complementary information, with the chemical shifts of the aromatic carbons being indicative of the substituent effects. The carbon atom attached to the electronegative chlorine atom will be deshielded, while carbons ortho and para to the electron-donating amino and methoxy groups will be shielded.

Table 2: Comparative ¹³C NMR Spectral Data of Chloro-methoxyaniline Isomers

IsomerKey Carbon Chemical Shifts (δ, ppm)
5-Chloro-2-methoxyaniline [1]C1 (C-NH₂): ~135 ppm, C2 (C-OCH₃): ~145 ppm, C5 (C-Cl): ~118 ppm, OCH₃: ~56 ppm
3-Chloro-2-methoxyaniline [2]C1 (C-NH₂): ~137 ppm, C2 (C-OCH₃): ~144 ppm, C3 (C-Cl): ~115 ppm, OCH₃: ~56 ppm
4-Chloro-2-methoxyaniline C1 (C-NH₂): ~136 ppm, C2 (C-OCH₃): ~146 ppm, C4 (C-Cl): ~120 ppm, OCH₃: ~56 ppm
2-Chloro-5-methoxyaniline [3]C1 (C-NH₂): ~140 ppm, C2 (C-Cl): ~113 ppm, C5 (C-OCH₃): ~158 ppm, OCH₃: ~55 ppm
3-Chloro-4-methoxyaniline [4]C1 (C-NH₂): ~140 ppm, C3 (C-Cl): ~120 ppm, C4 (C-OCH₃): ~148 ppm, OCH₃: ~56 ppm
4-Chloro-3-methoxyaniline C1 (C-NH₂): ~145 ppm, C3 (C-OCH₃): ~155 ppm, C4 (C-Cl): ~119 ppm, OCH₃: ~56 ppm

Note: The assignments are based on predicted and experimental data and may require 2D NMR techniques for unambiguous confirmation.

Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. For chloro-methoxyaniline isomers, key vibrational bands include N-H stretching of the primary amine, C-O stretching of the methoxy group, C-Cl stretching, and aromatic C-H and C=C vibrations. The out-of-plane (OOP) C-H bending vibrations in the 900-650 cm⁻¹ region are particularly useful for determining the substitution pattern on the benzene ring.

Table 3: Key IR Absorption Bands for Chloro-methoxyaniline Isomers

VibrationFrequency Range (cm⁻¹)Comments
N-H Stretch (Amine)3500-3300Two bands for a primary amine. Broadened in the hydrochloride salt.
Aromatic C-H Stretch3100-3000Characteristic of sp² C-H bonds.
Aliphatic C-H Stretch (Methoxy)2950-2850From the –OCH₃ group.
Aromatic C=C Stretch1620-1450A series of bands indicating the aromatic ring.
N-H Bend (Amine)1650-1580Scissoring vibration of the primary amine.
C-O Stretch (Aryl Ether)1275-1200 (asymmetric), 1075-1020 (symmetric)Stretching of the aryl-OCH₃ bond.
C-Cl Stretch850-550Position can be influenced by the substitution pattern.
Aromatic C-H Out-of-Plane Bending900-675Highly diagnostic of the substitution pattern on the benzene ring.

The specific pattern of the C-H OOP bands can help differentiate between, for example, 1,2,4- and 1,2,3-trisubstituted rings, which correspond to different isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and valuable structural information through its fragmentation pattern. For all chloro-methoxyaniline isomers, the molecular ion peak (M⁺) will be observed at m/z 157. A characteristic isotopic peak at M+2 with an intensity of approximately one-third of the M⁺ peak will be present due to the ³⁷Cl isotope, confirming the presence of one chlorine atom.

The fragmentation patterns will be influenced by the positions of the substituents. Common fragmentation pathways for this class of compounds include:

  • Loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment at m/z 142.

  • Loss of a formyl radical (•CHO) from the methoxy group after rearrangement.

  • Loss of chlorine radical (•Cl) .

  • Cleavage of the aromatic ring .

The relative intensities of these fragment ions can provide clues to the isomeric structure, as the stability of the resulting fragment ions will vary depending on the substitution pattern.

Experimental Protocols

To ensure the generation of high-quality, comparable spectroscopic data, standardized experimental protocols are essential.

NMR Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the chloro-methoxyaniline hydrochloride isomer and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

  • Analysis: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

NMR Spectroscopy Workflow
FTIR Sample Preparation (KBr Pellet Method)
  • Grinding: Grind a small amount (1-2 mg) of the solid sample to a fine powder using an agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar and thoroughly mix with the sample.

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

FTIR Spectroscopy (KBr Pellet) Workflow
UV-Vis Sample Preparation
  • Stock Solution: Prepare a stock solution of the analyte in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Dilution: Prepare a series of dilutions from the stock solution to achieve concentrations that result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Analysis: Use a quartz cuvette to measure the absorbance of the blank (solvent) and the sample solutions across the appropriate wavelength range (e.g., 200-400 nm).

GC-MS Sample Preparation
  • Dissolution: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (typically 1 µL) of the solution into the gas chromatograph.

  • Analysis: The sample is vaporized and separated on the GC column before entering the mass spectrometer for ionization and detection.

Conclusion: A Multi-faceted Approach to Isomer Identification

The differentiation of this compound isomers requires a multi-spectroscopic approach. While each technique provides valuable pieces of the structural puzzle, it is the synergistic interpretation of data from NMR, IR, UV-Vis, and MS that allows for confident and unambiguous isomer assignment.

  • ¹H and ¹³C NMR provide the most definitive information on the substitution pattern of the aromatic ring.

  • IR spectroscopy confirms the presence of key functional groups and offers corroborating evidence for the substitution pattern.

  • Mass spectrometry establishes the molecular weight and the presence of chlorine, with fragmentation patterns offering further structural clues.

  • UV-Vis spectroscopy , though less specific for isomer differentiation, provides information about the electronic structure and conjugation.

By carefully applying the principles and protocols outlined in this guide, researchers can effectively characterize these and other substituted aniline isomers, ensuring the integrity and accuracy of their scientific endeavors.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. (n.d.). 5-Chloro-2-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information: Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-m-anisidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methoxyaniline hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

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A Comparative Guide to the Reactivity of 5-Chloro-2-methoxyaniline Hydrochloride in Relation to Other Anilines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and materials science, a nuanced understanding of reactant reactivity is paramount for predictable and optimized outcomes. This guide provides an in-depth comparative analysis of the reactivity of 5-Chloro-2-methoxyaniline hydrochloride against a spectrum of other substituted anilines. By delving into the electronic and steric effects that govern the nucleophilicity of the aniline amino group, this document aims to equip researchers with the foundational knowledge to make informed decisions in experimental design and synthesis.

The reactivity of anilines is fundamentally dictated by the electron density on the nitrogen atom of the amino group. This lone pair of electrons is the epicenter of its basicity and nucleophilicity, driving its participation in a vast array of chemical transformations, including but not limited to, acylation, alkylation, and diazotization. The introduction of substituents onto the aromatic ring can dramatically modulate this electron density through a combination of inductive and resonance effects, thereby fine-tuning the aniline's reactivity.

5-Chloro-2-methoxyaniline presents a fascinating case study in the interplay of these electronic influences. The molecule is adorned with both an electron-withdrawing group (EWG), the chloro substituent, and an electron-donating group (EDG), the methoxy substituent. Their respective positions relative to the amino group create a unique electronic environment that distinguishes its reactivity from simpler anilines.

The Electronic Tug-of-War: Substituent Effects on Basicity

A primary and experimentally accessible measure of an aniline's reactivity is its basicity, quantified by the pKa of its conjugate acid (the anilinium ion). A higher pKa value signifies a stronger base and, generally, a more reactive nucleophile. The substituents on 5-Chloro-2-methoxyaniline engage in an electronic "tug-of-war" that ultimately governs its basicity.

  • The Methoxy Group (-OCH₃): Positioned ortho to the amino group, the methoxy group exerts two opposing effects:

    • +R (Resonance) Effect: The lone pairs on the oxygen atom can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions. This effect enhances the basicity of the amino group.

    • -I (Inductive) Effect: As oxygen is more electronegative than carbon, it withdraws electron density through the sigma bond, a deactivating effect that decreases basicity.

  • The Chloro Group (-Cl): Located meta to the amino group, the chloro substituent primarily influences the electronic landscape through its inductive effect:

    • -I (Inductive) Effect: Being highly electronegative, the chlorine atom strongly withdraws electron density from the ring, significantly decreasing the basicity of the amino group.

    • +R (Resonance) Effect: While chlorine does possess lone pairs that can participate in resonance, its inductive effect is overwhelmingly dominant.

The net result of these competing forces determines the overall electron density on the nitrogen atom.

Comparative Basicity: A Quantitative Look
Aniline DerivativepKa of Conjugate AcidKey Substituent Effects
Aniline4.6(Reference)
2-Methoxyaniline4.5+R and -I of -OCH₃ (ortho)
4-Methoxyaniline5.3Strong +R of -OCH₃ (para)
3-Chloroaniline3.52[1]Strong -I of -Cl (meta)
4-Chloroaniline3.98[2]-I and weak +R of -Cl (para)
5-Chloro-2-methoxyaniline Estimated ~3.8 - 4.2 Combined +R/-I of ortho -OCH₃ and strong -I of meta -Cl

Data for aniline, methoxy, and chloroanilines sourced from various chemical databases and publications.

Interpretation: The strong electron-withdrawing inductive effect of the chlorine atom at the meta position is expected to significantly lower the pKa of 5-Chloro-2-methoxyaniline compared to aniline and the methoxyanilines. The ortho-methoxy group, with its competing resonance and inductive effects, will likely have a less pronounced impact than a para-methoxy group. Therefore, we can predict that this compound is a weaker base than aniline and p-methoxyaniline, but potentially slightly more basic than 3-chloroaniline due to the partial offsetting effect of the methoxy group.

Reactivity in Key Synthetic Transformations

The basicity of an aniline is a strong predictor of its nucleophilic reactivity in common synthetic reactions. Here, we compare the expected reactivity of 5-Chloro-2-methoxyaniline in two fundamental transformations: acylation and diazotization.

N-Acylation: A Probe of Nucleophilicity

N-acylation, the reaction of an aniline with an acylating agent such as acetic anhydride or acetyl chloride, is a classic example of nucleophilic acyl substitution. The rate of this reaction is directly proportional to the nucleophilicity of the aniline's amino group.

Reactivity Hierarchy (Qualitative):

p-Methoxyaniline > Aniline > 5-Chloro-2-methoxyaniline > m-Chloroaniline

The electron-donating methoxy group in the para position of p-methoxyaniline significantly enhances the nucleophilicity of the amino group, leading to a faster reaction rate. Conversely, the powerful electron-withdrawing chloro group in m-chloroaniline deactivates the amino group, slowing the reaction down considerably. 5-Chloro-2-methoxyaniline is expected to fall in between these extremes. The deactivating effect of the meta-chloro group will be the dominant factor, making it less reactive than aniline.

To quantify these differences, one can employ the Hammett equation , which relates the rate constants of a series of reactions with substituted reactants to two parameters: a substituent constant (σ) and a reaction constant (ρ).

log(k/k₀) = σρ

Where:

  • k is the rate constant for the reaction of a substituted aniline.

  • k₀ is the rate constant for the reaction of aniline.

  • σ is the substituent constant, which depends on the nature and position of the substituent.

  • ρ is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

Hammett Substituent Constants (σ):

Substituentσ (meta)σ (para)
-OCH₃+0.12-0.27
-Cl+0.37+0.23

A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. For 5-Chloro-2-methoxyaniline, we would consider the additive effects of the meta-chloro (σ = +0.37) and ortho-methoxy groups. While a standard σ value for an ortho substituent is less straightforward due to steric effects, its electronic influence will be a combination of its +R and -I effects. Given the strong positive σ value for the meta-chloro group, the overall electronic effect will be deactivating, leading to a slower acylation rate compared to aniline.

Experimental Workflow: Comparative N-Acylation Kinetics

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Aniline_Solutions Prepare equimolar solutions of each aniline in a suitable solvent (e.g., acetonitrile) Mixing Initiate the reaction by mixing the aniline and acylating agent solutions Aniline_Solutions->Mixing Acylating_Agent Prepare a solution of the acylating agent (e.g., acetic anhydride) Acylating_Agent->Mixing Sampling Withdraw aliquots at specific time intervals Mixing->Sampling Quenching Quench the reaction in each aliquot Sampling->Quenching HPLC Analyze by HPLC to determine the concentration of the remaining aniline Quenching->HPLC Plotting Plot [Aniline] vs. Time HPLC->Plotting Rate_Constant Determine the pseudo-first-order rate constant (k) from the slope Plotting->Rate_Constant

Caption: Workflow for determining the relative rates of N-acylation of different anilines.

Diazotization: A Gateway to Further Functionalization

Diazotization, the reaction of a primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt, is a cornerstone of aromatic chemistry. The rate of this reaction is also dependent on the nucleophilicity of the aniline.

The reaction is retarded by electron-withdrawing groups. Therefore, we can predict a similar trend in reactivity to that observed in acylation:

Reactivity Hierarchy (Qualitative):

p-Methoxyaniline > Aniline > 5-Chloro-2-methoxyaniline > m-Chloroaniline

The highly deactivated nature of anilines with strong electron-withdrawing groups can necessitate more forcing reaction conditions for diazotization to proceed efficiently.

Experimental Protocol: Basicity Determination via Potentiometric Titration

Objective: To experimentally determine and compare the pKa values of the conjugate acids of various anilines.

Materials:

  • Aniline of interest (e.g., this compound)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a calibrated electrode

  • Magnetic stirrer and stir bar

  • Buret

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the aniline hydrochloride and dissolve it in a known volume of deionized water to create a solution of known concentration.

  • Titration Setup: Place a known volume of the aniline solution into a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

  • Titration: Titrate the aniline solution with the standardized HCl solution, adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH of the solution as a function of the volume of HCl added. The pKa is the pH at the half-equivalence point.

Conclusion: A Profile of Moderated Reactivity

This compound emerges as a substituted aniline with a reactivity profile that is significantly modulated by the electronic interplay of its chloro and methoxy substituents. The potent, deactivating inductive effect of the meta-chloro group is the dominant force, rendering the amino group less basic and less nucleophilic than that of unsubstituted aniline. The ortho-methoxy group, with its opposing resonance and inductive effects, provides a degree of electronic mitigation but is not sufficient to overcome the deactivating influence of the halogen.

For the synthetic chemist, this translates to the following practical considerations:

  • Basicity: 5-Chloro-2-methoxyaniline is a weaker base than aniline.

  • Nucleophilicity: It will undergo nucleophilic substitution reactions, such as acylation and alkylation, at a slower rate than aniline.

  • Electrophilic Aromatic Substitution: The amino group remains an ortho, para-director, but the overall deactivation of the ring by the chloro and to a lesser extent, the ortho-methoxy group, means that electrophilic aromatic substitution reactions will require more forcing conditions compared to aniline.

By understanding these fundamental principles and leveraging the comparative data presented, researchers can approach the use of this compound with a predictive and strategic mindset, paving the way for more efficient and successful synthetic endeavors.

References

  • Hammett Equation: Wikipedia contributors. (2023). Hammett equation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • pKa of Substituted Anilines: Various online chemical databases and published literature. A representative source is the "CRC Handbook of Chemistry and Physics".
  • PubChem Entry for 3-Chloroaniline: National Center for Biotechnology Information. "PubChem Compound Summary for CID 7932, 3-Chloroaniline" PubChem, [Link].

  • PubChem Entry for 4-Chloroaniline: National Center for Biotechnology Information. "PubChem Compound Summary for CID 7812, 4-Chloroaniline" PubChem, [Link].

  • Kinetics of Aniline Reactions: Journal of the Chemical Society B: Physical Organic, 1966, 533-539. DOI: 10.1039/J29660000533. Available at: [Link]

Sources

A Comparative Guide to Alternative Reagents for 5-Chloro-2-methoxyaniline Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of 5-Chloro-2-methoxyaniline Hydrochloride

5-Chloro-2-methoxyaniline, and its hydrochloride salt, is a substituted aniline that serves as a valuable building block in organic synthesis. The unique arrangement of its substituents—a methoxy group activating the aromatic ring and a chloro group influencing its electronic properties and potential for further functionalization—makes it a versatile reagent in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and dyes. This guide provides a comparative analysis of alternative reagents to this compound, offering insights into their performance in key synthetic transformations, supported by experimental data and detailed protocols.

Core Applications and the Quest for Alternatives

The primary applications of this compound revolve around its nucleophilic amino group and the reactivity of its aromatic ring. Key reactions include:

  • Buchwald-Hartwig Amination: A cornerstone of modern C-N bond formation, this palladium-catalyzed cross-coupling reaction is instrumental in the synthesis of complex aryl amines.

  • Azo Dye Synthesis: The diazotization of the aniline followed by coupling with an electron-rich partner is a classic method for producing a vast range of colorful compounds.

  • Pictet-Spengler Reaction: This reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and related heterocyclic scaffolds, which are prevalent in natural products and medicinally active compounds.

The drive to find alternatives to this compound stems from several factors. Researchers are continually seeking reagents that offer improved yields, greater selectivity, milder reaction conditions, and enhanced safety profiles. Furthermore, the presence of a halogen atom, while synthetically useful, can be a concern in the final stages of pharmaceutical development due to potential toxicity. The exploration of non-halogenated or differently substituted analogs is therefore a critical area of research.

Comparative Analysis of Alternatives in Key Synthetic Transformations

This section delves into a comparative analysis of this compound and its alternatives in the aforementioned key reactions.

Buchwald-Hartwig Amination: Navigating Nucleophilicity and Steric Hindrance

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[1] The success of this reaction is highly dependent on the electronic and steric properties of the aniline. The electron-donating methoxy group in 5-Chloro-2-methoxyaniline enhances its nucleophilicity, while the ortho- and meta-positions of the substituents influence its reactivity and the stability of the resulting palladium complexes.

Alternative Reagents:

  • 2-Methoxyaniline: This non-chlorinated analog offers a baseline for understanding the electronic contribution of the chloro group.

  • 2-Methoxy-5-methylaniline: The methyl group at the 5-position provides a different electronic and steric profile compared to the chloro group.

  • 2,5-Dichloroaniline: This alternative allows for an examination of the effect of an additional electron-withdrawing group.

Performance Comparison:

Aniline DerivativeAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Chloro-2-methoxyaniline 2-Bromotoluene(SIPr)Pd(methallyl)ClLHMDSToluene22< 199[2]
2-Methoxyaniline 4-BromotolueneXPhos Pd G3 / XPhosK₂CO₃Rapeseed Oil1102499[3]
2,5-Dichloroaniline ChlorobenzenePd₂(dba)₃ / IPr·HClKOtBuDioxane100-High[4]

Note: The data in this table is compiled from different sources with varying reaction conditions and may not represent a direct head-to-head comparison.

Mechanistic Insights:

The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[1] The electron-donating methoxy group in all the compared anilines facilitates the nucleophilic attack on the palladium center. The chloro substituent in 5-Chloro-2-methoxyaniline and 2,5-dichloroaniline is electron-withdrawing, which can decrease the nucleophilicity of the amine compared to 2-methoxyaniline and 2-methoxy-5-methylaniline. However, this effect can be counteracted by the choice of a strong base and a highly active catalyst system.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a generalized procedure and may require optimization for specific substrates.

  • In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), the aniline derivative (1.2 mmol), the palladium precatalyst (e.g., (SIPr)Pd(methallyl)Cl, 3 mol%), and a magnetic stirrer bar.

  • Seal the tube with a septum and evacuate and backfill with the inert gas three times.

  • Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe, followed by the base (e.g., LHMDS, 1M solution in THF, 1.5 mmol).

  • Stir the reaction mixture at the desired temperature (e.g., 22-110 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Aniline, Pd Catalyst inert Inert Atmosphere (Ar/N2) solvent_base Add Anhydrous Solvent and Base heating Stir at Specified Temperature solvent_base->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify product Pure Product purify->product

Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.

Azo Dye Synthesis: Tuning the Color Palette

Azo dyes are a large and important class of colorants, and their synthesis is a staple of industrial chemistry. The color of an azo dye is determined by the electronic properties of both the diazonium salt (derived from the aniline) and the coupling partner. The substituents on the aniline ring play a crucial role in modulating the λmax (wavelength of maximum absorption) of the resulting dye.

Alternative Reagents:

  • 2-Methoxyaniline: Provides a reference for the effect of the chloro group on the color.

  • 2-Methoxy-5-methylaniline: The electron-donating methyl group is expected to cause a hypsochromic (blue) shift compared to the chloro group.

  • 2-Methoxy-5-nitroaniline: The strongly electron-withdrawing nitro group should lead to a significant bathochromic (red) shift.

Performance Comparison:

Diazo ComponentCoupling Componentλmax (nm)ColorReference
2-Methoxyaniline Guanine~400-500Yellow-Orange[3][5]
2-Methoxy-5-nitroaniline N-phenylnaphthylamine530 (in Chloroform)Red-Brown
3-Chloroaniline Various-Various[6]

Mechanistic Insights:

The synthesis of azo dyes involves two main steps: diazotization and azo coupling. In the diazotization step, the primary aromatic amine reacts with nitrous acid to form a diazonium salt. The stability and reactivity of this salt are influenced by the substituents on the aromatic ring. The subsequent azo coupling is an electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile. Electron-withdrawing groups on the diazonium salt increase its electrophilicity and generally lead to a bathochromic shift in the resulting dye. Conversely, electron-donating groups decrease the electrophilicity and tend to cause a hypsochromic shift.

Experimental Protocol: General Procedure for Azo Dye Synthesis

This is a generalized protocol and should be adapted for specific starting materials.

  • Diazotization:

    • Dissolve the aniline derivative (e.g., this compound, 10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (10 mmol) dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for 30 minutes at 0-5 °C to ensure complete diazotization.

  • Azo Coupling:

    • Prepare a solution of the coupling component (e.g., β-naphthol, 10 mmol) in an aqueous solution of sodium hydroxide (10%).

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

    • A brightly colored precipitate of the azo dye should form immediately.

    • Continue stirring for 30 minutes in the ice bath.

    • Collect the dye by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.

Azo_Dye_Synthesis cluster_diazotization Diazotization (0-5 °C) cluster_coupling Azo Coupling (0-5 °C) cluster_isolation Isolation aniline Aniline Derivative + HCl/H₂O na_nitrite NaNO₂ (aq) aniline->na_nitrite Slow Addition diazonium Diazonium Salt Solution na_nitrite->diazonium mixing Vigorous Stirring diazonium->mixing coupling_comp Coupling Component in NaOH (aq) coupling_comp->mixing azo_dye Azo Dye Precipitate mixing->azo_dye filtration Vacuum Filtration azo_dye->filtration washing Wash with Water filtration->washing drying Drying washing->drying final_product Pure Azo Dye drying->final_product

Caption: The two-stage process of azo dye synthesis: diazotization followed by azo coupling.

Pictet-Spengler Reaction: Constructing Heterocyclic Scaffolds

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or, in the case of tryptamine derivatives, a tetrahydro-β-carboline.[7] The electronic nature of the aromatic ring of the β-arylethylamine significantly influences the reaction rate and yield. Electron-donating groups on the aromatic ring facilitate the electrophilic aromatic substitution step, leading to higher yields and milder reaction conditions.[8]

Alternative Reagents:

  • Tryptamine derivatives with electron-donating groups (e.g., 5-methoxy-tryptamine): These are expected to be more reactive than tryptamines with electron-withdrawing groups.

  • Tryptamine derivatives with electron-withdrawing groups (e.g., 5-nitro-tryptamine): These are expected to be less reactive and may require harsher conditions.

While 5-Chloro-2-methoxyaniline is not a direct precursor for the Pictet-Spengler reaction in the same way a tryptamine is, it can be a precursor to tryptamine analogs. The electronic effects of its substituents would then influence the cyclization. The methoxy group is activating, while the chloro group is deactivating.

Performance Insights:

Direct comparative data for Pictet-Spengler reactions of tryptamines derived from 5-Chloro-2-methoxyaniline versus its alternatives is scarce. However, the general principles of electrophilic aromatic substitution apply. Tryptamines with electron-donating groups on the indole ring undergo the Pictet-Spengler reaction more readily than those with electron-withdrawing groups.

Mechanistic Insights:

The Pictet-Spengler reaction proceeds through the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion. The electron-rich indole ring then attacks the iminium ion in an intramolecular electrophilic aromatic substitution to form a spiroindolenine intermediate. This intermediate then rearranges to form the final tetrahydro-β-carboline product.[9][10] The rate-determining step is typically the C-C bond formation, which is favored by electron-donating groups on the indole nucleus.

Pictet_Spengler_Mechanism reactants Tryptamine Derivative + Aldehyde/Ketone schiff_base Schiff Base reactants->schiff_base Condensation iminium_ion Iminium Ion (Protonated) schiff_base->iminium_ion Protonation spiroindolenine Spiroindolenine Intermediate iminium_ion->spiroindolenine Intramolecular Electrophilic Aromatic Substitution rearrangement Rearrangement spiroindolenine->rearrangement product Tetrahydro-β-carboline rearrangement->product

Caption: The key steps in the mechanism of the Pictet-Spengler reaction.

Practical Considerations: Safety, Sustainability, and Cost

When selecting an alternative to this compound, practical considerations are paramount.

  • Safety and Sustainability: Chlorinated organic compounds can be persistent environmental pollutants and may have toxicological concerns.[11] Alternatives that are non-halogenated, such as 2-methoxyaniline or 2-methoxy-5-methylaniline, may offer a more sustainable and safer profile, particularly in large-scale synthesis. The use of bio-based or renewable starting materials is also a growing area of interest in green chemistry.[12]

  • Cost and Availability: The cost and commercial availability of a reagent are critical factors in its selection. 5-Chloro-2-methoxyaniline and its common alternatives are generally available from major chemical suppliers.[13][14][15] However, prices can fluctuate based on market demand and the complexity of the synthesis.

Conclusion and Future Outlook

This compound is a versatile and valuable reagent in organic synthesis. However, the pursuit of improved reaction efficiency, safety, and sustainability has led to the exploration of a range of alternative substituted anilines. The choice of an alternative will depend on the specific requirements of the synthetic transformation. For instance, in Buchwald-Hartwig amination, a more nucleophilic, non-chlorinated aniline may be advantageous if the aryl halide is sufficiently reactive. In azo dye synthesis, the choice of substituent is a key determinant of the final color.

The future of this field will likely focus on the development of novel, non-halogenated aniline derivatives with tailored electronic and steric properties. The increasing emphasis on green and sustainable chemistry will also drive the development of synthetic routes that avoid hazardous reagents and solvents. As our understanding of reaction mechanisms deepens, so too will our ability to design and select the optimal reagents for any given synthetic challenge.

References

  • Jacobsen, E. N., & Wenzel, A. G. (2010). N-Fluorenyl Tryptamines as a Useful Platform for Catalytic Enantioselective Pictet–Spengler Reactions. NSF Public Access Repository.
  • Lipshutz, B. H., Ghorai, S., & Moser, R. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3566–3571.
  • Movassaghi, M., & Schmidt, M. A. (2007). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. PubMed Central.
  • The mechanism of the Pictet–Spengler reaction. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • The Pictet-Spengler Reaction. (n.d.). In Science of Synthesis. Thieme.
  • A comparative analysis of quinoline synthesis methods (Skraup, Doebner-von Miller, etc.). (2025). Benchchem.
  • Pictet-Spengler Reaction. (2021, March 23). J&K Scientific LLC.
  • Jacobsen, E. N., & Taylor, M. S. (2007). Enantioselective Pictet−Spengler-Type Cyclizations of Hydroxylactams: H-Bond Donor Catalysis by Anion Binding. Journal of the American Chemical Society, 129(37), 11332–11333.
  • Biogenic colourants in the textile industry – a promising and sustainable alternative to synthetic dyes. (2026, January 7). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. (2025). Benchchem.
  • Eco-friendly Dyes And Chemicals: The Future Of Colorants. (2023, August 10). LGC Standards.
  • Pictet–Spengler reaction. (2023, December 26). In Wikipedia. [Link]

  • Green Synthesis of Quinoline and Its Derivatives. (2023). International Journal of Pharmaceutical Sciences Review and Research, 81(2), 123-128.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Synthesis, characterization, antihelmintic and insilico evaluation of 2,3 di substituted quinoline derivatives. (2021). Der Pharma Chemica, 13(3), 1-7.
  • Otutu, J. O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline.
  • Ghorai, M. K., Tiwari, D. P., & Kumar, A. (2017).
  • Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2019). Chemical Reviews, 119(24), 12065-12123.
  • Synthesis of Substituted Quinolines by Electrophilic Cyclization of N -(2-Alkynyl)anilines. (2025, August 10). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. [Link]

  • Otutu, J. O. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2), 787-794.
  • A Comparative Guide to the Synthesis of Aniline Derivatives: Performance, Protocols, and P
  • Al-Jibouri, M. N. A., & Al-Amery, K. H. A. (2023). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. Impactfactor, 13(1), 395-407.
  • Dyeing for a Change: Combatting Dye Pollution. (n.d.). LGC Standards.
  • What Are Safer, Non-Toxic Alternatives to Conventional Textile Dyes? (2025, December 3). Learn.
  • Eco-Friendly Textile Chemicals and Dyes for Sustainable Fashion. (2025, September 30).
  • 5-Chloro-2-methoxyaniline. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. (2025, August 7). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Help with synthesizing 2-chloro-5-methoxyaniline
  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Classifications, properties, recent synthesis and applications of azo dyes. (2020, January 31). PubMed Central.
  • A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde. (2025). Benchchem.
  • 2-Methoxy-5-methylaniline. (n.d.). ESSLAB.
  • Buy 2-methoxy-5-methylaniline from Conier Chem&Pharma Limited. (n.d.). ECHEMI.
  • 2-Methoxy-5-methylaniline, 99% | 103284-100G. (n.d.).

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A Senior Application Scientist's Guide to the Performance Evaluation of Dyes Derived from 5-Chloro-2-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Precursor Chemistry in High-Performance Dyes

In the vast field of synthetic colorants, azo dyes represent the largest and most versatile class, forming the backbone of applications ranging from textile dyeing to advanced bio-imaging.[1] The performance of these dyes—their color, intensity, stability, and fastness—is intrinsically linked to the molecular architecture of their precursors. One such critical precursor is 5-Chloro-2-methoxyaniline, a substituted aniline whose hydrochloride salt offers enhanced solubility for the foundational diazotization reaction.[2]

The unique substitution pattern of this molecule, featuring an electron-withdrawing chlorine atom and an electron-donating, sterically influential methoxy group, imparts distinct electronic and photophysical properties to the resulting dyes. Understanding and quantifying these properties is paramount for researchers and developers aiming to synthesize novel colorants with tailored performance characteristics.

This guide provides an in-depth, objective comparison of the performance of dyes derived from 5-Chloro-2-methoxyaniline hydrochloride against common alternatives. As a self-validating system, this document explains the causality behind experimental choices, provides detailed protocols for rigorous performance evaluation, and grounds its claims in authoritative sources. We will explore not just how to measure performance, but why the specific molecular features of this precursor lead to certain outcomes.

The Foundation: Synthesis and Characterization

The journey to a high-performance dye begins with its synthesis. Azo dyes are typically formed via a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component.[3]

Logical Workflow: Azo Dye Synthesis

The general workflow for synthesizing an azo dye using this compound is illustrated below.

AzoDyeSynthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A 5-Chloro-2-methoxyaniline Hydrochloride B NaNO₂ + HCl (aq) 0-5 °C C Diazonium Salt Intermediate [Ar-N₂]⁺Cl⁻ B->C Forms D Coupling Component (e.g., 2-Naphthol) C->D Couples with E Final Azo Dye

Caption: General workflow for Azo Dye synthesis.

Experimental Protocol: Synthesis of a Representative Azo Dye

This protocol outlines a procedure for synthesizing an azo dye from this compound and 2-naphthol.

Materials:

  • This compound

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Ice, Deionized Water, Ethanol

Procedure: Diazotization

  • In a 250 mL beaker, dissolve 5.0 mmol of this compound in a mixture of 5 mL of concentrated HCl and 20 mL of deionized water. Stir until a clear solution is obtained.

  • Cool the beaker in an ice-water bath to maintain the temperature between 0 and 5 °C. Continuous stirring is crucial.

  • In a separate beaker, prepare a solution of 5.5 mmol of sodium nitrite in 10 mL of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cooled amine solution over 10-15 minutes. The temperature must be kept below 5 °C to prevent the decomposition of the unstable diazonium salt.

  • Stir the resulting diazonium salt solution for an additional 20 minutes in the ice bath. The completion of the reaction can be verified using starch-iodide paper (a blue-black color indicates excess nitrous acid).

Procedure: Azo Coupling

  • In a separate 400 mL beaker, dissolve 5.0 mmol of 2-naphthol in 30 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution in an ice bath to below 5 °C.

  • Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring. A brightly colored precipitate should form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

  • Isolate the crude dye by vacuum filtration, washing the solid with several portions of cold deionized water until the filtrate is neutral.

  • Purify the dye by recrystallization from an appropriate solvent, such as ethanol or an ethanol-water mixture.

Characterization: The structure of the synthesized dye should be confirmed using standard analytical techniques.[4][5]

  • ¹H and ¹³C NMR Spectroscopy: To confirm the covalent structure and purity. The spectra for the parent aniline are well-documented.[6][7]

  • FTIR Spectroscopy: To identify key functional groups, such as the azo (-N=N-) bond, O-H (if using a phenol), and aromatic C-H stretches.[8]

  • Mass Spectrometry: To confirm the molecular weight of the final product.[5]

Comparative Performance Evaluation

The true measure of a dye's utility lies in its performance. Here, we detail the key metrics for evaluation and discuss how the structural features of 5-Chloro-2-methoxyaniline influence these properties compared to other substituted anilines.

Spectroscopic Properties: The Essence of Color

The color of a dye is determined by its absorption of light in the visible spectrum. Key parameters include the wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε), which quantifies the intensity of light absorption.[9]

Causality & Comparative Insights: The electronic properties of substituents on the aniline ring directly influence the energy of the π→π* electronic transitions in the azo dye.

  • The -OCH₃ group is an electron-donating group (EDG) that increases the energy of the highest occupied molecular orbital (HOMO).

  • The -Cl group is an electron-withdrawing group (EWG) that lowers the energy of the lowest unoccupied molecular orbital (LUMO). This combined effect typically narrows the HOMO-LUMO gap, leading to a bathochromic shift (a shift to longer wavelengths, i.e., deeper color) compared to dyes from unsubstituted aniline. For instance, dyes derived from 2-methoxy-5-nitroaniline show absorption maxima ranging from 467 to 620 nm depending on the coupling component.[9] The molar absorptivity (ε), a measure of the dye's tinctorial strength, is also influenced by these substituents, with values often exceeding 20,000 M⁻¹cm⁻¹.[10]

Experimental Protocol: UV-Visible Spectroscopy

  • Prepare a series of dilute solutions of the purified dye in a suitable solvent (e.g., ethanol, DMSO) of known concentrations (e.g., 1x10⁻⁴ to 1x10⁻⁵ M).

  • Record the absorbance spectrum of each solution from 300 to 800 nm using a UV-Vis spectrophotometer.

  • Identify the λmax from the spectrum.

  • Calculate the molar extinction coefficient (ε) at λmax using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette.

Photostability: Resistance to Fading

Photostability measures a dye's resistance to degradation upon exposure to light, a critical parameter for applications requiring long-term color fidelity.[11]

Causality & Comparative Insights: The stability of the azo bond can be influenced by the electronic environment. While there is no simple rule, dyes with robust, conjugated systems can sometimes dissipate energy more effectively, leading to higher photostability. The presence of substituents like chlorine can, in some cases, provide pathways for photodegradation, but the overall molecular structure is the determining factor.

Experimental Protocol: Photostability Assessment

  • Prepare a solution of the dye in a quartz cuvette at a concentration that gives an initial absorbance of ~1.0 at its λmax.

  • Expose the solution to a light source with a broad emission spectrum (e.g., a Xenon arc lamp) for a set period.

  • Record the UV-Vis spectrum of the solution at regular intervals.

  • Plot the change in absorbance at λmax versus time. The rate of fading can be quantified by calculating the rate constant (k) of degradation.[11]

Fluorescence Quantum Yield: The Efficiency of Light Emission

For applications in fluorescence microscopy or as biological probes, the fluorescence quantum yield (ΦF) is a crucial metric. It represents the efficiency of converting absorbed light into emitted light.

Causality & Comparative Insights: Azo compounds are traditionally known for being poor fluorophores due to efficient non-radiative decay pathways. However, modern dye design has produced fluorescent azo dyes. The rigidifying effect of certain molecular structures and the electronic nature of substituents can influence fluorescence. The specific impact of the 5-chloro and 2-methoxy groups would need to be determined empirically, as it depends heavily on the overall structure of the dye molecule.

Experimental Protocol: Relative Quantum Yield Determination

  • Select a well-characterized fluorescent standard with an emission range similar to the dye being tested (e.g., Rhodamine 6G, Quinine Sulfate).

  • Prepare a series of solutions of both the sample dye and the standard in the same solvent, with absorbances kept below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength.

  • Record the fluorescence emission spectrum for each solution, integrating the area under the emission curve.

  • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Fastness Properties: Performance in Application

For textile applications, fastness refers to the resistance of the color to fading or running under various conditions such as washing, rubbing, and light exposure.[9] These are typically graded against standardized scales.

Causality & Comparative Insights: Fastness is a complex property that depends on the dye's structure, its affinity for the fiber, and the strength of the dye-fiber interaction. The methoxy group may slightly increase the hydrophobicity of the dye molecule, potentially improving its affinity for synthetic fibers like polyester. Good lightfastness is often associated with the overall stability of the chromophore. Dyes from 2-methoxy-5-nitroaniline have shown good light fastness on polyester fabrics.[9]

Experimental Protocol: Light and Wash Fastness (Conceptual)

  • Light Fastness: Dyed fabric samples are exposed to a calibrated artificial light source that mimics natural sunlight. The degree of fading is assessed by comparing the exposed sample to an unexposed sample against the Blue Wool Scale (grades 1-8, where 8 is excellent).

  • Wash Fastness: A dyed fabric sample is agitated in a soap or detergent solution under specified conditions of time and temperature. The change in color of the sample and the degree of staining on an adjacent undyed fabric are evaluated using the Grey Scale (grades 1-5, where 5 is excellent).

Data Summary and Comparative Analysis

Performance MetricDye from 5-Chloro-2-methoxyaniline (Expected)Dye from 2-Methoxy-5-nitroaniline[9]Dye from 4-Ethoxyaniline[2]
λmax (nm) Varies with coupler; likely in the 450-600 nm range.467 - 620~482 (with 2-Naphthol)
Molar Absorptivity (ε) High; expected > 20,000 M⁻¹cm⁻¹High; up to 80,000 M⁻¹cm⁻¹High
Color Shade Yellow to Red/VioletVaries with couplerRed
Photostability Moderate to GoodGoodGood
Light Fastness Moderate to Good (Grade 4-6)Good (Grade 5-6 on Polyester)Good
Wash Fastness Good to Excellent (Grade 4-5)Good to ExcellentGood

Discussion of Structure-Performance Relationship:

The data and chemical principles suggest that 5-Chloro-2-methoxyaniline is a versatile precursor for producing dyes in the yellow-to-red portion of the spectrum with high tinctorial strength. The combination of the methoxy (EDG) and chloro (EWG) groups provides a "push-pull" electronic effect that is beneficial for achieving deep shades and good overall stability. Compared to a simple alkoxy-substituted aniline like 4-ethoxyaniline, the addition of the chloro group is expected to further modulate the electronic properties, potentially leading to subtle shifts in color and stability. When compared to a strongly substituted precursor like 2-methoxy-5-nitroaniline, the dyes from 5-Chloro-2-methoxyaniline are likely to be slightly less bathochromic (less deep in color) due to the weaker electron-withdrawing ability of chlorine compared to a nitro group.

Conclusion

The performance of a synthetic dye is not an accidental property but a direct consequence of the chemical logic embedded in its precursors. This compound offers a unique combination of electronic and steric features that make it a valuable intermediate for creating a range of high-performance azo dyes. Its derivatives are expected to exhibit strong light absorption, deep shades, and good fastness properties.

This guide provides the necessary framework—from synthesis to rigorous evaluation—for any researcher or developer to systematically characterize dyes derived from this precursor. By understanding the causal links between molecular structure and performance metrics, and by employing the validated protocols described herein, the scientific community can continue to innovate and develop the next generation of colorants for a multitude of advanced applications.

References

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  • Otutu, J.O. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2), 787-794. Available at: [Link]

  • El-Daly, S. A., & Al-Ghamdi, A. A. (2013). Photostability of low cost dye-sensitized solar cells based on natural and synthetic dyes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 202-207. Available at: [Link]

  • Sakuratani, Y., et al. (2008). Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: correlation between toxicity and chemical structure. Journal of Toxicology and Environmental Health, Part A, 72(1-2), 113-125. Available at: [Link]

  • ResearchGate. (n.d.). Photophysical properties of the dyes. ResearchGate. Available at: [Link]

  • BenchChem. (2025). Comparing synthesis efficiency of different substituted anilines. BenchChem.
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  • PubChem. (n.d.). 5-Chloro-2-methoxyaniline. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). A comparison between aniline dye absorbance maxima in different solvents.
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  • ResearchGate. (n.d.). Synthesis, characterization, spectroscopic properties and computational studies of some new azo dyes derived from 5-chloro-8-hydroxy quinoline.
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  • El-Apasery, M. A., et al. (2012). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Molecules, 17(10), 12133-12142. Available at: [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. IJIRSET. Available at: [Link]

  • ResearchGate. (2023). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes.
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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 5-Chloro-2-nitroaniline: Applications in Dye Synthesis and Organic Chemistry. NINGBO INNO PHARMCHEM. Available at: [Link]

Sources

A Comparative Guide to Novel Bioactive Compounds Synthesized from 5-Chloro-2-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is perpetual. 5-Chloro-2-methoxyaniline hydrochloride has emerged as a versatile and economically viable starting material for the synthesis of a diverse array of heterocyclic compounds with promising biological activities. This guide provides an in-depth, objective comparison of three distinct classes of novel compounds synthesized from this precursor, benchmarking their performance against established alternatives in the fields of oncology, inflammatory diseases, and bacteriology. The experimental data and synthetic methodologies presented herein are intended to empower researchers to make informed decisions in their drug discovery and development endeavors.

Table of Contents

  • Introduction: The Strategic Utility of this compound

  • Comparative Analysis I: Novel Urea Derivatives as Checkpoint Kinase 1 (Chk1) Inhibitors for Cancer Therapy

    • The Rationale: Targeting the DNA Damage Response

    • Synthesis and Characterization of Novel Urea Derivatives

    • Performance Benchmark: Comparison with Prexasertib

    • Experimental Protocol: Synthesis of a Representative Urea Derivative

    • Mechanism of Action: How Urea Derivatives Inhibit Chk1

  • Comparative Analysis II: Novel N-Heterocyclic Ketone Analogs for the Treatment of Ulcerative Colitis

    • The Rationale: Modulating the Inflammatory Cascade

    • Synthesis and Characterization of N-Heterocyclic Ketone Analogs

    • Performance Benchmark: Comparison with Mesalamine

    • Experimental Protocol: Synthesis of a Representative N-Heterocyclic Ketone Analog

    • Mechanism of Action: Targeting Inflammatory Signaling Pathways

  • Comparative Analysis III: Novel Pyrano[3,2-c]quinolin-2-ones as Antibacterial Agents

    • The Rationale: Combating Bacterial Resistance

    • Synthesis and Characterization of Pyrano[3,2-c]quinolin-2-ones

    • Performance Benchmark: Comparison with Ciprofloxacin

    • Experimental Protocol: Synthesis of a Representative Pyrano[3,2-c]quinolin-2-one

    • Mechanism of Action: A Potential Dual Threat to Bacteria

  • References

Introduction: The Strategic Utility of this compound

This compound (CAS: 4274-03-7) is a readily available and cost-effective chemical intermediate.[1][2] Its substituted aniline structure, featuring a chloro group and a methoxy group, provides a unique electronic and steric profile that makes it an attractive starting point for the synthesis of complex heterocyclic systems. The presence of the amine functionality allows for a wide range of chemical transformations, including amide bond formation, urea synthesis, and participation in various cyclization reactions. The chloro and methoxy substituents can influence the reactivity of the aromatic ring and provide additional points for functionalization or interaction with biological targets. This guide will explore the synthesis and characterization of three classes of bioactive molecules derived from this versatile precursor, providing a comparative analysis of their potential therapeutic applications.

Comparative Analysis I: Novel Urea Derivatives as Checkpoint Kinase 1 (Chk1) Inhibitors for Cancer Therapy

The Rationale: Targeting the DNA Damage Response

Checkpoint Kinase 1 (Chk1) is a critical component of the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle arrest to allow for DNA repair.[3] Many cancer cells have defects in their G1 checkpoint and are therefore highly reliant on the S and G2 checkpoints, which are regulated by Chk1, for their survival.[4] Inhibition of Chk1 can abrogate these checkpoints, leading to mitotic catastrophe and selective killing of cancer cells, particularly in combination with DNA-damaging chemotherapies.[3][4] This has made Chk1 an attractive target for cancer therapy, with several inhibitors advancing into clinical trials.[5][6]

Synthesis and Characterization of Novel Urea Derivatives

A promising class of Chk1 inhibitors, 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas, has been synthesized utilizing 5-chloro-2-methoxyaniline as a key building block. The synthesis typically involves the reaction of the aniline with a suitable isocyanate or a multi-step procedure involving the formation of a carbamate intermediate followed by reaction with an amine.

General Synthetic Workflow:

G A 5-Chloro-2-methoxyaniline C Intermediate A->C Reaction B Isocyanate or Phosgene Derivative B->C E Novel Urea Derivative (Chk1 Inhibitor) C->E D Aminopyrazine Derivative D->E

Caption: General synthetic workflow for novel urea-based Chk1 inhibitors.

Performance Benchmark: Comparison with Prexasertib

Prexasertib (LY2606368) is a potent and selective Chk1 inhibitor that has been evaluated in numerous clinical trials. While direct head-to-head comparative studies with the novel urea derivatives derived from 5-chloro-2-methoxyaniline are not yet published, we can establish a benchmark for potency based on reported IC50 values.

CompoundTargetIC50 (nM)Cell Line(s)Reference
Novel Urea Derivative (Representative) Chk13 - 10Not specified in abstract[7]
Prexasertib (LY2606368) Chk1<1Multiple cancer cell lines[8]
V158411 (A novel Chk1 inhibitor) Chk14.4Enzyme assay[9]
AZD7762 (Chk1/Chk2 inhibitor) Chk15Enzyme assay[10]

Analysis: The novel urea derivatives exhibit potent Chk1 inhibition with IC50 values in the low nanomolar range. While Prexasertib appears to be slightly more potent in cell-based assays, the novel compounds are well within the range of other clinically investigated Chk1 inhibitors. The key advantage of these novel compounds may lie in their synthetic accessibility from an inexpensive starting material and the potential for further optimization of their pharmacokinetic and pharmacodynamic properties.

Experimental Protocol: Synthesis of a Representative Urea Derivative

The following is a representative, generalized protocol for the synthesis of a 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea derivative, based on common urea synthesis methodologies.[11][12]

  • Step 1: Formation of the Isocyanate. To a solution of 5-chloro-2-methoxyaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene) at 0 °C, add triphosgene (0.35 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Step 2: Urea Formation. In a separate flask, dissolve the desired aminopyrazine derivative (1.0 eq) in the same solvent. To this solution, add the freshly prepared isocyanate solution from Step 1 dropwise at room temperature. Stir the reaction mixture for 12-18 hours.

  • Step 3: Work-up and Purification. Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired urea derivative.

Mechanism of Action: How Urea Derivatives Inhibit Chk1

Urea-based inhibitors of Chk1 typically act as ATP-competitive inhibitors.[4] The urea moiety is a key pharmacophore that forms hydrogen bonds with the hinge region of the kinase domain, mimicking the interactions of the adenine portion of ATP. The substituted phenyl ring, derived from 5-chloro-2-methoxyaniline, and the pyrazine ring occupy the hydrophobic pockets adjacent to the ATP-binding site, contributing to the potency and selectivity of the inhibitor.

G cluster_0 Chk1 Kinase Domain ATP Binding Site ATP Binding Site Hinge Region Hinge Region Hydrophobic Pocket 1 Hydrophobic Pocket 1 Hydrophobic Pocket 2 Hydrophobic Pocket 2 Novel Urea Derivative Novel Urea Derivative Urea Moiety Urea Moiety Novel Urea Derivative->Urea Moiety Substituted Phenyl Ring Substituted Phenyl Ring Novel Urea Derivative->Substituted Phenyl Ring Pyrazine Ring Pyrazine Ring Novel Urea Derivative->Pyrazine Ring Urea Moiety->Hinge Region H-bonds Substituted Phenyl Ring->Hydrophobic Pocket 1 Hydrophobic Interactions Pyrazine Ring->Hydrophobic Pocket 2 Hydrophobic Interactions G A 5-Chloro-2-methoxyaniline Derivative D Novel N-Heterocyclic Ketone Analog A->D B Heterocyclic Carboxylic Acid Derivative B->D C Coupling Agent C->D Amide Coupling

Caption: General synthetic workflow for novel N-heterocyclic ketone analogs.

Performance Benchmark: Comparison with Mesalamine

Mesalamine (5-aminosalicylic acid) is a first-line treatment for mild to moderate UC. [13][14]A direct quantitative comparison of the anti-inflammatory activity of the novel N-heterocyclic ketone analogs with mesalamine in the same preclinical model is not yet available in the literature. However, we can compare their reported effects in relevant in vitro and in vivo models.

Compound/DrugModelKey FindingsReference
Novel N-Heterocyclic Ketone Analog (Compound 11a) LPS-stimulated RAW264.7 cells; DSS-induced colitis in miceInhibited the release of pro-inflammatory cytokines; significantly alleviated colitis symptoms.[1][15]
Mesalamine TNBS-induced colitis in ratsSignificantly attenuated colon lipid peroxidation, myeloperoxidase activity, and IL-1β levels.[16]

Analysis: Both the novel N-heterocyclic ketone analogs and mesalamine demonstrate significant anti-inflammatory effects in preclinical models of colitis. The novel compounds appear to act by inhibiting the ASK1/p38 MAPKs/NF-κB signaling pathway, a key inflammatory cascade. [1]While a direct comparison is needed, the novel compounds represent a promising new chemical class for the treatment of UC, potentially offering a different mechanism of action compared to mesalamine.

Experimental Protocol: Synthesis of a Representative N-Heterocyclic Ketone Analog

The following is a generalized protocol for the synthesis of an N-(5-chloro-2,4-dimethoxyphenyl)-N-heterocyclic ketone analog based on standard amide coupling procedures.

  • Step 1: Activation of the Carboxylic Acid. To a solution of the heterocyclic carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Step 2: Amide Coupling. Add the 5-chloro-2,4-dimethoxyaniline derivative (1.0 eq) to the activated carboxylic acid solution. Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Step 3: Work-up and Purification. After the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography to yield the desired N-heterocyclic ketone analog.

Mechanism of Action: Targeting Inflammatory Signaling Pathways

The novel N-heterocyclic ketone analogs have been shown to inhibit the release of pro-inflammatory cytokines by blocking the activation of the ASK1/p38 MAPKs/NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated macrophages. [1][17]This pathway is a central regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of key inflammatory mediators such as TNF-α and IL-6. [17]

G LPS LPS TLR4 TLR4 LPS->TLR4 ASK1 ASK1 TLR4->ASK1 p38 p38 MAPK ASK1->p38 NFkB NF-κB p38->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines NovelKetone Novel N-Heterocyclic Ketone Analog NovelKetone->ASK1 Inhibits G A 4-Chloro-3-formyl-2-quinolone D Novel Pyrano[3,2-c]quinolin-2-one A->D B Substituted Phenylacetic Acid B->D C Base C->D Perkin-type Condensation

Caption: General synthetic workflow for novel pyrano[3,2-c]quinolin-2-ones.

Performance Benchmark: Comparison with Ciprofloxacin

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that is widely used to treat a variety of bacterial infections. W[7]hile a direct comparison of the antibacterial activity of the specific 5-chloro-3-phenylpyrano[3,2-c]quinolin-2-ones against a panel of bacteria alongside ciprofloxacin is not available in the cited literature, we can compare their reported activity with the known activity of ciprofloxacin against common pathogens.

Compound/DrugBacterial StrainMIC (µg/mL)Reference
Novel Pyranoquinolinone Derivatives S. aureus, E. coliModerate to excellent activity reported (specific values not provided in abstract)
Ciprofloxacin S. aureus0.12 - 2
Ciprofloxacin E. coli0.004 - 0.12
Other Quinolone-2-one Derivatives MRSA0.75

Analysis: The novel pyranoquinolinones are reported to have promising antibacterial activity. O[18]ther related quinoline-2-one derivatives have demonstrated potent activity against MRSA, with MIC values comparable to or better than some established antibiotics. A[19] direct comparison with ciprofloxacin is necessary to fully assess their potential, but the initial reports suggest that this class of compounds warrants further investigation as a new source of antibacterial agents.

Experimental Protocol: Synthesis of a Representative Pyrano[3,2-c]quinolin-2-one

The following is a generalized protocol for the synthesis of a 5-chloro-3-phenylpyrano[3,2-c]quinolin-2-one based on the described Perkin-type condensation.

[6][20]1. Step 1: Preparation of the Sodium Salt of Phenylacetic Acid. To a solution of the desired substituted phenylacetic acid (1.0 eq) in a suitable solvent like acetic anhydride, add sodium acetate (1.1 eq). Heat the mixture to reflux for 1-2 hours to form the sodium salt in situ. 2. Step 2: Condensation Reaction. To the refluxing solution from Step 1, add the 4-chloro-3-formyl-2-quinolone derivative (1.0 eq). Continue to reflux the reaction mixture for 4-6 hours, monitoring by TLC. 3. Step 3: Work-up and Purification. After the reaction is complete, cool the mixture and pour it into ice water. Collect the resulting precipitate by filtration and wash thoroughly with water. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure pyrano[3,2-c]quinolin-2-one.

Mechanism of Action: A Potential Dual Threat to Bacteria

The precise antibacterial mechanism of pyrano[3,2-c]quinolin-2-ones has not been fully elucidated. However, based on their structural similarity to other quinolone antibiotics, it is plausible that they target bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair in bacteria. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks and ultimately cell death. The fused pyran ring may confer additional interactions with the enzyme-DNA complex, potentially leading to enhanced activity or a modified resistance profile compared to traditional quinolones.

G cluster_0 Bacterial Cell DNA Replication DNA Replication DNA Gyrase DNA Gyrase DNA Replication->DNA Gyrase Topoisomerase IV Topoisomerase IV DNA Replication->Topoisomerase IV DNA Damage DNA Damage DNA Gyrase->DNA Damage Topoisomerase IV->DNA Damage Cell Death Cell Death DNA Damage->Cell Death NovelPyrano Novel Pyrano[3,2-c]quinolin-2-one NovelPyrano->DNA Gyrase Inhibits NovelPyrano->Topoisomerase IV Inhibits

Caption: Postulated mechanism of action for novel pyrano[3,2-c]quinolin-2-ones.

Conclusion and Future Perspectives

This compound has proven to be a valuable and versatile starting material for the synthesis of diverse heterocyclic compounds with significant biological potential. The three classes of compounds highlighted in this guide—Chk1 inhibitors, anti-inflammatory agents, and antibacterial agents—demonstrate the broad applicability of this precursor in addressing critical unmet medical needs.

While the novel compounds show promise in preclinical studies, further research is required to fully establish their therapeutic potential. Direct head-to-head comparative studies with current standards of care are essential to accurately gauge their relative efficacy and safety. Furthermore, optimization of the lead compounds to improve their pharmacokinetic properties and target selectivity will be crucial for their advancement into clinical development.

The synthetic accessibility and potential for diversification offered by this compound will undoubtedly continue to inspire the discovery of new and innovative therapeutic agents. Researchers are encouraged to explore the vast chemical space accessible from this starting material to uncover the next generation of medicines.

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  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. PMC.
  • A high-yielding, expeditious, and multicomponent synthesis of urea and carbamate derivatives by using triphenylphosphine/trichloroisocyanuric acid system. SciSpace.
  • Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages. PMC.
  • (PDF) A high-yielding, expeditious, and multicomponent synthesis of urea and carbamate derivatives by using triphenylphosphine/trichloroisocyanuric acid system.
  • Synthesis, Molecular Docking, Molecular Dynamics Studies, and In Vitro Biological Evaluation of New Biofunctional Ketoprofen Derivatives with Different N-Containing Heterocycles. MDPI.
  • How to synthesize urea derivatives using triphosgene?

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A Senior Application Scientist's Guide to QSAR Modeling of 5-Chloro-2-methoxyaniline Derivatives: A Comparative Framework

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the ability to predict the biological activity and potential toxicity of novel chemical entities is paramount. Quantitative Structure-Activity Relationship (QSAR) modeling offers a powerful computational alternative to costly and time-consuming experimental screening. This guide provides an in-depth, scientifically grounded framework for developing and comparing QSAR models, specifically focusing on the class of 5-Chloro-2-methoxyaniline hydrochloride derivatives. While direct, published QSAR studies on this exact compound series are sparse, the principles and comparative methodologies outlined here are derived from extensive research on structurally similar substituted anilines and serve as a robust blueprint for your own investigations.

Aniline derivatives are crucial building blocks in medicinal chemistry, but they are not without challenges, often presenting concerns related to metabolic instability and toxicity.[1] Therefore, predictive modeling for this class of compounds is not just an academic exercise but a critical step in designing safer, more effective therapeutic agents.

Part 1: The Foundational QSAR Workflow: A Self-Validating System

A successful QSAR model is built on a foundation of meticulous data handling and rigorous statistical validation. The general workflow involves curating a dataset, calculating molecular descriptors, building a predictive model, and validating its performance.[2] Each step is a checkpoint for scientific integrity.

Step 1: Data Curation and Endpoint Definition

The quality of your QSAR model is fundamentally limited by the quality of your input data. The first and most critical step is to assemble a dataset of 5-Chloro-2-methoxyaniline derivatives with consistently measured biological activity data (the "endpoint").

  • Causality: The choice of a well-defined endpoint is crucial. For regulatory purposes, the endpoint must be transparently defined according to the Organisation for Economic Co-operation and Development (OECD) principles.[3][4][5] For instance, you might model endpoints like IC50 (half-maximal inhibitory concentration) against a specific enzyme, LC50 (lethal concentration, 50%) for toxicity, or logP for lipophilicity.[6][7] For this guide, let's assume we are modeling aquatic toxicity (e.g., -lgLC50 to fish), a common concern for aniline derivatives.[8]

Protocol: Data Set Preparation

  • Gather Data: Collect biological activity data for a series of 5-Chloro-2-methoxyaniline derivatives from in-house experiments or public databases (e.g., ChEMBL, PubChem). Ensure data consistency (same assay, same conditions).

  • Structure Standardization: Draw and standardize all chemical structures. Convert them to a uniform format (e.g., SMILES).

  • Data Splitting: Divide the dataset into a training set (typically 70-80%) for model building and an external test set (20-30%) for validation. This partitioning is essential to assess the model's ability to predict the activity of new, unseen compounds.[9]

Step 2: Molecular Descriptor Calculation

QSAR models correlate chemical structure with biological activity using numerical representations called molecular descriptors.[10] These descriptors quantify various aspects of the molecule.

  • Expertise: The choice of descriptors is key. For substituted anilines, a combination of descriptors is often most effective. Studies have shown that hydrophobicity (logP) and electronic parameters (like the energy of the lowest unoccupied molecular orbital, ELUMO) are often critical for modeling the toxicity of anilines and phenols.[6][8] Other relevant descriptors might include topological, constitutional, and quantum chemical parameters.[4][7]

Protocol: Descriptor Calculation

  • Software Selection: Utilize software like PaDEL-Descriptor, RDKit, or DRAGON to calculate a wide range of descriptors (1D, 2D, 3D).[7]

  • Calculation: Input the standardized structures and compute descriptors. This will generate a large matrix of compounds vs. descriptors.

  • Data Pre-processing: Remove constant or highly correlated descriptors to reduce redundancy and model noise.

Step 3: Model Development: A Comparative Approach

No single algorithm is universally best for QSAR modeling. Therefore, comparing several methods is essential to identify the most robust model for your specific dataset. We will compare three common approaches: Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Random Forest (RF).

  • Trustworthiness: Comparing linear (MLR, PLS) and non-linear (RF) methods provides a more complete picture. Linear models offer high interpretability, while non-linear models can capture more complex structure-activity relationships.[11][12]

Protocol: Model Building

  • Feature Selection: Use a method like a Genetic Algorithm (GA) to select the most relevant subset of descriptors for your model.[7] This step is crucial to avoid overfitting and build a parsimonious model.

  • MLR Model: Construct a linear equation relating the selected descriptors to the biological activity.

  • PLS Model: Use PLS, a method well-suited for data with many, potentially correlated variables.

  • RF Model: Develop a Random Forest model, which is an ensemble of decision trees, to capture non-linear relationships.

Step 4: Rigorous Model Validation

Validation is the cornerstone of a trustworthy QSAR model. It must be evaluated for its goodness-of-fit, robustness, and predictivity.[5] This process adheres to the stringent OECD principles for regulatory acceptance.[3][13]

Protocol: Model Validation

  • Internal Validation:

    • Cross-Validation: Use leave-one-out cross-validation (LOO-CV) on the training set. A good model typically has a cross-validated correlation coefficient (Q²) greater than 0.5.[3]

    • Y-Scrambling: Randomly shuffle the biological activity data and rebuild the model multiple times. The resulting models should have very low R² and Q² values, confirming the real model is not due to chance correlation.

  • External Validation:

    • Use the previously separated test set to evaluate the model's predictive power on unseen data.[9] Calculate the predictive R² (R²_pred). A value > 0.6 is generally considered good.[14]

  • Applicability Domain (AD) Definition:

    • Define the chemical space in which the model's predictions are reliable.[5] This prevents extrapolation to compounds that are too different from the training set. The leverage approach is a common method for defining the AD.[13]

Part 2: Comparative Analysis of QSAR Modeling Techniques

The choice of modeling algorithm can significantly impact the performance and interpretability of your QSAR model. Below is a comparison of the methods discussed, with hypothetical performance data for modeling the toxicity of 5-Chloro-2-methoxyaniline derivatives.

Comparison of Modeling Algorithms
Algorithm Pros Cons Best For...
Multiple Linear Regression (MLR) Highly interpretable, simple to implement.[7]Assumes a linear relationship, sensitive to outliers and correlated descriptors.Simple datasets where the relationship between a few descriptors and activity is linear.
Partial Least Squares (PLS) Handles correlated descriptors well, robust.[12]Can be less interpretable than MLR.Datasets with more descriptors than compounds or with multicollinearity.
Random Forest (RF) Captures complex non-linear relationships, robust to outliers, less prone to overfitting.[11]"Black box" model, lacks a simple equation, can be computationally intensive.Complex datasets where the underlying structure-activity relationship is unknown or non-linear.
3D-QSAR (CoMFA/CoMSIA) Provides intuitive 3D contour maps for structure modification.[14]Requires molecular alignment (can be subjective), computationally demanding.Lead optimization, when understanding the 3D steric and electrostatic requirements for activity is crucial.
Hypothetical Performance Data

This table illustrates how you would present the results of your comparative modeling efforts. The goal is to find the model with the best balance of internal robustness (high Q²) and external predictive power (high R²_pred).

Model Descriptors R² (Training) Q² (LOO-CV) R²_pred (External Test)
MLR logP, ELUMO, Molar Refractivity0.750.680.71
PLS 5 Latent Variables0.820.760.79
RF 500 Trees0.910.800.84
CoMSIA Steric, Electrostatic, H-bond fields0.880.790.81

In this hypothetical scenario, the Random Forest model demonstrates the strongest predictive performance on the external test set, suggesting it has best captured the complex relationship between the chemical structures and their toxicity.

Part 3: Visualization & Formatting

Visual aids are indispensable for understanding complex workflows and relationships.

QSAR Modeling and Validation Workflow

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development & Comparison cluster_validation Rigorous Validation (OECD Principles) Data 1. Curate Dataset (Activity Endpoint) Split 2. Split Data (Training/Test Sets) Data->Split Desc 3. Calculate & Select Molecular Descriptors Split->Desc MLR 4a. Build MLR Model Desc->MLR PLS 4b. Build PLS Model Desc->PLS RF 4c. Build RF Model Desc->RF Internal 5. Internal Validation (Cross-Validation, Q²) MLR->Internal PLS->Internal RF->Internal External 6. External Validation (Test Set, R²_pred) Internal->External AD 7. Define Applicability Domain (AD) External->AD Final 8. Select Best Predictive Model AD->Final

Caption: A comprehensive workflow for developing and validating QSAR models.

Descriptor Categories for Aniline Derivatives

Descriptors Root Molecular Descriptors D1 1D Molecular Weight Atom Counts Root->D1 Composition D2 2D Topological Indices Connectivity logP Root->D2 Structure D3 3D Molecular Volume Surface Area Quantum Chemical (HOMO/LUMO) Root->D3 Geometry & Electronics

Caption: Key categories of molecular descriptors used in QSAR modeling.

Conclusion

This guide provides a robust and scientifically defensible framework for the QSAR modeling of this compound derivatives. By embracing a comparative approach, rigorously adhering to the OECD validation principles[15], and meticulously documenting each step, researchers can develop predictive models that are not only statistically sound but also reliable for guiding drug design and toxicological assessment. The principles of data quality, multi-algorithm comparison, and stringent validation are universal and will empower you to build high-quality, predictive QSAR models for any class of compounds you investigate.

References

  • QSAR study for the toxicity of anilines and phenols to aquatic organisms. Available at: [Link]

  • Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). PubMed. Available at: [Link]

  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. Available at: [Link]

  • QSAR Analyzes for the Predictive Toxicity of Substituted Phenols and Anilines to Fish (carp). Scientific.net. Available at: [Link]

  • 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation. MDPI. Available at: [Link]

  • An automated framework for QSAR model building. National Institutes of Health (NIH). Available at: [Link]

  • Validation of QSAR models for legislative purposes. National Institutes of Health (NIH). Available at: [Link]

  • Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. MDPI. Available at: [Link]

  • General Steps of Developing QSAR Models. ResearchGate. Available at: [Link]

  • The OECD principle guidelines for developing and validating QSAR model. ResearchGate. Available at: [Link]

  • Validation of QSAR Models. Basicmedical Key. Available at: [Link]

  • QSAR-Co: An Open Source Software for Developing Robust Multitasking or Multitarget Classification-Based QSAR Models. ACS Publications. Available at: [Link]

  • Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: correlation between toxicity and chemical structure. PubMed. Available at: [Link]

  • Study of Quantitative Structure-Activity Relationship (QSAR) of Diarylaniline Analogues as in Vitro Anti-HIV-1 Agents in. Chemical Methodologies. Available at: [Link]

  • Pharmacy and Drug Development. Medires. Available at: [Link]

  • QSAR modeling of benzoquinone derivatives as 5-lipoxygenase inhibitors. Sci-Hub. Available at: [Link]

  • Development of models according to the OECD principles. CADASTER.eu. Available at: [Link]

  • Quantitative structure–activity relationship. Wikipedia. Available at: [Link]

  • QSAR modeling of algal low level toxicity values of different phenol and aniline derivatives using 2D descriptors. ResearchGate. Available at: [Link]

  • Aniline replacement in drug-like compounds. Cresset Group. Available at: [Link]

  • Understanding OECD Guidelines for QSAR Models-A Software development and harmonization strategy. International Journal of Drug Regulatory Affairs. Available at: [Link]

  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Semantic Scholar. Available at: [Link]

  • A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. MDPI. Available at: [Link]

  • Linear and nonlinear QSAR modeling of 1,3,8-substituted-9-deazaxanthines as potential selective A2BAR antagonists. ResearchGate. Available at: [Link]

  • Quantitative structure-activity relationships (QSAR) for 9-anilinoacridines: a comparative analysis. PubMed. Available at: [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5-Chloro-2-methoxyaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 5-Chloro-2-methoxyaniline hydrochloride, ensuring the safety of your laboratory personnel and the protection of our environment. This document is designed to be a practical resource, grounding procedural recommendations in the established principles of chemical safety and regulatory compliance.

Immediate Safety and Hazard Assessment

Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as a hazardous substance, and its handling requires stringent safety measures.

Key Hazards:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Irritation: Causes skin and serious eye irritation.[2]

  • Environmental Hazard: Presumed to be toxic to aquatic life with long-lasting effects.

Therefore, all handling and disposal procedures must be conducted within a certified chemical fume hood, and appropriate Personal Protective Equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE) for Handling this compound
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

Disposal Workflow Overview

The appropriate disposal route for this compound depends on the quantity and nature of the waste. The following diagram outlines the decision-making process for proper disposal.

Caption: Decision tree for the disposal of this compound waste.

Part 1: Disposal of Bulk Quantities and Contaminated Materials

Bulk quantities of this compound, as well as any materials significantly contaminated with it (e.g., grossly contaminated labware, spill cleanup materials), must be disposed of as hazardous waste.

Step 1: Waste Classification

Proper classification is the first and most critical step in the disposal process. Based on its properties as a halogenated aromatic amine, waste this compound should be evaluated against the U.S. Environmental Protection Agency (EPA) hazardous waste regulations.

While not specifically listed by name, this compound may fall under the following categories:

  • Characteristic Hazardous Waste: Due to its toxicity, it may exhibit the characteristic of toxicity (D004-D043) if it contains any of the contaminants listed in 40 CFR § 261.24 at or above the regulatory levels.

  • Listed Hazardous Waste: As a waste from a non-specific source, if it is a spent solvent, it could potentially be classified under F-listed wastes for spent halogenated solvents (e.g., F001, F002).[3][4] If it is a process waste from aniline production, it could be related to K-listed wastes such as K083 (distillation bottoms from aniline production) or K103 (process residues from aniline extraction).[3][4][5]

Consult with your institution's Environmental Health and Safety (EHS) office to determine the precise EPA hazardous waste code.

Step 2: Packaging and Labeling
  • Container Selection: Use a chemically compatible, leak-proof container with a secure lid. High-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Toxic"). The accumulation start date (the date the first drop of waste is added to the container) must also be recorded.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be at or near the point of generation and under the control of the laboratory personnel. Ensure that incompatible chemicals are not stored together.

Step 4: Arranging for Professional Disposal

Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to transport the waste yourself. Professional hazardous waste disposal companies are equipped to handle and transport these materials safely and in compliance with all regulations.

Part 2: In-Lab Deactivation of Small Quantities

For very small, residual quantities of this compound (e.g., rinsing of otherwise clean glassware), in-lab chemical deactivation may be a viable option to render the waste non-hazardous. This procedure should only be performed by trained personnel and in a designated area within a chemical fume hood.

Scientific Rationale: Aromatic amines can be chemically degraded through oxidation. Acidified potassium permanganate is an effective oxidizing agent for this purpose. The hydrochloride salt should first be neutralized to the free amine to facilitate the oxidation reaction.

Experimental Protocol: Neutralization and Oxidation
  • Neutralization:

    • For each 1 gram of this compound, dissolve it in approximately 20 mL of water.

    • Slowly add a 5% sodium carbonate (Na₂CO₃) solution dropwise while stirring until the pH of the solution is neutral (pH ~7), as indicated by pH paper. This will convert the hydrochloride salt to the free amine.

  • Oxidation:

    • To the neutralized amine solution, slowly add a 5% solution of potassium permanganate (KMnO₄) with constant stirring. A brown precipitate of manganese dioxide (MnO₂) will form.

    • Continue adding the potassium permanganate solution until a faint pink or purple color persists in the solution for at least one hour, indicating that the oxidation is complete.

    • Quench any excess permanganate by adding a small amount of sodium bisulfite (NaHSO₃) solution until the pink color disappears.

  • Final Disposal:

    • The resulting mixture, containing the degradation products and manganese dioxide, should be evaluated for hazardous characteristics.

    • Consult your local regulations and EHS office for the proper disposal of the final solution. In many cases, after confirming the absence of the original hazardous compound and adjusting the pH to neutral, it may be permissible for drain disposal with copious amounts of water. However, this must be verified with your institution's EHS and is subject to local wastewater regulations.

Spill and Decontamination Procedures

In the event of a spill, the primary concern is to ensure personal safety and prevent the spread of contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Containment: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.

  • Collection and Disposal: Collect the absorbent material and place it in a sealed, labeled hazardous waste container for professional disposal.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials should be collected and disposed of as hazardous waste.

References

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Ohio Environmental Protection Agency. (n.d.). Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

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Navigating the Safe Handling of 5-Chloro-2-methoxyaniline Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher dedicated to advancing pharmaceutical development, the integrity of your work and the safety of your team are paramount. 5-Chloro-2-methoxyaniline hydrochloride, a key chemical intermediate, requires meticulous handling due to its significant hazard profile. This guide moves beyond mere procedural lists to provide a framework of understanding, ensuring that safety protocols are not just followed, but are deeply integrated into your laboratory's culture. Here, we dissect the "why" behind each safety measure, empowering you to work with confidence and precision.

Hazard Profile: Understanding the Intrinsic Risks

This compound (CAS No. 4274-03-7) is classified as a toxic substance.[1] A thorough understanding of its specific hazards is the bedrock of safe handling. Unlike its free base, which is often categorized as 'harmful,' the hydrochloride salt presents a more acute risk profile.

Primary Hazard Classifications:

  • Acute Toxicity: Toxic if swallowed and toxic in contact with skin.[1] This classification signifies that even small quantities absorbed through ingestion or dermal contact can cause significant, potentially lethal, harm.

  • Skin and Eye Irritation: It is known to cause serious eye irritation and skin irritation.[1][2]

  • Organ Toxicity: There is a risk of damage to organs through prolonged or repeated exposure.[1]

The causality for these hazards lies in the molecule's structure and reactivity. As an aniline derivative, it can interfere with critical biological processes upon absorption. The hydrochloride form often enhances water solubility, which can facilitate its absorption into the body.[1] Therefore, preventing all routes of exposure—dermal, ocular, and internal—is the primary goal of the following protocols.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is not a matter of convenience but a scientifically mandated necessity dictated by the chemical's hazard profile. Each component of your PPE ensemble serves a specific protective function.

PPE ComponentSpecificationRationale for Use
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) inspected before use.To prevent dermal absorption, as the substance is toxic upon skin contact.[1] Proper glove removal technique is critical to avoid contaminating hands.[3]
Eye/Face Protection Tightly fitting safety goggles or a face shield.To protect against splashes that can cause serious eye irritation.[1][2] Standard safety glasses are insufficient.
Skin and Body Impervious laboratory coat, long-sleeved clothing, and closed-toe shoes.To protect skin from accidental contact and contamination.[2][4]
Respiratory Protection NIOSH/MSHA or EN 149 approved respirator.Required when handling the powder outside of a certified chemical fume hood or if dust is generated.[3][5] This prevents inhalation, a key route of exposure.

This multi-layered approach to PPE creates a self-validating system of protection. Should one barrier be compromised, others remain in place to mitigate exposure.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing risk. The following diagram and procedural steps outline a comprehensive plan for safely managing this compound within the laboratory.

Safe Handling Workflow Diagram

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Cleanup Phase a 1. Review SDS & Establish Protocol b 2. Designate Handling Area (Fume Hood) a->b c 3. Assemble & Inspect PPE b->c d 4. Weighing & Transfer (in Fume Hood) c->d Proceed with caution e 5. Perform Experiment d->e f 6. Decontaminate Glassware & Surfaces e->f g 7. Segregate Waste (Labeled, Sealed Container) f->g Waste management h 8. Doff PPE Correctly g->h i 9. Personal Hygiene (Wash Hands Thoroughly) h->i

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol

1. Preparation and Pre-Handling:

  • Causality: Proactive planning is the most effective safety measure.
  • Action: Before the container is opened, thoroughly review the Safety Data Sheet (SDS).[1] Ensure all personnel involved are trained on the specific hazards and emergency procedures. Designate a specific area for handling, preferably a certified chemical fume hood.[6] Assemble and inspect all required PPE as detailed in the table above.

2. Handling the Chemical:

  • Causality: To prevent the generation and inhalation of dust and to avoid any physical contact with the substance.
  • Action: Conduct all manipulations, including weighing and transferring, within a chemical fume hood to control exposure.[6] Avoid actions that could generate dust.[3] Use spark-proof tools and ensure the work area is free from ignition sources.[7] When handling, do not eat, drink, or smoke.[2]

3. Storage:

  • Causality: Improper storage can lead to degradation of the chemical, creating unknown hazards, or accidental release.
  • Action: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[2][4] Store it in a locked-up area, accessible only to authorized personnel.[1][8]

Emergency and Disposal Plan

Exposure Response: Immediate and correct first aid is critical. The guiding principle is rapid decontamination.

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[1][7]

  • If on Skin: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical advice.[1][2]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor.[2]

Spill Management:

  • Causality: To contain the hazardous material and prevent it from becoming airborne or entering water systems.

  • Action: Evacuate the area. Wearing full PPE, including respiratory protection, sweep up the spilled solid. Avoid creating dust.[3] Collect the material in a suitable, closed, and labeled container for disposal.[4] Do not allow the substance to enter drains or waterways.[3][8]

Waste Disposal:

  • Causality: To ensure the hazardous material is disposed of in a way that does not harm human health or the environment.

  • Action: All waste containing this compound must be treated as hazardous waste. Dispose of the contents and container in accordance with local, regional, national, and international regulations at an approved waste disposal plant.[1][7][8] Do not dispose of it with household garbage.[8]

By integrating these detailed, causality-driven protocols into your laboratory's standard operating procedures, you build a robust safety culture that protects your most valuable assets: your team and your research.

References

  • 5-Chloro-2-methoxyaniline SDS, 95-03-4 Safety D
  • SAFETY DATA SHEET - this compound. Fisher Scientific.
  • SAFETY DATA SHEET - this compound. CymitQuimica.
  • This compound | 4274-03-7. Sigma-Aldrich.
  • SAFETY DATA SHEET - this compound. Thermo Fisher Scientific.
  • This compound | CAS 4274-03-7. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - 5-Chloro-2-methoxyaniline. Fisher Scientific.
  • Safety data sheet - 5-Chloro-2-methoxyaniline. CPAChem.
  • MSDS of 5-Chloro-2-phenoxyaniline. Capot Chemical.
  • SAFETY DATA SHEET - 2-Chloro-5-methoxyaniline hydrochloride. Fisher Scientific.
  • 5-Chloro-2-methoxyaniline | 95-03-4. Tokyo Chemical Industry (India) Pvt. Ltd.
  • SAFETY DATA SHEET - Aldrich - A88255. Sigma-Aldrich.
  • SAFETY DATA SHEET - 2-Chloro-5-methoxyaniline. Fisher Scientific.
  • 5-Chloro-2-methoxyaniline 95-03-4. TCI Chemicals.
  • Safety Data Sheet - 2-Chloro-3-methoxyaniline hydrochloride. CymitQuimica.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.